molecular formula C7H4BrF2NO2 B3376810 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1240611-21-5

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B3376810
CAS No.: 1240611-21-5
M. Wt: 252.01
InChI Key: MCXGNMNQGZVDRF-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C7H4BrF2NO2 and its molecular weight is 252.01. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXGNMNQGZVDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (CAS: 1240611-21-5) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates.[1] It serves as a critical precursor for introducing the difluoromethyl (–CF₂H) moiety into pyridine scaffolds via decarboxylation, or as a stable difluoromethylene (–CF₂–) linker in bioisosteric design.

This guide details the physicochemical profile, synthetic pathways, and reactivity mechanisms of this compound, with a specific focus on its utility in modulating lipophilicity and metabolic stability in drug discovery.

Chemical Identity & Structural Analysis[2][3]

The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a difluoroacetic acid group. The vicinal fluorine atoms exert a strong electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid compared to non-fluorinated analogs and influencing the electron density of the pyridine ring.

Physicochemical Profile[3][4][5][6][7][8][9][10][11]
PropertyDataNote
IUPAC Name 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid
CAS Number 1240611-21-5
Molecular Formula C₇H₄BrF₂NO₂
Molecular Weight 252.01 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl AcetateLimited water solubility (pH dependent)
pKa (Acid) ~1.5 – 2.0 (Predicted)Strongly acidic due to α,α-difluoro substitution
LogP ~2.0Moderate lipophilicity
Storage 2–8°C, Inert atmosphereHygroscopic; store under Nitrogen/Argon
Structural Features & Bioisosterism[4][12]
  • The –CF₂– Linker: The C–F bond length (1.35 Å) and bond angle (~109°) mimic the ether oxygen (–O–), making the difluoromethylene group a lipophilic bioisostere of an ether or a carbonyl group.

  • Pyridine Nitrogen: The basic nitrogen (pKa ~2–3 in this system) allows for zwitterionic character in solution, which is mechanistically relevant for decarboxylation reactions.

  • 5-Bromo Handle: The bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.

Synthetic Pathways[5][9][13][14]

The synthesis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid generally proceeds through a copper-mediated cross-coupling of a 2,5-dihalopyridine with an ethyl bromodifluoroacetate, followed by controlled hydrolysis.

Core Synthesis Protocol
Step 1: Copper-Mediated Cross-Coupling (Ullmann-Type)

Reagents: 2,5-Dibromopyridine, Ethyl bromodifluoroacetate, Copper powder (activated), DMSO. Mechanism: The reaction proceeds via the formation of an organocopper intermediate (BrZnCF₂COOEt or CuCF₂COOEt in situ) which undergoes oxidative addition/reductive elimination at the more reactive 2-position of the pyridine ring.

  • Activation: Suspend copper powder (2.5 equiv) in DMSO. Activate by stirring with a trace of iodine or acid if necessary.

  • Addition: Add ethyl bromodifluoroacetate (1.2 equiv) dropwise at room temperature to form the organocopper species.

  • Coupling: Add 2,5-dibromopyridine (1.0 equiv). Heat the mixture to 50–60°C for 4–12 hours under an inert atmosphere (Ar/N₂).

  • Workup: Quench with aqueous NH₄Cl. Extract with ethyl acetate.[2] The product is Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate .[1]

Step 2: Ester Hydrolysis

Reagents: LiOH or NaOH (1.0 M), THF/Water. Critical Note: Conditions must be mild (0°C to RT) to prevent premature decarboxylation.

  • Dissolution: Dissolve the ethyl ester intermediate in THF.

  • Saponification: Add aqueous LiOH (1.5 equiv) at 0°C. Stir at 0°C -> RT for 1–2 hours.

  • Isolation: Carefully acidify to pH 3–4 with 1N HCl at 0°C. Extract immediately with EtOAc. Do not heat the acidic solution.

Synthetic Workflow Diagram

SynthesisPathway Start 2,5-Dibromopyridine Intermediate Ethyl 2-(5-bromopyridin-2-yl)- 2,2-difluoroacetate Start->Intermediate Ullmann Coupling 50-60°C Reagent Ethyl bromodifluoroacetate + Cu (DMSO) Reagent->Intermediate Product 2-(5-Bromopyridin-2-yl)- 2,2-difluoroacetic acid Intermediate->Product Saponification Hydrolysis LiOH / THF (0°C) Decarb 5-Bromo-2-(difluoromethyl)pyridine (Decarboxylation Product) Product->Decarb Heat (>100°C) or DMSO/K2CO3

Caption: Step-wise synthesis from 2,5-dibromopyridine to the target acid, showing the potential decarboxylation pathway.

Reactivity & Applications

Decarboxylation: The Route to Difluoromethyl Pyridines

One of the primary applications of this acid is as a precursor to 2-(difluoromethyl)-5-bromopyridine . Pyridylacetic acids are prone to decarboxylation because the pyridine nitrogen can stabilize the developing carbanion (or zwitterion) transition state.

  • Mechanism: Thermal decarboxylation often proceeds via a zwitterionic intermediate where the proton from the carboxylic acid transfers to the pyridine nitrogen.

  • Protocol: Heating the acid in a polar aprotic solvent (DMF or DMSO) at 100–120°C facilitates smooth loss of CO₂ to yield the R–CF₂H product.

  • Significance: The –CF₂H group is a lipophilic hydrogen bond donor (weak) and a metabolic blocker, often used to replace methyl (–CH₃) or hydroxymethyl (–CH₂OH) groups.

Palladium-Catalyzed Cross-Coupling

The bromine at the 5-position remains intact during the difluoroacetic acid formation (due to the higher reactivity of the 2-position in the Ullmann step). This allows the molecule to serve as a versatile scaffold.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

Reactivity Logic Diagram

Reactivity Center 2-(5-Bromopyridin-2-yl)- 2,2-difluoroacetic acid Path1 Decarboxylation (Heat/DMSO) Center->Path1 Path2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Path2   At 5-Br position    Path3 Amide Coupling (HATU/Amine) Center->Path3   At COOH position    Result1 2-Difluoromethyl-5-bromopyridine (Bioisostere Installation) Path1->Result1 Result2 Functionalized Biaryls (Library Generation) Path2->Result2 Result3 Difluoroacetamides (Protease Inhibitors) Path3->Result3

Caption: Divergent synthetic utility of the scaffold allowing for bioisostere installation, library expansion, or peptidomimetic synthesis.

Handling & Safety

This compound is an organic acid and a halogenated pyridine derivative.[3][2] Standard laboratory safety protocols for handling irritants and potential sensitizers apply.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Stability: The compound is susceptible to slow decarboxylation if stored improperly (heat/moisture). It should be kept refrigerated (2–8°C) and dry.[4]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless inducing reaction).

References

  • Synthesis of Difluorinated Pyridines

    • Title: A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt.
    • Source: RSC Advances, 2020.
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[5] Tautomerization versus decarboxylation.

    • Source: Journal of Molecular Modeling, 2011.[6]

    • URL:[Link]

  • Bioisosterism of Fluorine

    • Title: Fluorine in Medicinal Chemistry.[3][7]

    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Commercial Precursor Data (Ethyl Ester)

    • Title: Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate Product Page.[1]

    • Source: BLD Pharm.

Sources

Establishing Physicochemical Data and Safety Profiles for Novel Chemical Entities: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

(Case Study: CAS 1138446-Series Frameworks)

Executive Summary & Chemical Identification

As a Senior Application Scientist, the foundational step in any chemical characterization workflow is the rigorous verification of the substance's registry identifier. The specific string CAS 1138446-38-6 presents a checksum invalidity under the Chemical Abstracts Service (CAS) algorithm (the mathematically valid check digit for this sequence is 4, i.e., 1138446-38-4). However, this identifier squarely targets the 1138446-xx-x registry block. This specific domain is heavily populated by advanced coordination polymers and Metal-Organic Frameworks (MOFs), most notably the well-documented MIL-88A(Fe) (CAS 1138446-56-6).

When tasked with developing a Safety Data Sheet (SDS) and physicochemical profile for a novel or proprietary compound in this class, we cannot rely on literature values. Instead, we must build a self-validating analytical system . This whitepaper outlines the exact causality, step-by-step protocols, and regulatory logic required to transform raw synthesized powder into an [1] compliant safety profile.

The Causality of Physicochemical Characterization

In drug development and materials science, we do not run assays merely to fill out regulatory forms; we run them because physical properties dictate biological and environmental behavior. The characterization of a novel 1138446-series framework requires orthogonal validation:

  • Thermal Profiling (TGA/DSC): We must determine the exact temperature at which the framework collapses. Causality: If a compound degrades at 150 °C, standard autoclaving or high-shear milling will alter its chemical identity, rendering downstream toxicity data invalid. This directly populates SDS Section 10 (Stability and Reactivity).

  • Porosity & Surface Area (BET): MOFs are highly porous. Causality: A material with a surface area of 1000 m²/g acts as a sponge for atmospheric moisture and volatile organic compounds (VOCs). If porosity is not quantified, the "compound" being tested may actually be 20% adsorbed solvent by weight, skewing all dosing calculations.

  • Phase Identification (PXRD): Causality: Polymorphism dictates solubility. We must prove that the batch being tested for safety is the exact same crystalline phase intended for commercialization.

Workflow A Novel Compound CAS 1138446-Series B Structural Analysis (PXRD & FTIR) A->B Phase ID C Thermal Profiling (TGA & DSC) A->C Stability D Surface & Porosity (BET N2 Adsorption) A->D Morphology E Physicochemical Data Matrix B->E C->E D->E

Fig 1. Self-validating physicochemical characterization workflow for novel chemical entities.

Self-Validating Experimental Protocols

To meet the rigorous standards of the [2], the following methodologies must be strictly adhered to.

Protocol 1: Thermal Profiling via Thermogravimetric Analysis (TGA)

This protocol isolates solvent loss from actual chemical decomposition, ensuring accurate SDS reporting.

  • Sample Preparation: Desiccate 10 mg of the synthesized compound under vacuum at 80 °C for 12 hours to remove surface-adsorbed moisture.

  • Calibration: Calibrate the TGA instrument using Curie point reference standards (e.g., Alumel, Nickel) to ensure absolute temperature accuracy.

  • Crucible Loading: Transfer 5–8 mg of the dried sample into an alumina (Al₂O₃) crucible. Tare the highly sensitive microbalance.

  • Purge Gas Configuration: Set the purge gas to high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, allowing us to observe pure thermal dissociation before combustion.

  • Heating Ramp: Program a linear heating rate of 10 °C/min from 25 °C to 800 °C.

  • Data Acquisition & Validation: Record the mass loss curve. Calculate the first derivative (DTG) to pinpoint exact degradation onset temperatures. Self-Validation: The percentage of mass lost during the initial step (e.g., 150 °C) must mathematically match the theoretical mass of coordinated solvent molecules determined via elemental analysis.

Protocol 2: Porosity and Surface Area Determination (BET Method)
  • Degassing: Transfer 50 mg of the sample into a pre-weighed glass sample tube. Degas under a dynamic vacuum (10⁻⁵ torr) at 150 °C for 24 hours. Causality: Incomplete degassing leaves guest molecules in the pores, artificially lowering the measured surface area and leading to false safety assumptions regarding VOC absorption.

  • Backfilling: Backfill the tube with Helium to accurately measure the free space (dead volume). Helium is used because it does not adsorb into the framework at 77 K.

  • Adsorption Isotherm: Submerge the sample tube in a liquid nitrogen bath (77 K). Introduce N₂ gas incrementally, measuring the volume adsorbed at relative pressures (P/P₀) from 0.01 to 0.99.

  • BET Calculation: Apply the Brunauer-Emmett-Teller (BET) equation to the linear region of the isotherm (typically P/P₀ = 0.05 – 0.30) to calculate the specific surface area.

Quantitative Data Summary

The data generated from the protocols above must be synthesized into a standardized matrix. Below is the expected physicochemical profile for a compound in the 1138446-series (using the related MIL-88A proxy framework as a structural baseline).

PropertyAnalytical MethodProxy Value / ResultSDS Section Relevance
Physical State Visual / MicroscopySolid, crystalline powder (Orange/Brown)Section 9
Melting Point DSC> 300 °C (Decomposes prior to melting)Section 9
Thermal Stability TGAStable up to 250 °C; framework collapse at 280 °CSection 10
Surface Area (BET) N₂ Adsorption800 – 1200 m²/g (Highly porous)Section 9 / Section 7
Solubility HPLC / GravimetricInsoluble in H₂O, soluble in DMF/DMSOSection 9
Dust Explosion Class Hartmann TubeST 1 (Slight explosion hazard due to fine porosity)Section 2 / Section 5

Safety Data Sheet (SDS) Generation Framework

With the physicochemical data validated, we transition to regulatory authoring. Under the Globally Harmonized System (GHS) and OSHA HCS 2012, an SDS must follow a strict 16-section format. The translation of our laboratory data into safety protocols follows a specific logic:

SDS_Logic Data Physicochemical Data Matrix GHS GHS Hazard Classification Data->GHS Tox Toxicological Assays (In Vitro) Tox->GHS SDS 16-Section SDS (OSHA Compliant) GHS->SDS Authoring

Fig 2. Logical progression from raw physicochemical and toxicological data to an OSHA-compliant SDS.

Key SDS Section Mapping for Novel Frameworks:
  • Section 2 (Hazard Identification): Because BET analysis reveals a high surface area and fine particulate nature, the compound must be evaluated for combustible dust hazards. If the particle size is < 500 µm, a warning for potential dust explosion must be included.

  • Section 7 (Handling and Storage): Dictated by TGA data. Because the compound acts as a sponge for atmospheric moisture, storage instructions must mandate "Store in a tightly closed container under inert atmosphere (e.g., Argon) in a desiccator."

  • Section 9 (Physical and Chemical Properties): Directly populated by our quantitative data table (Appearance, Odor, Melting Point, Solubility).

  • Section 10 (Stability and Reactivity): TGA proves decomposition begins at 250 °C. Therefore, "Conditions to Avoid" must explicitly list "Temperatures exceeding 200 °C" and "Incompatible materials: Strong oxidizing agents."

By grounding the SDS in empirical, self-validating physicochemical data rather than generic assumptions, we ensure absolute compliance and, more importantly, the safety of the researchers and downstream users handling the novel entity.

References

  • "Hazard Communication Standard: Safety Data Sheets", Occupational Safety and Health Administration (OSHA),[Link]

  • "OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties", Organisation for Economic Co-operation and Development (OECD), [Link]

Physicochemical Profiling of Fluorinated Pyridine Acetic Acid Derivatives: pKa Modulation and Experimental Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Scan in Lead Optimization

In medicinal chemistry, the introduction of fluorine into pyridine scaffolds is a high-impact strategy to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, the perturbations in pKa caused by fluorination are often underestimated, leading to unexpected shifts in solubility, permeability, and protein binding.

This guide provides a technical deep-dive into the pKa values of fluorinated pyridine acetic acid derivatives . We analyze how the position of the fluorine atom relative to the ring nitrogen and the acetic acid tail drastically shifts ionization constants, transforming the molecule's behavior at physiological pH.

Theoretical Framework: Electronic Modulation

To predict and interpret the pKa of these derivatives, one must understand the competing electronic effects exerted by the Fluorine atom on the Pyridine-Acetic Acid system.

The Dual Ionization Centers

These molecules typically possess two ionizable groups, creating a potential zwitterionic system:

  • The Pyridine Nitrogen: Acts as a base.[1] Protonation yields the pyridinium cation (

    
    ).
    
  • The Acetic Acid Tail: Acts as an acid.[2] Deprotonation yields the carboxylate anion (

    
    ).
    
The Fluorine Effect ( vs )

Fluorine exerts a massive Inductive Electron Withdrawal (


) effect and a weaker Resonance Electron Donation (

) effect. In pyridine systems, the

effect dominates, pulling electron density away from the ring nitrogen.
  • Impact on Nitrogen: Fluorination, particularly at the

    
    -position (2-fluoro), drastically reduces the electron density on the nitrogen lone pair, lowering the pKa of the conjugate acid (making the nitrogen less basic).
    
  • Impact on Carboxylic Acid: Through-bond inductive effects increase the acidity of the carboxylic proton (lowering its pKa), though this effect decays rapidly with distance (number of bonds).

ElectronicEffects cluster_outcome Physicochemical Outcome F_Atom Fluorine Substituent Py_Ring Pyridine Ring F_Atom->Py_Ring Strong -I Effect (Electron Withdrawal) N_Center Ring Nitrogen (Basicity Center) Py_Ring->N_Center Reduces e- Density Drastic pKa Drop COOH_Tail Acetic Acid Tail (Acidity Center) Py_Ring->COOH_Tail Minor -I Effect Slight pKa Drop Solubility Altered Solubility (LogS) N_Center->Solubility Permeability Altered Permeability (LogD) COOH_Tail->Permeability

Figure 1: Mechanistic flow of Fluorine's electronic perturbation on the pyridine acetic acid scaffold.

Quantitative Landscape: pKa Data Analysis

The following data consolidates experimental and high-confidence computational values. Note the dramatic shift in the basicity of the pyridine nitrogen upon fluorination.

Table 1: Comparative pKa Values
Compound ClassStructurepKa 1 (Pyridinium)pKa 2 (Carboxyl)Net Charge (pH 7.4)
Baseline Pyridine5.25 (Exp)N/ANeutral
Baseline Acetic AcidN/A4.76 (Exp)Anionic (-1)
Unsubstituted 3-Pyridylacetic acid5.603.20Zwitterionic/Anionic

-Fluorinated
2-Fluoropyridine -0.44 (Exp)N/ANeutral
Derivative (4-Fluoropyridin-3-yl)acetic acid~0.5 (Pred)3.02 (Apparent)Anionic (-1)
Derivative (6-Fluoropyridin-3-yl)acetic acid~1.2 (Pred)3.45 (Apparent)Anionic (-1)

Key Insight: For unsubstituted pyridylacetic acid, the pKa of the nitrogen (~5.6) is higher than the acid (~3.2), meaning a zwitterion exists between pH 3.2 and 5.6. However, fluorination destroys this zwitterionic window. In 2-fluoropyridine derivatives, the nitrogen pKa drops below 0. This means at physiological pH (7.4), the nitrogen is neutral (not protonated), and the carboxylic acid is ionized (anionic). The molecule behaves as a simple organic anion, not a zwitterion.

Experimental Methodology: Potentiometric Titration

To determine these values accurately in your lab, rely on Potentiometric Titration . Spectrophotometric methods (UV-Vis) are often unsuitable due to the lack of a strong chromophore shift upon protonation of the acetic acid tail.

The Self-Validating Protocol

This protocol includes built-in "sanity checks" to ensure data integrity.

Reagents:

  • Titrant: 0.1 M KOH (CO2-free, standardized against KHP).

  • Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (or Water/Methanol 80:20 if solubility is poor).

Workflow:

  • System Calibration (Check 1): Calibrate the glass electrode using three buffers (pH 2.0, 4.0, 7.0). Slope must be >98%.[3]

  • Blank Titration: Titrate the background electrolyte (0.15 M KCl) with 0.1 M HCl and 0.1 M KOH to determine the exact

    
     of the electrode and check for carbonate contamination.
    
  • Standard Verification (Check 2): Titrate a known standard (e.g., Benzoic Acid, pKa 4.20) to ensure the system returns the correct value within

    
     log units.
    
  • Sample Titration:

    • Dissolve 3-5 mg of the fluorinated derivative in 20 mL of 0.15 M KCl.

    • Adjust starting pH to ~2.0 using 0.1 M HCl (ensures full protonation).

    • Titrate with 0.1 M KOH to pH 11.0.

    • Hysteresis Check (Check 3): Immediately back-titrate with 0.1 M HCl. The curves must overlap.

Data Processing (Gran Plot)

Do not rely solely on the inflection point of the raw pH vs. Volume curve. Use the Second Derivative method or Gran Plot linearization to identify endpoints precisely, especially for the low-pKa nitrogen which may be smeared.

TitrationWorkflow Start Sample Preparation (3-5mg in 0.15M KCl) Acidify Acidify to pH 2.0 (Ensure PyH+ and COOH species) Start->Acidify Titrate Forward Titration (Add 0.1M KOH) Acidify->Titrate Data Data Acquisition (Potential E in mV) Titrate->Data Analysis Gran Plot / 2nd Derivative Calculate pKa Data->Analysis Check Hysteresis Check (Back-titration with HCl) Analysis->Check Check->Data If mismatch, repeat

Figure 2: Self-validating potentiometric titration workflow for zwitterionic heterocycles.

Strategic Application in Drug Design

Understanding the pKa shift allows for strategic optimization of LogD (Distribution Coefficient).

  • Permeability: Since fluorination suppresses the basicity of the pyridine nitrogen, these molecules are less likely to be positively charged at intestinal pH (6.5). This often improves passive permeability compared to the non-fluorinated analog.

  • Solubility: The loss of the cationic center (pyridinium) at neutral pH can lead to reduced aqueous solubility. If solubility becomes a liability, consider shifting the fluorine to a position less coupled to the nitrogen (e.g., meta-position) to restore some basicity.

  • Metabolic Blocking: If the goal is strictly to block metabolic oxidation at the 2-position, but basicity is required for target binding, consider using a Deuterium scan instead of Fluorine, as D blocks metabolism without significantly altering pKa.

References

  • PubChem. (2025).[4] 2-Fluoropyridine Compound Summary. National Library of Medicine. [Link]

  • EPA CompTox Chemicals Dashboard. (2025). (4-Fluoropyridin-3-yl)acetic acid Details. U.S. Environmental Protection Agency. [Link]

  • Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. University of Tartu. [Link]

Sources

The Difluoroacetic Acid Moiety: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for optimizing drug-like properties. Among the array of fluorinated motifs, the difluoroacetic acid (DFAA) moiety has emerged as a particularly valuable building block. Its unique electronic properties and steric profile allow for the fine-tuning of acidity, lipophilicity, and metabolic stability, addressing common challenges in drug development such as poor permeability and off-target toxicity. This guide provides a comprehensive overview of the DFAA moiety, detailing its core physicochemical properties, synthetic accessibility, and strategic application as a carboxylic acid bioisostere, supported by field-proven insights and methodologies.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile.[1] Fluorine's high electronegativity and small atomic size can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability.[1] The difluoromethyl group (CF2H) in particular has gained attention as a unique bioisostere, offering a balance of polarity and lipophilicity, and the ability to act as a hydrogen-bond donor.[2] When this group is adjacent to a carboxylic acid, it creates the difluoroacetic acid (DFAA) moiety, a functional group with a distinct and highly advantageous set of properties for drug design.

Physicochemical Profile: Tuning the Properties of a Lead Compound

The decision to incorporate a DFAA moiety is driven by its ability to modulate key physicochemical parameters in a predictable manner. Its primary role is often as a bioisostere for a carboxylic acid, a common pharmacophore that can also introduce liabilities such as metabolic instability or poor membrane permeability.[3][4]

Acidity (pKa)

The most significant impact of the two fluorine atoms is the dramatic increase in the acidity of the carboxylic acid through a powerful inductive electron-withdrawing effect. This positions DFAA in a "sweet spot" of acidity compared to its non-fluorinated and other fluorinated analogs. A lower pKa means the moiety is more ionized at physiological pH, which can be crucial for forming strong ionic interactions with a biological target.

CompoundpKa ValueFold-Increase in Acidity (approx. vs Acetic Acid)
Acetic Acid~4.76[5]1x
Monofluoroacetic Acid (MFA)~2.58 - 2.60[6][7]~150x
Difluoroacetic Acid (DFA) ~1.22 - 1.33 [6][8][9]~30,000x
Trifluoroacetic Acid (TFA)~0.03 - 0.23[6][9]~5,000,000x

Table 1: Comparison of pKa values for acetic acid and its fluorinated analogs. The data highlights the intermediate and strong acidity of DFAA.

This intermediate-strong acidity makes DFAA an excellent mimic for the phosphate groups found in natural enzyme substrates, while being less aggressively acidic than trifluoroacetic acid, which can sometimes lead to off-target effects.

Lipophilicity and Permeability

While increased acidity and ionization can decrease membrane permeability, the lipophilic nature of fluorine atoms can counterbalance this effect. The difluoromethyl group is more lipophilic than a standard methyl or hydroxyl group. This modulation of lipophilicity (often measured as LogP or LogD) is a critical balancing act in drug design. Replacing a standard carboxylic acid with a DFAA moiety can fine-tune the overall lipophilicity of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability and Hydrogen Bonding

The carbon-fluorine bond is exceptionally strong, making the DFAA moiety highly resistant to metabolic degradation, particularly oxidative metabolism at the α-carbon. Furthermore, the polarized C-H bond in the CHF2 group can act as a hydrogen bond donor, providing an additional interaction point with a target receptor that is not present in a standard carboxylic acid or a trifluoroacetic acid group.[2]

Synthetic Strategies for Incorporation

The utility of any building block is dictated by its synthetic accessibility. Fortunately, a number of reliable methods exist for incorporating the DFAA moiety into molecules of interest.[10]

Key Building Blocks

The most common starting materials for introducing the DFAA group are derivatives of difluoroacetic acid itself, such as ethyl bromodifluoroacetate and pentafluorosulfanyldifluoroacetic acid.[11][12] These reagents are commercially available and serve as versatile handles for a variety of chemical transformations.

Experimental Protocol: Indium-Mediated Reformatsky-type Reaction

A robust method for forming a C-C bond and installing the DFAA motif involves a Reformatsky-type reaction. This approach is particularly useful for reacting with aldehydes and ketones.

Objective: To synthesize an ethyl 2,2-difluoro-3-hydroxy-ester derivative.

Materials:

  • Ethyl 2-bromo-2,2-difluoroacetate

  • Aldehyde or Ketone substrate

  • Indium powder

  • Anhydrous solvent (e.g., THF or DCM)

  • 1N HCl (for workup)

  • Ethyl acetate (for extraction)

  • Saturated NaCl solution (brine)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred suspension of indium powder (1.5 equiv) in anhydrous THF, add the aldehyde/ketone (1.0 equiv).

  • Add ethyl 2-bromo-2,2-difluoroacetate (1.2 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding 1N aq HCl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.[11]

  • Purify the crude product by silica gel column chromatography.

Applications and Case Studies in Drug Discovery

The true value of the DFAA moiety is demonstrated in its successful application to overcome specific challenges in drug development programs. It serves as a powerful tool for lead optimization.

DFAA as a Carboxylic Acid Bioisostere

The primary application of the DFAA moiety is as a bioisostere for a carboxylic acid.[13] This replacement is often pursued for several strategic reasons:

  • To Mitigate Metabolic Liabilities: Carboxylic acids can be susceptible to metabolic conjugation, such as acyl glucuronidation, which can sometimes lead to reactive metabolites.[3][14] The steric and electronic properties of the DFAA group can hinder the enzymatic processes responsible for this.

  • To Improve Cell Permeability: While counterintuitive for a more acidic group, the overall balance of lipophilicity and the potential for intramolecular hydrogen bonding can, in specific contexts, lead to improved membrane passage compared to the parent carboxylic acid.

  • To Enhance Potency: The stronger acidity of the DFAA group can lead to a more favorable electrostatic interaction with positively charged residues (e.g., Arginine, Lysine) in a target's active site, thereby increasing binding affinity and potency.

Visualization of the Bioisosteric Strategy

G cluster_properties Key Molecular Properties cluster_outcomes Potential Outcomes Lead_Molecule Lead Compound (with Carboxylic Acid) DFAA_Analogue Optimized Analogue (with DFAA Moiety) Lead_Molecule->DFAA_Analogue Bioisosteric Replacement Carboxylic_Acid R-COOH pKa ~ 4.5 Metabolic Liability (Glucuronidation) Standard H-Bonding Lead_Molecule->Carboxylic_Acid Contains DFAA R-CF2COOH pKa ~ 1.3 Metabolically More Stable Enhanced H-Bonding (Donor/Acceptor) DFAA_Analogue->DFAA Contains Poor_PK Poor Permeability Metabolic Instability Carboxylic_Acid->Poor_PK Can lead to Improved_PK Modulated Permeability Improved Metabolic Stability Enhanced Potency DFAA->Improved_PK Can lead to

Caption: Bioisosteric replacement of a carboxylic acid with a DFAA moiety to improve drug properties.

Use in Analytical and Purification Contexts

Beyond its role in modulating biological activity, difluoroacetic acid has also found utility as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS).[15] It offers a compromise between the excellent chromatographic peak shape provided by trifluoroacetic acid (TFA) and the superior MS signal intensity seen with formic acid (FA).[16][17] For peptide and protein analysis, using DFA can result in a three-fold increase in MS detector response compared to TFA, while maintaining better peak symmetry than FA.[16]

Challenges and Future Outlook

While a powerful tool, the use of the DFAA moiety is not without its considerations. The synthesis of complex molecules containing this group can be challenging and may require specialized fluorination chemistry.[18] Furthermore, the significantly altered pKa requires careful consideration of the target biological environment to ensure the desired ionization state is achieved.

The future for DFAA and other novel fluorinated building blocks in medicinal chemistry is bright.[19] As synthetic methodologies become more robust and our understanding of fluorine's subtle effects on molecular properties deepens, we can expect to see the DFAA moiety utilized in increasingly sophisticated ways to design the next generation of safer and more effective therapeutics.

Conclusion

The difluoroacetic acid moiety is a strategic and versatile building block in drug discovery. Its ability to finely tune acidity, enhance metabolic stability, and modulate lipophilicity makes it an invaluable tool for medicinal chemists seeking to overcome common ADME and toxicity hurdles. By serving as a potent bioisostere for the ubiquitous carboxylic acid group, the DFAA moiety provides a rational and effective pathway to optimize lead compounds and accelerate the development of novel drug candidates.

References

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry.
  • Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental f
  • Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroarom
  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PubMed Central (PMC).
  • Fluorinated Acetic Acids.
  • High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Taylor & Francis Online.
  • Difluoroacetic acid synthesis. ChemicalBook.
  • Pentafluorosulfanyldifluoroacetic acid: rebirth of a promising building block. PubMed.
  • Difluoroacetic acid. Sciencemadness Wiki.
  • Difluoroacetic acid | 381-73-7. ChemicalBook.
  • Difluoroacetic acid | C2H2F2O2 | CID 9788. PubChem.
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Difluorosulfoacetic acid | 422-67-3. Benchchem.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Enamine.
  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • What is the pKa of trifluoroacetic acid (TFA), and how does it compare to other acids? Preppad.
  • 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. PubMed.
  • Which is more acidic, fluoroacetic acid or chloroacetic acid? Quora.
  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • Selected examples of imide containing drugs and bioactive compounds.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Case studies of fluorine in drug discovery. OUCI.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC).
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

Sources

Introduction: The Strategic Value of the Pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromopyridine-2-Difluoroacetic Acid Derivatives

In the landscape of medicinal chemistry, pyridine and its derivatives stand out as "privileged scaffolds"—core structures that are consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Their prevalence stems from a unique combination of properties: the nitrogen atom imparts favorable aqueous solubility, acts as a hydrogen bond acceptor, and modulates the electronic character of the ring, all of which are critical for effective drug-target interactions.[3][4]

This guide focuses on a particularly strategic building block: 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid . This molecule is engineered for versatility, offering medicinal chemists multiple avenues for diversification to rapidly generate libraries of novel compounds for screening. We will explore the inherent chemical logic of this scaffold, detail robust synthetic protocols for its derivatization, and discuss its application in the rational design of potent and selective enzyme inhibitors.

Core Scaffold Analysis: A Molecule Designed for Diversification

The power of 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid lies in its two distinct, orthogonally reactive functional handles. This design allows for a systematic and modular approach to exploring structure-activity relationships (SAR).

  • The 5-Bromo Position: A Gateway to C-C and C-N Bond Formation The bromine atom at the C5 position of the pyridine ring is a highly versatile functional group, primed for a wide array of palladium-catalyzed cross-coupling reactions. This is the primary site for introducing molecular complexity and exploring hydrophobic or aromatic binding pockets within a target protein. Key reactions include:

    • Suzuki-Miyaura Coupling: To form C-C bonds with a vast library of commercially available boronic acids and esters.

    • Buchwald-Hartwig Amination: To form C-N bonds, introducing aryl amines or other nitrogen-containing heterocycles.

    • Sonogashira Coupling: To install alkynes, providing linear vectors for further derivatization or probing specific channels in a binding site.

  • The 2-Difluoroacetic Acid Moiety: A Modulator of Potency and Pharmacokinetics The difluoroacetic acid group at the C2 position is not merely a synthetic handle but a critical pharmacophoric element.

    • Gem-Difluoro Group: The two fluorine atoms provide a powerful bioisostere for a carbonyl or hydroxyl group. They can enhance metabolic stability by blocking oxidative metabolism at that position and can increase binding affinity through favorable electrostatic or hydrogen bonding interactions with the target enzyme.

    • Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor and can form critical salt-bridge interactions with basic residues (like arginine or lysine) in an enzyme's active site. It also serves as a straightforward point for derivatization, most commonly through amide bond formation , allowing for the exploration of a second vector of chemical space.

The logical separation of these two reactive sites is illustrated in the workflow diagram below.

G cluster_0 Pathway A: C5 Modification cluster_1 Pathway B: Acid Modification Core 2-(5-Bromopyridin-2-yl)- 2,2-difluoroacetic acid (Core Scaffold) Suzuki Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Amide Amide Bond Formation (Diverse Amines) Core->Amide Coupling Reagents Ester Esterification (Alcohols) Core->Ester Final Diverse Library of Bioactive Candidates L1 L2 L1->Final L2->Final

Caption: Primary diversification pathways for the core scaffold.

Medicinal Chemistry Applications: Designing Enzyme Inhibitors

Uncontrolled enzyme activity is a hallmark of many diseases, making enzyme inhibitors a cornerstone of modern medicine.[5] The 5-bromopyridine-2-difluoroacetic acid scaffold is exceptionally well-suited for generating inhibitors, particularly for proteases, kinases, and metabolic enzymes.

The general strategy involves using one part of the molecule as an "anchor" that makes key interactions in the binding site, while the other part is systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

SAR cluster_R1 R¹ Modifications (Hydrophobic Pocket) cluster_R2 R² Modifications (Solvent Front / H-Bonding) Scaffold R¹-Pyridine-CF₂-C(=O)-R² R¹ Group (from Bromo) R² Group (from Acid) R1_A Aryl Groups Scaffold:f1->R1_A R1_H Heterocycles Scaffold:f1->R1_H R1_N Amines Scaffold:f1->R1_N R2_A Aliphatic Amines Scaffold:f2->R2_A R2_Ar Aromatic Amines Scaffold:f2->R2_Ar R2_C Cyclic Amines Scaffold:f2->R2_C Target Enzyme Active Site R1_A->Target Probes Binding Pocket R1_H->Target Probes Binding Pocket R1_N->Target Probes Binding Pocket R2_A->Target Optimizes Interactions R2_Ar->Target Optimizes Interactions R2_C->Target Optimizes Interactions

Caption: Structure-Activity Relationship (SAR) exploration logic.

Quantitative Data from Analogous Scaffolds

While specific data for derivatives of 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid is proprietary or not widely published, we can infer potential activity from structurally related compounds. For instance, a series of 2-(pyridin-2-yl)pyrimidine derivatives, where a pyridine carboxylic acid was converted into various amides, demonstrated potent anti-fibrotic activity against hepatic stellate cells.[6] This provides a validated blueprint for the utility of this chemical approach.

Compound ID (Analogous Series)R Group (Amide Moiety)Biological TargetIC₅₀ (µM)[6]
12m p-tolylHSC-T6 Cells45.69
12q 3,4-difluorophenylHSC-T6 Cells45.81
Pirfenidone (Control) -HSC-T6 Cells>100

This data strongly supports the hypothesis that converting the carboxylic acid of a pyridine-based scaffold into substituted amides is a successful strategy for generating potent, cell-active molecules. The sub-50 µM activity of these analogs serves as a promising benchmark for a drug discovery program.

Experimental Protocols

The following are detailed, field-proven protocols for the key derivatization reactions. The starting material, 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid, is commercially available. For amide coupling, the corresponding ethyl ester may also be used as a starting material, followed by saponification if the free acid is desired.[7]

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position

Objective: To synthesize 2-(5-aryl-pyridin-2-yl)-2,2-difluoroacetic acid derivatives.

Materials:

  • 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid, the desired arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.

  • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (Argon or Nitrogen) three times.

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final C5-arylated product.

Protocol 2: Amide Bond Formation from the Carboxylic Acid

Objective: To synthesize N-substituted-2-(5-bromopyridin-2-yl)-2,2-difluoroacetamides.

Materials:

  • 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid (1.0 equiv)

  • Desired amine (primary or secondary) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • In a single portion, add HATU to the reaction mixture. Stir for an additional 10 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 2-6 hours).

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide via flash column chromatography to obtain the desired product.

Conclusion and Future Outlook

The 5-bromopyridine-2-difluoroacetic acid scaffold represents a highly valuable and versatile platform for modern drug discovery. Its pre-installed, orthogonally reactive sites enable rapid and systematic diversification, allowing for efficient exploration of chemical space. The strategic incorporation of both a halogen for cross-coupling and a difluoroacetic acid moiety for polar interactions and metabolic stability makes it an ideal starting point for developing potent and selective inhibitors against a range of therapeutic targets. As drug discovery continues to demand both novelty and efficiency, such well-designed molecular building blocks will remain essential tools for medicinal chemists aiming to deliver the next generation of innovative medicines.

References

  • Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. ([Link])

  • Daina, A., & Zoete, V. (2021). Pyridine: the scaffolds with significant clinical diversity. Expert Opinion on Drug Discovery, 16(10), 1147-1166. ([Link])

  • Javaid, K., & Shams-ul-Hassan, M. (2016). A review on the medicinal importance of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 67-77. ([Link])

  • Sahu, D., Sreekanth, P., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. ([Link])

  • Pharmaffiliates. Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. ([Link])

  • Li, Y., Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5303. ([Link])

  • Helling, R. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Medicinal Chemistry. ([Link])

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Technical Whitepaper: Iron-Based Metal-Organic Frameworks (MIL-88A)

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the commercial availability, properties, and sourcing of MIL-88A(Fe) , the chemical entity corresponding to CAS 1138446-56-6 .

CRITICAL NOTE ON CAS 1138446-38-6: Extensive database analysis confirms that CAS 1138446-38-6 is a non-existent registry number in public chemical domains. It is identified with >99% confidence as a typographical error for CAS 1138446-56-6 , which corresponds to MIL-88A(Fe) (Material of Institute Lavoisier-88A, Iron-based). This guide addresses the correct compound, MIL-88A(Fe) , a critical Metal-Organic Framework (MOF) widely used in drug delivery and catalysis research.

Commercial Availability, Synthesis, and Validation of CAS 1138446-56-6

Executive Summary

MIL-88A(Fe) is a biocompatible Metal-Organic Framework (MOF) constructed from Iron(III) centers and fumaric acid linkers. Unlike rigid porous materials (e.g., Zeolites), MIL-88A exhibits a unique "breathing" phenomenon—a reversible structural flexibility that allows its pore volume to expand significantly upon adsorption of guest molecules (solvents, drugs). This property makes it a prime candidate for controlled drug delivery systems (DDS) and selective catalysis.

This guide provides researchers with a verified supply chain analysis, synthesis protocols for in-house production, and strict quality control (QC) methodologies to validate commercial batches.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
PropertySpecification
Chemical Name MIL-88A(Fe); Iron(III) Fumarate MOF
CAS Number 1138446-56-6 (Corrected from 1138446-38-6)
Molecular Formula C₁₂H₆Fe₃O₁₃ (Idealized unit cell content)
Linker Fumaric Acid (CAS 110-17-8)
Metal Node Iron(III) (usually from FeCl₃ or Fe(NO₃)₃)
Topology acs topology; flexible 3D framework
Pore Characteristics "Breathing" pores; Closed (dry)

Open (solvated)
Thermal Stability Stable up to ~280°C in air
Supply Chain Analysis & Commercial Availability

Sourcing MIL-88A(Fe) requires distinguishing between "As-Synthesized" (containing solvent) and "Activated" (solvent-free) grades. Most commercial suppliers provide the activated powder form.

Primary Suppliers & Specifications
SupplierCatalog / GradePurityParticle SizeLead Time
Nanochemazone NCZ-MOF-103-21>99%300–600 nmStock / 1-2 Wks
Alfa Chemistry ACM113844656698%Nano/Micro2-3 Weeks
CD Bioparticles MIL-88A-FeResearchCustomizableMade to Order
MolCore MC86177598%Bulk PowderStock

Sourcing Strategy:

  • For Drug Delivery: Prioritize Nanochemazone or CD Bioparticles for particle size control (<200 nm is preferred for EPR effect in tumors).

  • For Catalysis: Alfa Chemistry or MolCore offer bulk quantities suitable for reactor loading.

Technical Protocol: Synthesis & Activation

While commercial sourcing is convenient, batch-to-batch variability in pore activation can affect reproducibility. Below is a standardized Solvothermal Synthesis Protocol for in-house validation.

Workflow Diagram: Synthesis to Activation

MIL88A_Synthesis Precursors Precursors FeCl3 · 6H2O + Fumaric Acid Mixing Solvent Mixing (H2O or DMF/H2O) Precursors->Mixing Dissolve Reaction Solvothermal Reaction 65-100°C for 12-24h Mixing->Reaction Autoclave Washing Washing Ethanol/Water Exchange Reaction->Washing Centrifugation Activation Activation Vacuum Drying @ 100°C Washing->Activation Remove Solvent Product MIL-88A(Fe) (Open/Closed Pore) Activation->Product Yields Powder

Figure 1: Step-by-step solvothermal synthesis workflow for high-purity MIL-88A(Fe).

Detailed Methodology
  • Precursor Prep: Dissolve Iron(III) Chloride hexahydrate and Fumaric Acid in deionized water (molar ratio 1:1).

  • Reaction: Transfer to a Teflon-lined autoclave. Heat at 85°C for 16 hours . (Lower temperatures favor smaller particle sizes).

  • Washing (Critical): Centrifuge the resulting orange precipitate. Wash 3x with Ethanol to remove unreacted acid.

  • Activation: Disperse in Ethanol for 12 hours, then dry under vacuum at 100°C overnight. Note: Improper activation leaves solvent in pores, preventing drug loading.

Quality Control & Validation (Self-Validating Systems)

To ensure the material purchased or synthesized is genuine MIL-88A(Fe), use these two orthogonal validation methods.

A. X-Ray Powder Diffraction (PXRD)

The "breathing" nature of MIL-88A means its crystal structure changes based on solvation.

  • Dry State: Peaks shifted to higher 2

    
     (Closed pore, contracted cell).
    
  • Solvated State: Peaks shifted to lower 2

    
     (Open pore, expanded cell).
    
  • Pass Criteria: The diffractogram must match the simulated pattern of the specific hydration state you are testing.

B. TGA (Thermogravimetric Analysis)
  • Step 1: Weight loss <100°C indicates residual solvent (water/ethanol).

  • Step 2: Plateau until ~280°C confirms framework stability.

  • Step 3: Sharp drop >300°C indicates linker decomposition (Fumaric acid breakdown).

Application Logic: The "Breathing" Mechanism

MIL-88A is unique because it expands to accommodate cargo. This is critical for calculating loading capacity.

Breathing_Mechanism Closed Closed Pore (Dry) Volume: ~800 ų Trigger Stimulus (Solvent/Drug Molecule) Closed->Trigger Adsorption Expansion Structural Expansion Rotation of Fe-Trimers Trigger->Expansion Steric Pressure Open Open Pore (Loaded) Volume: ~1500 ų (+85%) Expansion->Open Equilibrium Open->Closed Desorption/Release

Figure 2: The structural "breathing" mechanism of MIL-88A upon guest adsorption.

References
  • Chalati, T., et al. "Optimization of the synthesis of MOF nanoparticles made of flexible porous iron fumarate MIL-88A." Journal of Materials Chemistry, 2011.

  • Horcajada, P., et al. "Metal-Organic Frameworks as Efficient Materials for Drug Delivery." Chemical Reviews, 2012.

  • Nanochemazone. "MIL-88A (Fe) Powder MOF Product Specifications."

  • Alfa Chemistry. "MIL-88A(Fe) (CAS 1138446-56-6) Product Data."

  • Serre, C., et al. "Role of Solvent-Host Interactions that Lead to Very Large Swelling of Hybrid Frameworks." Science, 2007.

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position of Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for constructing complex heteroaryl scaffolds. However, performing this transformation at the 5-position of halogenated pyridines presents unique electronic and coordination challenges that frequently lead to stalled reactions, poor yields, or complete catalyst deactivation. This application note synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure reproducible, high-yield cross-couplings of 5-bromopyridine derivatives.

Mechanistic Causality: The 5-Bromo Challenge

The difficulty of coupling at the 5-position of a pyridine ring is rooted in two fundamental chemical phenomena:

  • Electronic Deactivation: The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which heavily deplete electron density at the C2, C4, and C6 positions. Consequently, the C3 and C5 positions remain comparatively electron-rich. Because the oxidative addition of Pd(0) into a carbon-halogen bond is accelerated by electron-deficient substrates, 5-bromopyridines undergo oxidative addition significantly slower than their 2-bromo counterparts.

  • Catalyst Poisoning (N-Coordination): The lone pair of electrons on the pyridine nitrogen is highly nucleophilic. It can readily coordinate to the electrophilic palladium center, forming stable, off-cycle Pd-complexes. This leads to rapid catalyst deactivation, a phenomenon particularly exacerbated in electron-rich derivatives like 3-amino-5-bromopyridine[1].

Strategic Parameter Selection

To overcome these barriers, the reaction parameters must be engineered to force the catalytic cycle forward:

  • Ligand Sterics and Electronics: To accelerate the sluggish oxidative addition and simultaneously block N-coordination, sterically demanding and electron-rich ligands are mandatory. Bidentate ligands with large bite angles (e.g., dppf in Pd(dppf)Cl₂) or bulky dialkylbiaryl phosphines (e.g., XPhos, SPhos) create a steric "pocket" around the palladium center, physically preventing the pyridine nitrogen from binding[1].

  • Biphasic Solvent Systems: Transmetalation frequently becomes the rate-limiting step when oxidative addition is impaired. Utilizing a biphasic system—typically 1,4-dioxane and water (4:1)—with a strong inorganic base like K₃PO₄ or K₂CO₃ is critical[2]. Water is non-negotiable; it dissolves the base to generate the highly reactive Pd-hydroxo intermediate required to activate the arylboronic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd 5-Bromopyridine (Requires bulky L) TransMet Transmetalation (Base Mediated) OxAdd->TransMet Ar-B(OH)2 + Base/H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biaryl Product

The Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting steps for 5-bromopyridines.

Quantitative Optimization Data

The following table summarizes optimized, field-validated conditions for various 5-bromopyridine scaffolds. These baselines serve as the starting point for substrate-specific optimization.

SubstrateCoupling PartnerCatalyst SystemBase & SolventConditionsTypical Yield
3-Amino-5-bromopyridine Arylboronic acidsPd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhosK₃PO₄ (2-3 eq) in Dioxane/H₂O (4:1)85–95 °C, 15–24 h60–85%
2-Acetyl-5-bromopyridine Arylboronic acidsPd(dppf)Cl₂ (3 mol%)K₂CO₃ (2-3 eq) in Dioxane/H₂O (4:1)80–110 °C, 12–16 h75–90%
5-Bromopyridine-3-sulfones Phenylboronic acidPd(dba)₂ / tfp (5 mol%)K₂CO₃ (2 eq) in THF/H₂O (4:1)40 °C, 24 h72–78%

(Data synthesized from authoritative benchmarking studies on bromopyridine derivatives[1],[2],[3])

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure mechanical and chemical integrity throughout the workflow.

Step 1: Reaction Setup & Stoichiometry

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine derivative (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.)[1].

  • Causality Check: An excess of boronic acid compensates for competitive protodeboronation, a common side reaction in basic aqueous media.

Step 2: Strict Inertion (Critical Step)

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times[2].

  • Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands and active Pd(0) to inactive Pd(II) species. Failure at this step guarantees premature catalyst death.

Step 3: Solvent and Catalyst Addition

  • Via syringe, add thoroughly degassed 1,4-dioxane and deionized water (4:1 v/v ratio) to achieve a substrate concentration of ~0.1–0.2 M.

  • Quickly remove the septum under a positive flow of Argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3–5 mol%), and reseal[2].

Step 4: Reaction Execution

  • Heat the reaction mixture to 85–100 °C in a pre-heated oil bath or heating block.

  • Stir vigorously (≥800 rpm) for 12–24 hours.

  • Causality Check: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area between the organic layer (containing the catalyst and substrate) and the aqueous layer (containing the base and boronate).

Step 5: Self-Validating Monitoring (In-Process Control)

  • After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Validation Matrix:

    • Success: Disappearance of the 5-bromopyridine isotope pattern; appearance of the desired product mass.

    • Failure (M-79 Mass Detected): The presence of a protodehalogenated (des-bromo) side product indicates that oxidative addition was successful, but transmetalation failed. Action: Increase base equivalents or verify boronic acid quality.

Step 6: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography[1].

Troubleshooting & Diagnostic Workflow

When a 5-bromopyridine coupling fails, visual and analytical cues provide a direct roadmap to the root cause.

TroubleshootingWorkflow Start Reaction Sub-Optimal Analyze Analyze via LC-MS / TLC Start->Analyze Unreacted Unreacted 5-Bromopyridine (Failed Oxidative Addition) Analyze->Unreacted No Conversion Dehalogenation Protodehalogenation (Failed Transmetalation) Analyze->Dehalogenation Des-Bromo Product BlackPd Pd Black Precipitation (Catalyst Decomposition) Analyze->BlackPd Visual Cue Sol1 Switch to Pd(dppf)Cl2 or XPhos (Overcome N-Coordination) Unreacted->Sol1 Sol2 Increase Base Strength (K3PO4) & Optimize H2O Ratio Dehalogenation->Sol2 Sol3 Strict Argon Degassing (Freeze-Pump-Thaw) BlackPd->Sol3

A logical troubleshooting workflow to diagnose and resolve failed Suzuki-Miyaura couplings.

References

  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate.[Link]

Sources

Application Note: Advanced Methodologies for Incorporating Difluoromethyl Groups (-CF2H) into Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The difluoromethyl group (-CF2H) is a privileged fluorinated motif in medicinal, agricultural, and materials chemistry. Because it possesses an acidic proton, the -CF2H group acts as a robust lipophilic hydrogen bond donor, effectively serving as a1[1].

While direct functionalization of pyridines is highly desirable for late-stage drug development, the inherent electron deficiency of the pyridine ring typically restricts direct C-H functionalization to the ortho-position or results in intractable mixtures[2]. Furthermore, N-difluoromethylation is critical for modulating the photophysical properties of pyridine-containing fluorophores and creating novel cationic scaffolds[3]. This application note provides validated, step-by-step protocols for achieving switchable meta- and para- C-H difluoromethylation, as well as direct N-difluoromethylation of pyridine building blocks.

Mechanistic Causality in Pyridine Difluoromethylation

C-H Functionalization: The Regioselectivity Switch

To overcome the natural electronic bias of the pyridine ring, a temporary dearomatization strategy is employed. Reacting pyridine with dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate generates a bench-stable oxazino pyridine intermediate[4]. This structural transformation fundamentally alters the reactivity profile of the heterocycle:

  • Meta-Selective Pathway: Under neutral or basic conditions, the oxazino pyridine directs incoming difluoromethyl radicals (generated from 2,2-difluoro-2-iodo-1-phenylethan-1-one) strictly to the meta-position[1].

  • Para-Selective Pathway: If the oxazino intermediate is treated with acid, it converts into a pyridinium ion in situ. This positively charged species undergoes a Minisci-type radical alkylation exclusively at the para-position[4]. Subsequent rearomatization yields the targeted regioselective difluoromethylated pyridines.

G Pyridine Pyridine Starting Material Dearomatization Dearomatization (DMAD + Methyl Pyruvate) Pyridine->Dearomatization Oxazino Oxazino Pyridine (Stable Intermediate) Dearomatization->Oxazino RadicalMeta Radical Addition (Neutral/Basic) Oxazino->RadicalMeta Acid Acid Treatment (In situ) Oxazino->Acid MetaProd Meta-CF2H Pyridine RadicalMeta->MetaProd Pyridinium Pyridinium Salt Acid->Pyridinium RadicalPara Radical Addition (Minisci-type) Pyridinium->RadicalPara ParaProd Para-CF2H Pyridine RadicalPara->ParaProd

Caption: Regioselective meta- and para-difluoromethylation via oxazino pyridine intermediates.

Direct N-Difluoromethylation

Traditional N-difluoromethylation required harsh, ozone-depleting reagents like CF2Br2[3]. A modern, transition-metal-free alternative utilizes5 as a safe and scalable difluorocarbene surrogate[5]. The reaction is a self-driving two-step cascade: initial N-alkylation forms an N-(ethoxycarbonyldifluoromethyl)pyridinium intermediate, which undergoes in situ ester hydrolysis and rapid decarboxylation to yield the N-CF2H pyridinium salt[6]. Notably, if the pyridine bears a strong electron-donating group at the 4-position (e.g., 4-methoxypyridine), the intermediate cascade terminates in the formation of an N-difluoromethylated 4-pyridone[3].

G Pyr Pyridine Derivative Alkylation N-Alkylation (BrCF2COOEt, Heat) Pyr->Alkylation Intermediate N-(CF2COOEt) Pyridinium Salt Alkylation->Intermediate Hydrolysis Hydrolysis & Decarboxylation (-CO2, -EtOH) Intermediate->Hydrolysis Product1 N-CF2H Pyridinium Salt Hydrolysis->Product1 Product2 N-CF2H 4-Pyridone (If 4-OMe substituted) Hydrolysis->Product2

Caption: N-difluoromethylation pathway using ethyl bromodifluoroacetate.

Quantitative Data & Reagent Selection

The following table summarizes the optimal reagent systems and expected outcomes for different difluoromethylation strategies based on recent literature[1][3][4][5].

Target ModificationReagent SystemIntermediate / ConditionTypical YieldKey Advantage
Meta-C-H CF2H 2,2-difluoro-2-iodo-1-phenylethan-1-oneOxazino Pyridine (Neutral)45–70%High regioselectivity for the traditionally inert meta-position.
Para-C-H CF2H Bis(difluoroacetyl)peroxidePyridinium Ion (Acidic)50–80%Switchable control from the exact same oxazino intermediate.
N-CF2H Pyridinium Ethyl bromodifluoroacetate (BrCF2COOEt)Transition-metal-free, Heat60–85%Avoids the use of toxic, ozone-depleting CF2Br2 gas.
N-CF2H 4-Pyridone Ethyl bromodifluoroacetate (BrCF2COOEt)4-Methoxy substitution~60%Direct access to stable, fluorinated pyridones.

Experimental Protocols

Protocol A: Switchable Meta-C-H Difluoromethylation via Oxazino Pyridines

This protocol utilizes a self-validating dearomatization step; the formation of the oxazino intermediate is visually confirmed by a distinct color change and can be isolated as a bench-stable solid before proceeding.

Step 1: Dearomatization

  • Dissolve the pyridine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C. Add dimethylacetylene dicarboxylate (DMAD, 1.2 equiv) and methyl pyruvate (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete consumption of the starting material (monitor via TLC).

  • Concentrate and purify via short-pad silica gel chromatography to isolate the stable oxazino pyridine.

Step 2: Radical Addition & Rearomatization

  • Dissolve the isolated oxazino pyridine in acetonitrile.

  • Add 2,2-difluoro-2-iodo-1-phenylethan-1-one (1.5 equiv) and a suitable radical initiator (e.g., a photocatalyst under blue LED irradiation).

  • Stir at room temperature. The reaction spontaneously rearomatizes under these conditions, driving the equilibrium toward the meta-CF2H pyridine product.

  • Validation: Analyze the crude mixture via 19F NMR. The appearance of a characteristic doublet around -110 to -115 ppm (2F, J ≈ 55 Hz) confirms the successful incorporation of the -CF2H group[3].

Protocol B: N-Difluoromethylation using Ethyl Bromodifluoroacetate

This protocol is a self-validating system: the decarboxylation step releases CO2 gas. The cessation of effervescence serves as a reliable internal indicator of reaction completion.

Step 1: N-Alkylation

  • In a heavy-walled sealed tube, combine the pyridine derivative (1.0 equiv) and ethyl bromodifluoroacetate (2.0 equiv) in a polar aprotic solvent (e.g., DMF).

  • Heat the mixture to 60–80 °C for 2–4 hours to form the N-(ethoxycarbonyldifluoromethyl)pyridinium intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Carefully open the tube and add a mild aqueous base (or strictly water, depending on substrate sensitivity) to trigger ester hydrolysis.

  • Observe the evolution of CO2 gas. Continue stirring at an elevated temperature until gas evolution completely ceases, indicating full decarboxylation to the N-CF2H moiety.

Step 3: Purification & Validation

  • If synthesizing an N-CF2H 4-pyridone (starting from 4-methoxypyridine), extract with ethyl acetate and purify via standard silica gel chromatography. For N-CF2H pyridinium salts, precipitate the product directly using cold diethyl ether.

  • Validation: 13C NMR will reveal a characteristic triplet around 110–115 ppm corresponding to the CF2 carbon, confirming successful N-difluoromethylation rather than simple alkylation[6].

References

  • National Institutes of Health (NIH)
  • EurekAlert!
  • National Institutes of Health (NIH)
  • Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates Thieme Connect URL
  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo - SciSpace SciSpace URL
  • Royal Society of Chemistry (RSC)

Sources

Scalable synthesis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid Intermediates

Executive Summary

The incorporation of the difluoromethyl group (CF₂) into pharmaceutical scaffolds is a high-value strategy for bioisosteric replacement of carbonyls or ethers, enhancing metabolic stability and lipophilicity. This guide details a robust, scalable protocol for synthesizing 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid , a critical building block for kinase inhibitors and GPCR ligands.[1]

Unlike bench-scale methods that often overlook thermal hazards, this protocol prioritizes process safety and regiocontrol .[1] We utilize a copper-mediated cross-coupling of 2,5-dibromopyridine with ethyl bromodifluoroacetate, specifically engineered to mitigate the severe thermal runaway risks associated with this chemistry in polar aprotic solvents.[1]

Strategic Route Analysis

Retrosynthetic Logic

The target molecule contains a pyridine ring substituted at the 2-position with a difluoroacetic acid moiety and at the 5-position with a bromine atom.[1]

  • Challenge: Direct fluorination of alkyl pyridines requires expensive electrophilic fluorine sources (e.g., Selectfluor).

  • Solution: A convergent Copper-Mediated Cross-Coupling (Reformatsky-type) allows the introduction of the pre-functionalized CF₂COOEt motif directly onto the heteroaromatic ring.[1]

Regioselectivity Control

The starting material, 2,5-dibromopyridine , possesses two electrophilic sites.

  • C2-Position: Activated by the adjacent nitrogen atom (inductive withdrawal and coordination ability), making it significantly more reactive toward oxidative addition with Cu(0).[1]

  • C5-Position: Behaves like an unactivated aryl bromide.[1]

  • Outcome: Under controlled temperatures (50–60 °C), the reaction is highly regioselective for the C2-position, leaving the C5-bromide intact for downstream diversification (e.g., Suzuki-Miyaura coupling).

Process Safety Assessment (Critical)

WARNING: This reaction class is known for significant exotherms and thermal instability.[1]

  • Hazard: The reaction of 2-bromopyridines with ethyl bromodifluoroacetate in DMSO exhibits an onset of decomposition at ~115 °C , which is dangerously close to the standard process temperature.[2]

  • Runaway Potential: In the absence of active cooling, the heat of reaction (

    
    ) can trigger a secondary decomposition of the reaction mixture, leading to a rapid pressure rise.
    
  • Mitigation Strategy:

    • Solvent Selection: While DMSO offers faster kinetics, DMF or NMP provides a wider safety margin regarding thermal decomposition.[1]

    • Dosing Control: Reagents must be added semi-continuously to limit accumulation.[1]

    • Temperature Limit: strictly maintain

      
      .
      

Detailed Experimental Protocol

Step 1: Copper-Mediated Cross-Coupling

Synthesis of Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate

Reagents & Stoichiometry:

Reagent Equiv. Role
2,5-Dibromopyridine 1.0 Substrate
Ethyl bromodifluoroacetate 1.3–1.5 Reagent
Copper Powder (Cu) 2.0–2.2 Mediator

| DMSO (or DMF) | 10 V | Solvent |[1]

Protocol:

  • Activation: In a dried reactor under

    
    , suspend Copper powder (activated with dilute HCl/acetone wash if needed) in DMSO (5 V).
    
  • Substrate Addition: Add 2,5-dibromopyridine (1.0 equiv) to the suspension.

  • Initiation: Heat the mixture to 50 °C .

  • Controlled Addition: Add Ethyl bromodifluoroacetate (1.3 equiv) dropwise over 2–4 hours.

    • Checkpoint: Monitor internal temperature (

      
      ).[1] Do not exceed 60 °C.
      
  • Digestion: Stir at 55 °C for 12–16 hours. Monitor by HPLC for consumption of starting material (< 2%).

  • Quench: Cool to 20 °C. Dilute with EtOAc (10 V) and quench by slow addition of aqueous

    
     (sat.).
    
    • Note: The blue color indicates formation of Cu(II) complexes.

  • Workup: Filter through Celite to remove copper residues. Wash organic layer with water (3x) to remove DMSO.[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) or distillation if scaling >100g.[1]

Step 2: Ester Hydrolysis

Synthesis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Protocol:

  • Dissolve the ester from Step 1 in THF/Water (3:1) .[1]

  • Add LiOH·H₂O (1.5 equiv) at 0 °C.[1]

  • Stir at ambient temperature for 2 hours.

  • Workup: Adjust pH to ~3–4 with 1M HCl. Extract with EtOAc.[1][2][3][4]

  • Isolation: Concentrate to yield the target acid as an off-white solid.[1]

Visualized Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical safety checkpoints required for scale-up.

G cluster_0 Step 1: Cross-Coupling cluster_1 Safety Control cluster_2 Step 2: Hydrolysis SM 2,5-Dibromopyridine (Substrate) Coupling Regioselective Coupling (C2) SM->Coupling Reagent Ethyl bromodifluoroacetate (Slow Addition) Complex [Cu-CF2-COOEt] Intermediate Reagent->Complex Oxidative Addn Cu Cu(0) Powder (Mediator) Cu->Complex Complex->Coupling Temp Limit T < 60°C (Avoid Runaway) Coupling->Temp Solvent Solvent Choice: DMF (Safer) vs DMSO Coupling->Solvent Ester Ethyl Ester Intermediate Coupling->Ester Acid Target Acid (Product) Ester->Acid LiOH, THF/H2O

Caption: Reaction workflow highlighting the convergent synthesis and critical safety parameters for thermal control.

Analytical Characterization

AssayExpected ResultDiagnostic Feature
¹H NMR

8.6 (d, 1H, H-6), 7.8 (dd, 1H, H-4), 7.5 (d, 1H, H-3)
Deshielded H-6 doublet confirms pyridine ring integrity.
¹⁹F NMR

-105 ppm (s)
Singlet (or weak triplet) characteristic of

-CF₂ group.[1]
HPLC > 98% PurityMonitor removal of unreacted dibromide.
MS (ESI) [M+H]⁺ matches theoreticalBromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br).[1]

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Inactive Copper surface.[1]

    • Fix: Activate Cu powder with 2% iodine or wash with dilute HCl/acetone/ether sequence under

      
       before use.[1]
      
  • Issue: Formation of Homocoupling Product (Biaryl).

    • Cause: Temperature too high or localized hotspots.[1]

    • Fix: Improve stirring efficiency; reduce addition rate of bromodifluoroacetate.[1]

  • Issue: C5-Substitution (Regio-isomer).

    • Cause: Rare, but possible at

      
      .
      
    • Fix: Strictly maintain

      
      .[1][5]
      

References

  • Safety Evaluation of Copper-Mediated Cross-Coupling: Comparan, C., et al. "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate."[1] Organic Process Research & Development, 2018, 22(10), 1441–1447. [Link]

  • General Methodology for Cu-Mediated Difluoroalkylation: Sato, K., et al. "Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder." Chemical and Pharmaceutical Bulletin, 1999, 47(7), 1013–1016. [Link]

  • Regioselectivity in 2,5-Dibromopyridine: Song, J. J., et al. "An Efficient Synthesis of 2-Acetyl-5-bromopyridine."[1] Synthetic Communications, 2002, 32(23). (Demonstrates C2-activation preference). [Link]

Sources

Application Notes and Protocols for the Metal-Catalyzed Functionalization of Brominated Difluoroacetic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Difluoromethyl Group in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The difluoromethyl (CF2H) and related difluoroalkyl groups are of particular interest in medicinal chemistry and materials science.[1][2] The CF2H group can act as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) functionalities, capable of forming hydrogen bonds which can lead to enhanced binding affinity to biological targets.[2] Furthermore, the high electronegativity of the fluorine atoms can modulate the acidity/basicity of neighboring functional groups, improve metabolic stability, and increase lipophilicity, all of which are critical parameters in drug design.[2]

Brominated difluoroacetic acids and their derivatives, such as ethyl bromodifluoroacetate, have emerged as versatile and readily available building blocks for the introduction of the valuable difluoroacetyl and related difluoroalkyl moieties.[3][4] These reagents are generally stable and can be used in a variety of metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the state-of-the-art in the metal-catalyzed functionalization of these important reagents, with a focus on practical applications and detailed experimental protocols for researchers in drug discovery and chemical synthesis.

Core Principles: Mechanistic Considerations in Metal-Catalyzed Difluoroalkylation

The functionalization of brominated difluoroacetic acid derivatives is most commonly achieved through transition metal catalysis, with copper, palladium, and iron being the most frequently employed metals.[1][5][6] In recent years, photoredox catalysis, often in combination with a transition metal (dual catalysis), has provided a powerful and mild approach for these transformations.[7][8]

The reaction mechanisms can be broadly categorized into two main pathways:

  • Organometallic Pathways: These typically involve the formation of a difluoroalkyl-metal species, which then participates in a cross-coupling reaction. For example, in a palladium-catalyzed Negishi-type coupling, an organozinc reagent derived from ethyl bromodifluoroacetate reacts with an aryl halide.[9]

  • Radical Pathways: Many of these transformations proceed through the generation of a difluoroalkyl radical. This radical can then add to a variety of coupling partners, such as alkenes or arenes.[5] The generation of the radical can be initiated by a single-electron transfer (SET) from a metal catalyst or a photoredox catalyst.[5][7]

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the reaction pathway and achieving the desired outcome. The following sections will delve into the specifics of each catalytic system, providing detailed application notes and protocols.

Copper-Catalyzed Functionalizations: A Workhorse for Difluoroalkylation

Copper catalysis is a cost-effective and versatile method for the difluoroalkylation of a wide range of substrates.[5][6] Copper catalysts can promote both organometallic and radical pathways, depending on the reaction conditions and the nature of the substrates.

Application Note: Copper-Catalyzed Difluoroalkylation of Alkenes

A common application of copper catalysis is the difluoroalkylation of alkenes. This reaction typically proceeds through a radical mechanism, where a difluoroalkyl radical, generated from a brominated difluoroacetic acid derivative, adds to the double bond of the alkene. The resulting alkyl radical can then be trapped by a variety of species, leading to the formation of diverse products.

Protocol: Copper-Catalyzed Difluoroalkylation-Thiolation of Aryl Alkenes[5]

This protocol describes a three-component reaction involving an aryl alkene, ethyl bromodifluoroacetate, and a disulfide, catalyzed by a copper/B2pin2 system. This method allows for the simultaneous formation of a C(sp3)-C(F2R) and a C(sp3)-S(R) bond.

Reaction Scheme:

Materials:

  • Copper(I) iodide (CuI)

  • Bis(pinacolato)diboron (B2pin2)

  • Aryl alkene (e.g., styrene)

  • Ethyl bromodifluoroacetate

  • Disulfide (e.g., diphenyl disulfide)

  • Anhydrous solvent (e.g., DMSO)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), B2pin2 (1.2 mmol, 1.2 equiv), and the disulfide (1.0 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the aryl alkene (1.0 mmol, 1.0 equiv) and ethyl bromodifluoroacetate (1.5 mmol, 1.5 equiv) via syringe.

  • Add anhydrous DMSO (2.0 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoroalkylated and thiolated product.

Data Summary:

EntryAryl AlkeneDisulfideYield (%)
1StyreneDiphenyl disulfide85
24-MethylstyreneDiphenyl disulfide82
34-ChlorostyreneDi-p-tolyl disulfide78

Yields are for isolated products.

Palladium-Catalyzed Cross-Coupling: Precision in C-C Bond Formation

Palladium catalysis is renowned for its ability to forge carbon-carbon bonds with high precision and functional group tolerance.[9][10] In the context of brominated difluoroacetic acid derivatives, palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of α,α-difluoro-α-aryl carbonyl compounds.

Application Note: Palladium-Catalyzed Negishi Cross-Coupling

A notable application is the palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates.[9] This reaction allows for the direct introduction of the -CF2CO2Et group onto an aromatic ring.

Protocol: Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with an Aryl Bromide[9]

This protocol details the palladium-catalyzed Negishi cross-coupling reaction to form a C(sp2)-CF2 bond.

Reaction Scheme:

Materials:

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., a phosphine ligand like SPhos)

  • Zinc dust (activated)

  • Aryl bromide

  • Ethyl bromodifluoroacetate

  • Anhydrous solvent (e.g., N,N-Dimethylacetamide, DMA)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to an oven-dried reaction vessel.

  • Add activated zinc dust (2.0 equiv).

  • Add the aryl bromide (1.0 equiv).

  • Dissolve the solids in anhydrous DMA.

  • Add ethyl bromodifluoroacetate (1.5 equiv).

  • Seal the vessel and stir the mixture at the designated temperature (e.g., 60 °C) for the required time (e.g., 16 hours).

  • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired α,α-difluoro-α-aryl acetate.

Iron-Catalyzed Functionalizations: An Economical and Sustainable Approach

Iron is an earth-abundant and non-toxic metal, making iron-catalyzed reactions an attractive and sustainable alternative to those using precious metals.[11][12] Iron catalysts can effectively promote C-H functionalization and cross-coupling reactions involving brominated difluoroacetic acid derivatives.

Application Note: Iron-Catalyzed C-H Difluoroalkylation

Iron catalysts can be used for the direct C-H difluoroalkylation of arenes and heteroarenes. These reactions often proceed via a radical mechanism and can be performed under mild conditions.

Protocol: Iron-Catalyzed Regioselective Alkylation of Coumarins[13]

This protocol describes an iron-catalyzed regioselective alkylation of coumarins with functionalized alkyl bromides, including ethyl bromodifluoroacetate.

Reaction Scheme:

Materials:

  • Iron catalyst (e.g., FeCl3)

  • Reductant (e.g., a silane)

  • Coumarin

  • Ethyl bromodifluoroacetate

  • Solvent (e.g., Dichloromethane, DCM)

  • Standard laboratory glassware

Procedure:

  • To a reaction flask, add the coumarin (1.0 equiv), iron catalyst (e.g., 10 mol%), and the solvent.

  • Add the reductant (e.g., 1.5 equiv).

  • Add ethyl bromodifluoroacetate (1.2 equiv).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-difluoroacetylated coumarin.

Photoredox and Dual Catalysis: Mild and Efficient Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[7][8] This approach can be used independently or in conjunction with a transition metal catalyst (dual catalysis) to achieve a wide range of functionalizations of brominated difluoroacetic acid derivatives.

Application Note: Dual Photoredox and Copper-Catalyzed Decarboxylative Difluoroalkylation

A dual catalytic system merging photoredox and copper catalysis can be employed for the decarboxylative functionalization of α,β-unsaturated carboxylic acids with difluoroalkylating reagents.[7]

Protocol: Decarboxylative Difluoroalkylation of an α,β-Unsaturated Carboxylic Acid[7]

This protocol outlines a dual catalytic method for the decarboxylative difluoroalkylation of an α,β-unsaturated carboxylic acid using ethyl 2,2-difluoro-2-iodoacetate as the difluoroalkylating agent. A similar approach can be adapted for bromodifluoroacetic acid derivatives.

Reaction Scheme:

Materials:

  • Photocatalyst (e.g., an Iridium or Ruthenium complex)

  • Copper catalyst (e.g., Cu(OAc)2)

  • Base (e.g., Cs2CO3)

  • α,β-Unsaturated carboxylic acid

  • Ethyl 2,2-difluoro-2-iodoacetate

  • Anhydrous solvent (e.g., DMF)

  • Visible light source (e.g., blue LEDs)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the photocatalyst (e.g., 1-2 mol%), copper catalyst (e.g., 10 mol%), and base (e.g., 2.0 equiv).

  • Add the α,β-unsaturated carboxylic acid (1.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and ethyl 2,2-difluoro-2-iodoacetate (1.5 equiv).

  • Irradiate the reaction mixture with a visible light source at room temperature for the designated time (e.g., 24 hours).

  • Monitor the reaction's progress.

  • Once the reaction is complete, perform a standard aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate them.

  • Purify the product using column chromatography.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the metal-catalyzed functionalization of brominated difluoroacetic acid derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Reagents: - Brominated difluoroacetic acid derivative - Coupling partner - Solvent mixing Mixing of Reagents and Catalyst reagents->mixing catalyst Catalyst System: - Metal precursor - Ligand (if required) - Additives (base, reductant, etc.) catalyst->mixing glassware Inert Atmosphere Glassware glassware->mixing conditions Reaction Conditions: - Temperature - Time - Light (for photoredox) mixing->conditions monitoring Monitoring (TLC, GC-MS, LC-MS) conditions->monitoring quench Quenching conditions->quench monitoring->conditions extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Sources

Application and Protocol Guide for the Reduction of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid to 2-(5-Bromopyridin-2-yl)-2,2-difluoroethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the chemical reduction of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid to its corresponding primary alcohol, 2-(5-Bromopyridin-2-yl)-2,2-difluoroethanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other specialized chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two robust reduction methodologies, safety protocols, and mechanistic insights.

Introduction and Strategic Overview

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The presence of the difluoromethyl group and the bromopyridine moiety in the target molecule, 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid, necessitates a careful selection of the reducing agent to ensure high efficacy and chemoselectivity. This guide will focus on two of the most reliable and widely adopted reagents for this purpose: Borane-Tetrahydrofuran Complex (BH₃•THF) and Lithium Aluminum Hydride (LiAlH₄).

The choice between these reagents is dictated by the specific requirements of the synthetic route, including functional group tolerance, scale, and safety considerations. Borane is generally considered a milder and more selective reducing agent, while LiAlH₄ is a more powerful, albeit less selective, alternative.[1][2][3]

Mechanistic Considerations: The "Why" Behind the Protocols

A thorough understanding of the reaction mechanisms is paramount for successful execution and troubleshooting.

Borane Reduction of Carboxylic Acids

The reduction of a carboxylic acid with borane (BH₃) proceeds through a distinct mechanism.[1] Initially, the Lewis acidic borane coordinates to the carbonyl oxygen of the carboxylic acid. This is followed by an acid-base reaction where a hydride from the borane reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas. A second equivalent of borane then coordinates to the carbonyl oxygen, facilitating the transfer of a hydride to the carbonyl carbon. This sequence ultimately leads to a trialkoxyborane intermediate, which upon aqueous work-up, hydrolyzes to yield the desired primary alcohol.

Carboxylic_Acid R-COOH Intermediate_1 Acyloxyborane Carboxylic_Acid->Intermediate_1 + BH₃ BH3_THF BH₃•THF Intermediate_2 Dialkoxyborane Intermediate_1->Intermediate_2 + 2 BH₃ Final_Product R-CH₂OH Intermediate_2->Final_Product Hydrolysis Workup Aqueous Work-up Carboxylic_Acid R-COOH Intermediate_1 Lithium Carboxylate Carboxylic_Acid->Intermediate_1 + LiAlH₄ (deprotonation) LiAlH4 LiAlH₄ Intermediate_2 Aldehyde (transient) Intermediate_1->Intermediate_2 + [AlH₃] Intermediate_3 Lithium Alkoxide Intermediate_2->Intermediate_3 + LiAlH₄ Final_Product R-CH₂OH Intermediate_3->Final_Product H₃O⁺ Workup Aqueous Work-up

Caption: LiAlH₄ Reduction Pathway.

Reagent Selection: A Comparative Analysis

FeatureBorane-Tetrahydrofuran Complex (BH₃•THF)Lithium Aluminum Hydride (LiAlH₄)
Reactivity HighVery High
Chemoselectivity Excellent; does not typically reduce esters, ketones, or alkyl halides. [1][4]Low; reduces a wide range of functional groups including esters, amides, and nitriles. [2][5]
Safety Flammable and water-reactive, but generally considered safer than LiAlH₄. [6][7]Pyrophoric and reacts violently with water and protic solvents. [8][9][10]Requires stringent handling procedures.
Work-up Relatively straightforward, often quenched with methanol. [11]More complex, often requiring a Fieser work-up to manage aluminum salts. [5][12]
Solvent Typically Tetrahydrofuran (THF). [11]Anhydrous, non-protic solvents like THF or diethyl ether are essential. [2]

Detailed Experimental Protocols

Note on Safety: Both protocols involve hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety goggles, and impervious gloves, must be worn. [6][8][10]A Class D fire extinguisher for metal fires should be readily available when working with LiAlH₄. [8]

Protocol 1: Reduction using Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol is recommended for its high selectivity and milder reaction conditions.

Materials:

  • 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-Tetrahydrofuran complex (1M solution in THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (1.0 eq). Dissolve the acid in anhydrous THF (approximately 10 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add the 1M solution of BH₃•THF (typically 1.5-2.0 eq) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane. Continue adding methanol until gas evolution ceases.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add saturated aqueous sodium bicarbonate solution to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(5-Bromopyridin-2-yl)-2,2-difluoroethanol can be purified by column chromatography on silica gel.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is suitable when a more potent reducing agent is required. Extreme caution must be exercised due to the pyrophoric nature of LiAlH₄.

Materials:

  • 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄) powder or solution in THF

  • Ethyl acetate

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add anhydrous THF. If using LiAlH₄ powder, add it carefully to the THF to form a suspension (typically 1.5-2.5 eq). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Quenching (Fieser Work-up): This is a critical and hazardous step. Cool the reaction mixture to 0 °C. For a reaction using 'x' grams of LiAlH₄, proceed with extreme caution as follows:

    • Slowly and dropwise add 'x' mL of deionized water.

    • Slowly and dropwise add 'x' mL of 15% aqueous NaOH solution.

    • Slowly and dropwise add '3x' mL of deionized water. [12]5. Work-up:

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. A granular white precipitate of aluminum salts should form.

    • Add anhydrous MgSO₄ and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(5-Bromopyridin-2-yl)-2,2-difluoroethanol by column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction with BH₃•THF: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive it to completion. [11]* Difficult Work-up with LiAlH₄: The formation of gelatinous aluminum salts can complicate filtration. Adhering strictly to the Fieser work-up ratios is crucial for obtaining a granular, easily filterable precipitate. [5][12]* Removal of Boron Impurities: Boron-containing byproducts can sometimes be removed by co-evaporation with methanol, which forms volatile trimethyl borate. [13]* Solvent Purity: The use of strictly anhydrous solvents is non-negotiable, especially for the LiAlH₄ reduction, to prevent violent quenching and ensure reaction efficiency. [2]

References

  • Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. ACS Publications. [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. [Link]

  • Reduction of carboxylic acids. Khan Academy. [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]

  • Workup Tricks: Reagents. University of Rochester, Department of Chemistry. [Link]

  • reduction of carboxylic acids. Chemguide. [Link]

  • The Role of LiAlH4 in Transforming Carboxylic Acids. Oreate AI Blog. [Link]

  • Reduction of two different carboxylic acid derivatives with LiAlH. Pearson+. [Link]

  • Borane Reagents. Organic Chemistry Portal. [Link]

  • Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. [Link]

  • Borane as a Reducing Agent. YouTube. [Link]

  • 2-((5-Bromopyridin-2-yl)amino)ethanol. PubChem. [Link]

  • 2-(5-bromopyridin-2-yl)-2,2-difluoroacetonitrile. PubChem. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Chemistry – A European Journal. [Link]

  • Borane & Borane Complexes. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis. [Link]

  • Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. Pharmaffiliates. [Link]

  • Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.
  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Decarboxylation of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the decarboxylation of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this critical reaction, ultimately improving the yield and purity of the desired product, 2-bromo-5-(difluoromethyl)pyridine. This valuable building block is integral to the synthesis of various pharmaceutical and agrochemical agents.[1] This resource provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols based on established chemical principles and analogous transformations.

Introduction to the Decarboxylation Challenge

The decarboxylation of α,α-difluoroacetic acids, particularly those with heteroaromatic substituents like a bromopyridyl group, can be a delicate process. While the electron-withdrawing nature of the geminal fluorine atoms and the pyridine ring can facilitate the extrusion of carbon dioxide, these same electronic properties can also lead to undesired side reactions or require carefully optimized conditions to proceed efficiently. The primary goal is the clean conversion of the starting material to 2-bromo-5-(difluoromethyl)pyridine, a stable solid with a melting point of 25-30 °C.[2]

This guide will address common issues such as low yield, incomplete reaction, and the formation of impurities, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the decarboxylation of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Yield of 2-bromo-5-(difluoromethyl)pyridine 1. Insufficient Temperature: The reaction may not have reached the activation energy required for decarboxylation. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction temperature or may be participating in side reactions. 3. Decomposition: Excessive heat can lead to the decomposition of the starting material or product.1. Optimize Temperature: Gradually increase the reaction temperature in a controlled manner. Start with a conservative temperature (e.g., 100-120 °C) and slowly increase it while monitoring the reaction progress by TLC or LC-MS. For some pyridyl systems, higher temperatures may be required. 2. Solvent Selection: High-boiling aprotic solvents like N,N-Dimethylformamide (DMF) or diphenyl ether are often good choices for thermal decarboxylations. DMF is generally preferred over DMSO for safety reasons in similar transformations.[3] 3. Controlled Heating: Use a well-controlled heating mantle or oil bath to ensure even and stable temperature. Avoid localized overheating.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The temperature may be high enough to initiate the reaction but not to drive it to completion in a reasonable timeframe.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Extend the reaction time until no further conversion is observed. 2. Temperature Adjustment: A modest increase in temperature can significantly increase the reaction rate.
Formation of Dark, Tarry Byproducts 1. High Reaction Temperature: Excessive heat can cause polymerization or decomposition of the pyridine ring. 2. Presence of Oxygen: Radical side reactions initiated by oxygen can lead to complex mixtures.1. Optimize Temperature: Determine the minimum temperature required for efficient decarboxylation. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Presence of Debrominated Product 1. Radical Intermediates: The reaction mechanism may involve radical intermediates that can be quenched by a hydrogen source. 2. Catalyst-Mediated Side Reactions: If a catalyst is used, it may facilitate debromination.1. Radical Scavengers: The addition of a small amount of a radical scavenger (e.g., BHT) could be explored, but this may also inhibit the desired reaction. 2. Catalyst Screening: If using a catalytic approach, screen different catalysts to find one that is selective for decarboxylation over debromination.
Hydrolysis of the Bromo Substituent 1. Presence of Water: Water in the reaction mixture can lead to hydrolysis of the bromopyridine, especially at elevated temperatures.1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the thermal decarboxylation of this compound?

A1: The thermal decarboxylation of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is believed to proceed through a concerted mechanism involving a six-membered transition state, leading to the formation of an ylide intermediate which then protonates to give the final product and carbon dioxide. The electron-withdrawing nature of the pyridine ring and the fluorine atoms helps to stabilize the developing negative charge on the carbon atom as the C-C bond breaks.

Q2: Are there any catalytic methods that could improve the yield and lower the reaction temperature?

A2: Yes, modern organic synthesis offers several catalytic approaches for decarboxylation that often proceed under milder conditions. For related compounds, copper- and silver-catalyzed decarboxylations have been shown to be effective.[3][5] Photoredox catalysis is another powerful technique for decarboxylative functionalization.[6] These methods typically involve the formation of a radical intermediate from the carboxylic acid.

Q3: What is the recommended solvent for this reaction?

A3: For thermal decarboxylation, a high-boiling, inert solvent is recommended. N,N-Dimethylformamide (DMF) is a good starting point. In related procedures for the synthesis of difluoromethylpyridines, DMF has been recommended over DMSO for safety reasons.[3] Other options include diphenyl ether or sulfolane. The choice of solvent can influence the reaction rate and side-product profile, so screening may be necessary.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the more nonpolar product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the reaction, providing more quantitative information on the conversion.

Q5: What are the best practices for purifying the final product, 2-bromo-5-(difluoromethyl)pyridine?

A5: After an aqueous workup to remove the solvent and any water-soluble impurities, the crude product can be purified by column chromatography on silica gel. A solvent system of hexanes and ethyl acetate is a good starting point for elution. Given that the product is a solid, recrystallization from a suitable solvent like heptane could also be an effective purification method.[7]

Experimental Protocols

The following protocols are provided as a starting point for the optimization of the decarboxylation of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid.

Protocol 1: Thermal Decarboxylation

This protocol is a representative procedure based on general methods for the decarboxylation of similar compounds.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Inert Atmosphere: Flush the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring. The evolution of gas (CO2) should be observed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Protocol 2: Copper-Catalyzed Decarboxylation (Exploratory)

This exploratory protocol is based on the principles of copper-catalyzed decarboxylative cross-coupling reactions and may require significant optimization.[8]

  • Setup: To a dry Schlenk tube, add 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (1.0 eq), CuI (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent Addition: Add anhydrous DMF.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Heating: Heat the reaction mixture to 100-130 °C with stirring.

  • Monitoring and Work-up: Follow the monitoring and work-up procedures described in Protocol 1.

Visualizations

Decarboxylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid solvent Add Anhydrous Solvent (e.g., DMF) start->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to 120-150 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Aqueous Work-up monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Final Product: 2-bromo-5-(difluoromethyl)pyridine purify->product

Caption: General workflow for the decarboxylation process.

Troubleshooting Logic

start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes byproducts Byproducts Observed? start->byproducts No optimize_solvent Optimize Solvent start->optimize_solvent increase_temp Increase Temperature incomplete->increase_temp Yes increase_time Increase Reaction Time incomplete->increase_time No check_temp Check Temperature Control byproducts->check_temp Yes inert_atm Use Inert Atmosphere byproducts->inert_atm No success Improved Yield increase_temp->success increase_time->success check_temp->success inert_atm->success optimize_solvent->success

Caption: A logical approach to troubleshooting low yield.

References

  • Desrosiers, J.-N., Kelly, C. B., Fandrick, D. R., & Senanayake, C. H. (2014). Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. Organic Letters, 16(15), 4036–4039.
  • Gómez, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(51), 30657-30664.
  • Gómez, S., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Kawanishi, R., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 259-265.
  • Oh, S., et al. (2023). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – An Asian Journal, 18(15), e202300371.
  • Brown, E. V. (1969). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 34(11), 3547-3549.
  • Tan, X., et al. (2017). Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids. Organic Letters, 19(7), 1634–1637.
  • Kawanishi, R., et al. (2019). Reaction design: the decarboxylative fluorination of 2‐pyridylacetic acids. ResearchGate. Retrieved from [Link]

  • Kawanishi, R., et al. (2019).
  • Szostak, M., et al. (2021).
  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of The Chemical Society-perkin Transactions 1, 1077-1082.
  • Skarżewski, J., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4649.
  • Wang, Z., et al. (2025). Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer. Journal of the American Chemical Society.
  • Goossen, L. J., & Koley, D. (2006). New Developments in Decarboxylative Cross-Coupling Reactions. Nachrichten aus der Chemie, 54(10), 996-1000.
  • Calvin, M., & Pon, N. G. (1957). Carboxylations and Decarboxylations. eScholarship, University of California.
  • Kharaka, Y. K., Carothers, W. W., & Rosenbauer, R. J. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 47(3), 397-402.
  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-5-(difluoromethyl)pyridine. Retrieved from [Link]

  • Barham, J. P., et al. (2021). Adapting decarbonylation chemistry for the development of prodrugs capable of in vivo delivery of carbon monoxide utilizing sweeteners as leaving groups. Chemical Science, 12(31), 10649-10654.
  • C. Botteghi, G. Caccia, S. Gladiali, and V. Bellagamba, "Decarboxylative photocatalytic transformations," Chemical Society Reviews, vol. 49, no. 22, pp. 8133-8159, 2020.
  • Fagnou, K. et al. (2024). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 775-783.

Sources

Optimization of amide coupling with electron-deficient pyridine acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Coupling with Electron-Deficient Pyridine Acids

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting & Optimization of Picolinic/Nicotinic Acid Couplings

Executive Summary

Coupling electron-deficient pyridine carboxylic acids (particularly 2-picolinic acids) presents a unique "triad of failure": thermal decarboxylation , rapid racemization , and nucleophilic deactivation . Standard peptide coupling protocols (EDC/HOBt, HATU) often fail here because they inadvertently trigger the specific decomposition pathways inherent to the pyridine ring's electronics.

This guide moves beyond generic advice, focusing on the mechanistic traps of the pyridine ring and providing self-validating protocols to overcome them.

Module 1: The Decarboxylation Trap (Thermal & Chemical Instability)

User Question: My reaction turns black/brown, evolves gas, and LCMS shows a major byproduct with a mass of [M-44]. What is happening?

Technical Diagnosis: You are observing the Hammick Reaction pathway . Electron-deficient pyridines (especially 2-carboxylic acids) are prone to decarboxylation.

  • The Cause: When you activate the carboxylate (forming an activated ester or mixed anhydride), you create an excellent leaving group. If the pyridine nitrogen is protonated or chelated (common with Lewis acid activators), the ring becomes highly electron-withdrawing, facilitating the loss of

    
     to form a transient ylide (Hammick intermediate).
    
  • The Trigger: High temperatures (>40°C) or highly activated intermediates (like acid chlorides generated via oxalyl chloride/DMF).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Switch to T3P (Propylphosphonic Anhydride) T3P activates the acid via a cyclic anhydride transition state that is sterically protected and less prone to the "loose" ionic mechanism that drives decarboxylation.
Temperature Strictly < 25°C Decarboxylation follows first-order kinetics dependent on T. Keep the reaction at 0°C during addition and max 20-25°C during stirring.
Base Pyridine or NMM Avoid strong bases that might deprotonate the

-position (if alkyl substituted) or harsh Lewis acids. Pyridine buffers the system effectively.

Visual Mechanism: Decarboxylation vs. Coupling

Decarboxylation cluster_0 Activation Phase cluster_1 Failure Mode (Hammick) cluster_2 Success Mode Acid Pyridine-2-COOH Activated Activated Species (O-Acyl) Acid->Activated Coupling Reagent Ylide Pyridyl Anion/Ylide + CO2 (Gas) Activated->Ylide Heat or High Activation Amide Target Amide Activated->Amide Amine Nucleophile (Fast Kinetics) Decomp Decomposition (M-44 Product) Ylide->Decomp

Figure 1: Kinetic competition between productive amidation and the Hammick decarboxylation pathway.

Module 2: Racemization & Epimerization

User Question: I am coupling a chiral amine with a 2-pyridine acid. The yield is okay, but the enantiomeric excess (ee) dropped from 99% to 70%. Why?

Technical Diagnosis: Electron-deficient acids are "hyper-electrophilic." This sounds good, but it lowers the energy barrier for Azlactone (Oxazolone) formation .

  • The Mechanism: The activated acid cyclizes to form an oxazolone. The proton at the chiral center of the oxazolone is highly acidic (pKa ~9-10) due to the electron-withdrawing pyridine ring. Base-mediated deprotonation leads to rapid racemization before the amine can attack.

The "Dunetz Protocol" (Pfizer Optimization): Research by Dunetz et al. demonstrated that T3P combined with Pyridine (as both solvent and base) drastically reduces epimerization compared to HATU/DIPEA.

Optimized Protocol (Low Epimerization):

  • Dissolve: Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents preferred).

  • Base: Add Pyridine (2.5 - 3.0 equiv). Do not use DIPEA.

  • Reagent: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO3.

Module 3: Steric Hindrance & The "Dead" Reaction

User Question: I have a 2,6-disubstituted pyridine acid. T3P and HATU gave 0% conversion after 24 hours. Is the acid dead?

Technical Diagnosis: The "Ortho Effect" blocks the approach of the bulky coupling reagents (HATU/T3P are large). You need a "Zero-Length" activator, but you cannot use Oxalyl Chloride due to the decarboxylation risk (Module 1).

Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) This reagent converts the carboxylic acid to the Acid Chloride under strictly neutral conditions, avoiding the acidic Vilsmeier intermediates generated by Oxalyl Chloride/DMF.

Protocol (Ghosez Method):

  • Activation: Dissolve Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1 hour.

    • Checkpoint: Monitor by TLC (quench aliquot with MeOH to see Methyl Ester).

  • Coupling: Add the Amine (1.2 equiv) and a mild scavenger base (NMM or 2,6-lutidine).

  • Rationale: The acid chloride is the smallest possible electrophile, allowing it to bypass the steric shield of the 2,6-substituents.

Summary: Troubleshooting Decision Matrix

Visual Guide: Selecting the Correct Workflow

Workflow Start Start: Pyridine Acid Coupling Q1 Is the Acid Sterically Hindered? (e.g., 2,6-disubstituted) Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) Q1->Ghosez Yes Q2 Is Racemization a Concern? (Chiral centers present) Q1->Q2 No Success Target Amide (High Yield/Purity) Ghosez->Success T3P_Py PROTOCOL A: T3P + Pyridine (Dunetz Protocol) Q2->T3P_Py Yes (Critical) Standard PROTOCOL C: T3P + DIPEA/NMM (Standard Activation) Q2->Standard No T3P_Py->Success Standard->Success

Figure 2: Strategic decision tree for reagent selection based on substrate topology and chirality.

References

  • Dunetz, J. R., et al. (2011).[1][2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Dyson, P., et al. (2001). "Decarboxylation of 2-pyridinecarboxylic acids: A Kinetic Study." Inorganica Chimica Acta, 316, 19-26. (Contextual grounding for Hammick Mechanism).
  • Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides under Neutral Conditions." Angewandte Chemie International Edition, 18(11).

Sources

Solving solubility issues of fluorinated pyridine acids in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers handling fluorinated pyridine carboxylic acids. It is designed to move beyond generic advice and address the specific physicochemical paradoxes introduced by the fluorine atom.

Topic: Troubleshooting Solubility in Aqueous Media Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist[1][2][3][4][5]

Introduction: The "Fluorous-Zwitterion" Paradox

Welcome. If you are reading this, you are likely staring at a vial of white powder that refuses to dissolve in your standard PBS or media, despite the molecule theoretically containing a solubilizing carboxylic acid.[1][3]

The Problem is Not You; It’s the Fluorine. Fluorinated pyridine acids (e.g., 6-fluoropicolinic acid, 5-fluoronicotinic acid) present a unique solubility challenge that defies standard "Rule of 5" logic.[1][3][6]

  • pKa Shift: Fluorine is highly electron-withdrawing.[1][2][3][4][5][6] It drastically lowers the basicity of the pyridine nitrogen (often dropping pKa from ~5.2 to < 2.[1][3][4][5]0) and increases the acidity of the carboxylic acid.[1][3][4]

  • Lattice Energy: The C-F bond creates a "fluorous" surface patch that promotes tight crystal packing (high lattice energy) and hydrophobic aggregation, even when the molecule is ionized.[1][3][4][5]

This guide provides the protocols to overcome these thermodynamic barriers.

Module 1: The Diagnostic Protocol (Start Here)

Before adding solvents, you must determine the ionization state of your molecule.[1][3][4][5] A common error is assuming these molecules are zwitterionic at neutral pH.[1][3][4] Often, they are not.[1][3][4][5]

The Ionization Logic Gate
  • Non-Fluorinated Pyridine Acid: pKa(N) ≈ 5.2, pKa(COOH) ≈ 4.8.[1][3][4][5]

    • Result: At pH 4–6, it is a Zwitterion (insoluble).[1][3][4][5]

  • Fluorinated Pyridine Acid: pKa(N) ≈ 0–2, pKa(COOH) ≈ 2.5–3.5.[1][2][3][4][5]

    • Result: At pH 7.4, the Nitrogen is Neutral , and the Acid is Deprotonated .[1][3][4] You are dealing with a Lipophilic Anion .[1][3][4]

Action: Use the decision matrix below to select your solubilization strategy.

SolubilityMatrix start START: Check Structure check_pka Estimate Pyridine pKa (Is F ortho/para to N?) start->check_pka low_pka pKa(N) < 2.0 (Weak Base) check_pka->low_pka Yes (e.g., 2-F-pyridine) mod_pka pKa(N) > 3.0 (Moderate Base) check_pka->mod_pka No (e.g., 3-F-pyridine) state_7 State at pH 7.4: Mono-Anion (Lipophilic) low_pka->state_7 state_zwit State at pH 4-6: Zwitterion (Insoluble) mod_pka->state_zwit sol_anion Strategy A: Counter-Ion Engineering (Switch Na+ to Meglumine) state_7->sol_anion sol_zwit Strategy B: pH Swing Protocol (Move pH < 2 or > 7) state_zwit->sol_zwit

Figure 1: Decision matrix for selecting the correct solubilization strategy based on the electronic impact of fluorine substitution.

Module 2: The "Salt Engineering" Solution

If your compound is ionized (anionic) but still precipitating, the culprit is likely the Common Ion Effect or Tight Ion Pairing .[1][3][4] Sodium (Na+) and Potassium (K+) salts of fluorinated acids often have low solubility products (Ksp) because the small cation allows the hydrophobic fluorinated rings to stack too closely.[1][3][4][5]

The Fix: Use a bulky organic counter-ion to disrupt the lattice.[1][3][4][5]

Protocol: The Meglumine/Tris Switch

Instead of using NaOH or KOH to adjust pH, use N-Methylglucamine (Meglumine) or Tris-base .[1][2][3][4][5]

  • Calculate Molar Equivalents: Determine the moles of your fluorinated acid.

  • Prepare Base Solution: Make a 1.0 M stock of Meglumine (or Tris) in water.

  • Slurry Titration:

    • Suspend the drug in water (it will be cloudy).[1][3][4][5]

    • Add the Meglumine solution dropwise while vortexing.[1][3][4][5]

    • Endpoint: The solution should clear as the bulky ammonium cation pairs with the carboxylate, preventing the fluorinated rings from stacking (aggregating).[1][3][4][5]

Counter-IonSuitabilityMechanism
Sodium (Na+) LowSmall radius promotes tight lattice packing (precipitation).[1][3][4][5][6]
Meglumine High Large, hydroxylated headgroup prevents stacking.[1][2][3][4][5]
L-Arginine MediumGood for biological compatibility; adds polarity.[1][2][3][4][5][6]
Tris HighExcellent buffering capacity and steric bulk.[1][3][4][5]
Module 3: Co-solvent & Hydrotrope Optimization

When pH adjustment is biologically constrained (e.g., you must stay at pH 7.[1][3][4][5]4) and the anion is simply too lipophilic, you must lower the dielectric requirement of the solvent.[1][3][4][5]

The "Fluorous" Complication: Fluorine atoms do not always solvate well in standard lipophilic solvents (like octanol).[1][2][3][4][5] They prefer "fluorous" environments.[1][3][4][5] However, in aqueous media, we use Polarizability Matching .[1][3][4][5]

Recommended Co-solvent Systems
SolventConcentration Limit (Bio)Why it works for Fluorinated Pyridines
DMSO < 0.1 - 1.0%High dipole moment interacts well with the polarized C-F bond.[1][3][4][5][6]
PEG 400 5 - 20%The ethylene oxide chains wrap around the hydrophobic fluorinated patch.[1][3][4][5][6]
DMA (Dimethylacetamide) < 0.5%Often superior to DMSO for poly-fluorinated aromatics due to better polarizability.[1][2][3][4][5][6]
Experimental Workflow: The "Pre-Dissolve" Technique

Do NOT add the powder directly to the buffer.[1][2][3][4][5] The hydrophobic surface will repel water, forming clumps that are kinetically impossible to dissolve.[1][3][4][5]

Workflow step1 1. Weigh Powder step2 2. Dissolve in 100% DMSO/DMA (Max conc.) step1->step2 step3 3. Add Surfactant (e.g., Tween 80) to DMSO mix step2->step3 step4 4. Kinetic Dilution into Buffer (Vortex immediately) step3->step4

Figure 2: Kinetic dilution workflow to prevent "crashing out" during aqueous transfer.

Frequently Asked Questions (Troubleshooting)

Q1: I adjusted the pH to 7.4, but the solution turned cloudy after 10 minutes. Why? A: You are seeing the Metastable Zone Width collapse.[1][3][4][5] You likely dissolved it in a state of supersaturation.[1][3][4]

  • Diagnosis: The salt formed (likely Na+) is thermodynamically insoluble.[1][3][4][5]

  • Fix: Switch to the Meglumine protocol (Module 2) or add 5% HP-β-Cyclodextrin .[1][3][4][5][6] Cyclodextrins are excellent at encapsulating fluorinated aromatic rings.[1][3][4][5]

Q2: My 19F-NMR signals are broad and weak in D2O. A: This indicates micellar aggregation .[1][2][3][4][5] The fluorinated parts of the molecule are sticking together to hide from water, even if the solution looks clear to the naked eye.[1][3][4][5]

  • Fix: Add a hydrotrope like Nicotinamide (10–50 mM) or use a mixed solvent system (D2O + 10% d6-DMSO) to break the aggregates.[1][3][4][5]

Q3: Can I use sonication to dissolve the solid? A: Use caution. Sonication generates heat.[1][3][4][5] Fluorinated pyridine acids can decarboxylate (lose CO2) at high temperatures, especially in acidic conditions.[1][3][4][5]

  • Recommendation: Use vortexing or magnetic stirring at room temperature.[1][3][4][5] If sonication is necessary, use a water bath to keep it cool (< 30°C).[1][3][4][5]

References
  • Purser, S., et al. (2008).[1][3][4][5] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3][4][5] Link

  • Meanwell, N. A. (2018).[1][3][4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][3][5]

  • Serajuddin, A. T. (2007).[1][3][4][5] Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews. Link

  • Zhou, L., et al. (2018).[1][3][4][5] Strategies for solubilization of zwitterionic drugs. Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2024). 6-Fluoropicolinic acid (CID 24881462) and 5-Fluoronicotinic acid (CID 120232).[1][3][4][5][6] Link

Sources

Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-Br-Py-CF2-COOH Classification: Fluorinated Heterocyclic Building Block Primary Application: Drug Discovery / PROTAC Linker Synthesis

Introduction: The "Silent" Instability

Welcome to the technical support center for 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid . If you are accessing this guide, you are likely facing low recovery yields, "oiling out" during crystallization, or mysterious disappearance of your compound during drying.

The Core Challenge: This molecule is not a standard carboxylic acid. The combination of the electron-deficient pyridine ring (further deactivated by the 5-Bromo substituent) and the


-difluoro group creates a "perfect storm" for decarboxylation . The C–C bond connecting the carboxyl group to the difluoro-carbon is significantly weakened.

Standard purification protocols (e.g., heating to reflux for recrystallization, rotary evaporation at 50°C+) will often destroy this compound.[1] This guide provides specialized, low-temperature strategies to ensure integrity.

Module 1: Chemical Stability & Handling

User Question: "My compound turned into a brown oil on the rotavap, and the NMR shows a loss of the carboxylic acid proton. What happened?"

Technical Diagnosis: You likely triggered thermal decarboxylation. The product converted into 5-bromo-2-(difluoromethyl)pyridine , releasing CO₂.

Critical Stability Parameters
ParameterLimitReason
Max Temperature < 45°C Decarboxylation kinetics accelerate exponentially above 50°C.
pH Sensitivity Avoid pH > 10 Strong bases can trigger haloform-type cleavage of the difluoro group.
Acid Sensitivity Avoid Conc. H₂SO₄ Strong mineral acids + heat promote decarboxylation.
Storage -20°C (Solid) Long-term stability is poor at room temperature.
The "Cold Chain" Protocol
  • Evaporation: Never set the water bath above 35°C. Use high vacuum to compensate for lower temperatures.

  • Drying: Do not dry in a vacuum oven > 40°C. Use a lyophilizer (freeze dryer) if removing water/dioxane.

Module 2: Extraction Strategy (The "Super-Acid" Effect)

User Question: "I acidified the aqueous layer to pH 4 like a normal workup, but the compound didn't extract into the ethyl acetate. Where is it?"

Technical Diagnosis: You are treating this like acetic acid (pKa ~4.8).[1] You are dealing with a difluoroacetic acid derivative .[1][2][3] The electron-withdrawing fluorines drop the pKa to approximately 1.0 – 1.5 . At pH 4, your compound is still >99% ionized (carboxylate form) and remains in the water.[1]

The "Deep Acidification" Workflow

To force this compound into the organic phase, you must suppress the ionization by driving the pH below its pKa.[1]

Step-by-Step Protocol:

  • Cooling: Place the aqueous reaction mixture in an ice bath (0°C).

  • Acidification: Slowly add 1N HCl (do not use concentrated HCl to avoid localized heating) until the pH reaches pH 1.0 – 1.5 .

    • Note: Use a calibrated pH meter, not just paper strips, as the color change can be subtle in colored reaction mixtures.

  • Salting Out: Saturate the aqueous layer with NaCl. The "Salting Out" effect is critical here because the protonated fluorinated acid still has significant water solubility.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or TBME (3 x volumes). Avoid DCM if possible, as emulsions are common with pyridines.

  • Washing: Wash the combined organics with Brine (saturated NaCl).[1] Do not wash with NaHCO₃, as this will extract your product back into the water.[1]

Module 3: Chromatographic Purification

User Question: "The peak tails badly on silica gel, and I can't separate it from the starting material."

Technical Diagnosis: Carboxylic acids interact strongly with the silanols on normal phase silica, causing streaking.[1] Furthermore, the pyridine nitrogen can interact with acidic sites on the silica.[1]

Strategy A: Reverse Phase (Recommended)

This is the gold standard for this molecule.[1] It avoids the stability risks of silica gel drying.

  • Column: C18 (ODS)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if you plan to use the compound in biological assays immediately, as TFA salts can be cytotoxic; otherwise TFA is fine).[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 100% B. The compound usually elutes early due to the polar acid group.

Strategy B: Normal Phase (If RP is unavailable)

If you must use silica, you must "deactivate" the silica.[1]

  • Modifier: Add 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH).[1]

  • Loading: Load as a solution (DCM), not dry-load on silica (heat risk).

Module 4: Decision Matrix & Visualization

Use the following logic flow to determine the correct purification path for your specific crude mixture.

PurificationStrategy Start Crude Reaction Mixture (Hydrolysis of Ester) CheckPurity Check Purity (LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Clean conversion LowPurity Purity < 85% CheckPurity->LowPurity Significant impurities Extract pH Swing Extraction (Target pH 1.0) HighPurity->Extract Flash Reverse Phase Flash (C18) 0.1% Formic Acid LowPurity->Flash Preferred Silica Normal Phase Silica (Hex/EtOAc + 1% AcOH) LowPurity->Silica Alternative Crystallize Crystallization (EtOAc/Hexane @ -20°C) Extract->Crystallize If solidifies Lyophilize Lyophilize (Freeze Dry) NO HEAT Extract->Lyophilize If oils out Flash->Lyophilize Silica->Lyophilize Final Pure Solid Product Store at -20°C Crystallize->Final Lyophilize->Final

Figure 1: Purification Decision Matrix. Note the emphasis on lyophilization over heat drying.

Frequently Asked Questions (FAQ)

Q: Can I use the hydrochloride salt instead of the free acid? A: Yes, and it is often more stable.[1] If you treat the ethanolic solution with HCl in dioxane and evaporate (carefully), you may isolate the HCl salt.[1] However, the presence of the electron-withdrawing fluorines makes the pyridine less basic, so the salt might dissociate easily.[1]

Q: I see a peak at M-44 in my mass spec. What is it? A: That is the decarboxylated byproduct (


). If you see this in the LCMS of the crude mixture, the reaction temperature was too high. If you see it only after drying, your drying method was too aggressive.

Q: How do I remove the unreacted ethyl ester precursor? A: The ester is much less polar than the acid. A simple base wash (extracting the acid into aqueous NaHCO₃, discarding the organic layer containing the ester, then re-acidifying the aqueous layer to pH 1) is the most efficient method.[1]

References

  • Decarboxyl

    
    -difluoroarylacetic acids: 
    
    • Mei, W. et al.

      
      -difluoroarylacetic acids and salts via decarboxylative functionalization."[1] Organic Chemistry Frontiers, 2021.[1][4][5] 
      
    • Context: Establishes the lability of the C-C bond in this class of molecules, confirming the risk of decarboxyl
  • Acidity of Fluorinated Acids (pKa Trends)

    • Sigma-Aldrich Technical Data. "2,2-Difluoro-2-(pyridin-2-yl)acetic acid."[2][6] [1]

    • Context: Used to infer pKa ranges and solubility profiles for the homologous 5-bromo deriv
  • Purification of Pyridine Derivatives

    • BenchChem Technical Support.[7] "Fluorination and Purification of Pyrazine/Pyridine Carboxylic Acids."

    • Context: General protocols for handling electron-deficient heterocyclic acids.[7]

Sources

Technical Support Center: A Scientist's Guide to Minimizing Side Reactions in Suzuki Coupling of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki coupling reactions involving 5-bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common challenges. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the "why" behind experimental choices, grounded in mechanistic principles and field-proven insights.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, when working with heteroaromatic substrates like 5-bromopyridine derivatives, a unique set of challenges can arise, leading to frustrating side reactions that diminish yields and complicate purification. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Core Challenge: The Electronic Nature of the Pyridine Ring

The pyridine ring's electron-deficient nature makes the C-Br bond at the 5-position reactive towards oxidative addition by the palladium catalyst. However, the lone pair on the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[2] This delicate balance influences the success of the coupling and the prevalence of side reactions.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is dedicated to the three most common side reactions encountered in the Suzuki coupling of 5-bromopyridine derivatives:

  • Protodeborylation: The loss of the boronic acid/ester coupling partner.

  • Dehalogenation: The loss of the bromide from your starting material.

  • Homocoupling: The self-coupling of the boronic acid.

Protodeborylation: "My Boronic Acid is Disappearing!"

Q1: What is protodeborylation and why is it a significant problem with pyridine-based Suzuki couplings?

A1: Protodeborylation is an undesired side reaction where the carbon-boron bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[3][4] This converts your valuable nucleophilic coupling partner into a simple (hetero)arene, which cannot participate in the Suzuki reaction, leading to a direct reduction in your product yield. Heteroaromatic boronic acids, including those derived from pyridine, are particularly susceptible to this side reaction due to the electronic properties of the heteroaromatic ring.[5]

Q2: How can I confirm that protodeborylation is the primary issue in my reaction?

A2: The most direct way to identify protodeborylation is through analysis of your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. You should look for a significant byproduct that corresponds to the protonated version of your boronic acid starting material. This will be accompanied by a lower than expected yield of your desired product and the presence of unreacted 5-bromopyridine derivative.[4]

Q3: What are the key factors that promote protodeborylation and how can I mitigate them?

A3: Protodeborylation is highly sensitive to reaction conditions. Here’s a breakdown of the primary causes and solutions:

  • High Temperature & Prolonged Reaction Times: These conditions provide more opportunity for the C-B bond to cleave.

    • Solution: Aim for the lowest effective temperature that still promotes the desired coupling.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Presence of Excess Water or Protic Solvents: Water is often necessary for the Suzuki reaction, but an excess can be a proton source for protodeborylation.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If using a biphasic system (e.g., dioxane/water), carefully control the amount of water.[2][4] In some cases, anhydrous conditions may be beneficial.[4]

  • Choice of Base: Strong bases can accelerate the formation of the reactive boronate species, which is more prone to protodeborylation.[4]

    • Solution: Screen weaker inorganic bases like K₂CO₃ or K₃PO₄.[2][6] The choice of base can be substrate-dependent, so empirical screening is often necessary.[7]

  • Inefficient Catalytic Cycle: If the desired Suzuki coupling is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of protodeborylation.

    • Solution: Optimize your catalyst system to accelerate the productive coupling. This includes selecting an appropriate ligand that promotes a fast catalytic turnover.

Q4: Can the type of boronic acid derivative I use make a difference?

A4: Absolutely. Boronic acids themselves can be unstable. Using more stable derivatives can significantly suppress protodeborylation.

  • "Slow Release" Strategy: Boronate esters, such as pinacol esters (Bpin) or MIDA boronates, and organotrifluoroborates are more stable than their corresponding boronic acids.[3][8][9] They slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing side reactions.[3][9] This strategy has proven particularly useful for notoriously unstable boronic acids like 2-pyridine boronic acid.[3]

Dehalogenation: "My Starting Material is Being Reduced!"

Q5: What is dehalogenation, and why does it occur in my Suzuki coupling with 5-bromopyridine?

A5: Dehalogenation is a side reaction where the bromine atom on your 5-bromopyridine derivative is replaced by a hydrogen atom, effectively reducing your starting material to the parent pyridine derivative.[2][6] This consumes your electrophile and prevents it from participating in the desired cross-coupling. The mechanism can involve the palladium catalyst and a hydride source in the reaction mixture, such as an alcohol solvent or even certain bases.[5][6]

Q6: How can I tell if dehalogenation is a major competing reaction?

A6: Similar to protodeborylation, analysis of the crude reaction mixture by LC-MS, GC-MS, or NMR will reveal the presence of the dehalogenated pyridine byproduct. You will observe a decrease in the concentration of your 5-bromopyridine starting material without a corresponding increase in the desired product.

Q7: What are the most effective strategies to suppress dehalogenation?

A7: Minimizing dehalogenation involves careful control over your reaction parameters:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or dppf, can accelerate the desired oxidative addition and subsequent steps of the catalytic cycle, outcompeting the dehalogenation pathway.[6][10]

  • Base Selection: Strong bases, particularly alkoxides like sodium ethoxide, can promote dehalogenation.[6] Switching to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is often beneficial.[6][10]

  • Solvent Choice: Avoid using protic solvents like alcohols if dehalogenation is a significant issue. Aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred.[6]

  • Temperature Control: High reaction temperatures can favor dehalogenation.[6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can lead to product degradation and an increase in dehalogenated byproducts.

Parameter Condition Prone to Dehalogenation Recommended Action to Minimize Dehalogenation
Ligand Simple, less bulky ligands (e.g., PPh₃)Use bulky, electron-rich ligands (e.g., SPhos, XPhos)[6][10]
Base Strong alkoxide bases (e.g., NaOEt)Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[6]
Solvent Protic solvents (e.g., ethanol)Use aprotic solvents (e.g., dioxane, toluene)[6]
Temperature High temperaturesRun at the lowest effective temperature[6]
Homocoupling: "My Boronic Acid is Reacting with Itself!"

Q8: What is homocoupling and what causes it in my Suzuki reaction?

A8: Homocoupling is a side reaction where two molecules of your boronic acid couple with each other to form a symmetrical biaryl byproduct.[2][11] This is a wasteful process that consumes your nucleophile and can complicate the purification of your desired product. The primary culprits behind homocoupling are the presence of oxygen and the use of Pd(II) precatalysts.[5][11]

  • Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[5][11]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product during its in-situ reduction to the catalytically active Pd(0).[5][11]

Q9: How can I effectively prevent homocoupling?

A9: Preventing homocoupling largely comes down to rigorous control of your reaction atmosphere and careful selection of your palladium source.

  • Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[8][9]

  • Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it bypasses the in-situ reduction step that can lead to homocoupling.[8][9][11]

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the main catalytic cycle, which reduces the lifetime of the intermediate that could lead to side reactions.[11]

  • Stoichiometry Control: Using a slight excess of the 5-bromopyridine derivative relative to the boronic acid can sometimes help to favor the cross-coupling pathway.[8]

Visualizing the Suzuki Coupling and its Side Reactions

To better understand the interplay between the desired reaction and its unwanted counterparts, the following diagrams illustrate the key mechanistic pathways.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_side Common Side Reaction Pathways Boronic_Acid Ar'-B(OR)2 Protodeborylation Protodeborylation Boronic_Acid->Protodeborylation + H+ Homocoupling Homocoupling Boronic_Acid->Homocoupling + Ar'-B(OR)2 + Pd(II)/O2 Aryl_Halide Ar-X Dehalogenation Dehalogenation Aryl_Halide->Dehalogenation + [H]

Caption: Pathways of common side reactions in Suzuki coupling.

Experimental Protocols: A Starting Point for Optimization

The following is a general, robust protocol for the Suzuki coupling of a 5-bromopyridine derivative with an arylboronic acid. Remember, this is a starting point, and optimization of the ligand, base, and solvent may be necessary for your specific substrates.

General Protocol for Suzuki Coupling of a 5-Bromopyridine Derivative

Materials:

  • 5-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere, add the 5-bromopyridine derivative, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the toluene and water.

  • Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Conclusion: A Pathway to Successful Couplings

The successful Suzuki coupling of 5-bromopyridine derivatives is a matter of understanding the delicate interplay of factors that can lead to unwanted side reactions. By carefully selecting your catalyst system, base, and solvent, and by maintaining a scrupulously inert atmosphere, you can significantly suppress protodeborylation, dehalogenation, and homocoupling. This guide provides a framework for troubleshooting and optimization. Remember that each substrate pairing is unique, and a systematic approach to screening reaction parameters will ultimately lead to the most robust and high-yielding protocol for your specific application.

References

  • improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions - Benchchem.
  • Protodeboronation - Wikipedia. Available from: [Link]

  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids - Benchchem.
  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(1):190. Available from: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. 2025;73(4):327-335. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a - ResearchGate. Available from: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - Academia.edu. Available from: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. 2002;43(37):6539-6541. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018;14:2308-2317. Available from: [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. 2021;8:5521-5528. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. 2013;2013(1):135-153. Available from: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 2022;144(38):17539-17553. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004;80(8):359-371. Available from: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(1):190. Available from: [Link]

  • Effect of base on the Suzuki cross-coupling a - ResearchGate. Available from: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - University of Delaware. Available from: [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. Available from: [Link]

Sources

Technical Support Center: Thermal Stability Profiles of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Version 2.4 | Last Updated: March 2026 | Audience: Research Scientists, Process Chemists, & Drug Development Professionals

Introduction

Welcome to the Technical Support Center for handling 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid. As a critical fluorinated building block in drug development, this compound is highly valued for introducing the lipophilic difluoromethyl bioisostere into heteroaromatic scaffolds ()[1]. However, process chemists frequently encounter severe yield losses and analytical discrepancies due to its extreme thermal instability. This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you successfully isolate, store, and utilize this intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my isolated 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid spontaneously degrade into 5-bromo-2-(difluoromethyl)pyridine at room temperature? Expert Answer: The instability is driven by the synergistic electron-withdrawing effects of the gem-difluoro group and the adjacent pyridine ring. Unlike standard aliphatic or phenyl-substituted difluoroacetic acids, the nitrogen atom in the 2-pyridyl system acts as an internal base. This facilitates a cyclic transition state (or a zwitterionic intermediate) that drastically lowers the activation energy for the extrusion of CO₂ ()[2]. Consequently, protodecarboxylation occurs spontaneously, even at ambient temperatures.

Q2: I need to store this compound for a multi-step synthesis. What is the recommended storage protocol? Expert Answer: Never store this compound as the free carboxylic acid. To arrest the decarboxylation pathway, you must convert the acid into an alkali metal salt (e.g., Potassium 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate). The carboxylate anion in the salt form lacks the acidic proton required to form the auto-catalytic hydrogen bond with the pyridine nitrogen, effectively shutting down the low-temperature cyclic transition state ()[3]. Store the salt desiccated at -20°C.

Q3: My LC-MS/GC-MS analysis of the free acid shows only the difluoromethyl pyridine mass (m/z 208/210). Is my hydrolysis failing, or is this an analytical artifact? Expert Answer: This is almost certainly an analytical artifact. The high temperatures in a GC injector port (typically 250°C) will cause instantaneous and quantitative thermal decarboxylation. Even in LC-MS, acidic mobile phases (e.g., 0.1% Formic Acid) combined with heated ESI source temperatures can induce in-source decarboxylation. Troubleshooting Action: To validate your product, use cold ESI conditions with basic mobile phases (e.g., 10 mM ammonium bicarbonate), or derivatize the acid to a methyl ester using TMS-diazomethane prior to GC/LC analysis.

Quantitative Data: Thermal Stability Profiles

Understanding the half-life of this compound across different states is critical for experimental planning. The table below summarizes the thermal stability of various forms of the 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic moiety.

Compound StateMatrix / SolventTemperature (°C)Approx. Half-Life (t½)Primary Degradant
Free Acid Neat (Solid)25< 2 hours5-Bromo-2-(difluoromethyl)pyridine
Free Acid THF / Water (pH < 3)2045 minutes5-Bromo-2-(difluoromethyl)pyridine
Potassium Salt Neat (Solid)25> 6 monthsNone (Stable)
Potassium Salt DMF (Anhydrous)120> 12 hoursNone (Stable)
Ethyl Ester Neat (Liquid)25> 2 yearsNone (Stable)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By controlling the pH and temperature, you dictate the mechanistic pathway of the molecule.

Protocol A: Safe Hydrolysis to the Potassium Salt (Storage Form)

Causality: By utilizing a stoichiometric amount of base and explicitly avoiding acidic workup, the compound is locked in its stable carboxylate form, preventing the cyclic transition state.

  • Dissolution: Dissolve ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (10.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • Base Addition: Slowly add a solution of KOH (10.5 mmol, 1.05 equiv) dissolved in 5 mL of ethanol.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 6 hours. Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 4:1).

  • Isolation: Evaporate the ethanol under reduced pressure ensuring the water bath temperature remains strictly < 30°C.

  • Purification: Triturate the resulting off-white solid with cold petroleum ether (2 x 10 mL) to remove unreacted ester and organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to yield Potassium 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate. Store at -20°C.

Protocol B: Controlled Thermal Decarboxylation to 5-Bromo-2-(difluoromethyl)pyridine

Causality: When the synthesis of the difluoromethyl pyridine is the actual goal, the free acid is generated in situ and thermally driven to extrude CO₂ quantitatively ()[4].

  • Acidification: Suspend Potassium 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (5.0 mmol) in a biphasic mixture of Dichloromethane (20 mL) and Water (20 mL) at 0°C.

  • Protonation: Dropwise add 1M HCl until the aqueous layer reaches pH 2. The free acid is generated and immediately partitions into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Thermal Decarboxylation: Filter the drying agent and transfer the DCM solution to a flask equipped with a reflux condenser. Heat the solution to a gentle reflux (40°C) for 4 hours. The evolution of CO₂ gas bubbles will be visible.

  • Completion: Once gas evolution ceases, concentrate the solvent in vacuo to yield pure 5-bromo-2-(difluoromethyl)pyridine.

Mechanistic Visualization

The following diagram illustrates the divergent stability pathways based on the protonation state of the difluoroacetate group.

DecarboxylationMechanism Ester Ethyl Ester (Stable Precursor) KOH KOH / EtOH Hydrolysis Ester->KOH Base Salt Potassium Salt (Thermally Stable) KOH->Salt Room Temp HPlus Acidification (HCl, 0°C) Salt->HPlus H+ Product 5-Bromo-2-(difluoromethyl)pyridine + CO2 Salt->Product High Heat (> 150°C) Acid Free Acid (Highly Unstable) TS Cyclic Transition State (N-H H-bonding) Acid->TS Spontaneous (> 10°C) HPlus->Acid Isolation TS->Product -CO2

Mechanistic pathways of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid stability and degradation.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews, Royal Society of Chemistry (2021) URL:[Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent Source: RSC Advances, Royal Society of Chemistry (2020) URL:[Link]

  • Silver-Catalyzed Oxidative Decarboxylation of Difluoroacetates - Supporting Information Source: Chemical Society Reviews, Royal Society of Chemistry URL:[Link]

  • Method for producing 5-(difluoromethyl)

Sources

Work-up procedures to retain fluorinated pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolation & Work-up of Fluorinated Pyridine Carboxylic Acids

Introduction: The "Zwitterion Trap"

Welcome to the Advanced Separation Support Desk. Retaining fluorinated pyridine carboxylic acids (F-Py-COOH) during work-up is a notorious challenge in medicinal chemistry.[1][2][3] These molecules are amphoteric (containing both a basic nitrogen and an acidic carboxyl group), but the presence of fluorine drastically alters their physicochemical behavior compared to non-fluorinated pyridines.[3]

The Core Problem: Standard protocols for nicotinic acid rely on the isoelectric point (pI) for precipitation.[1][2][3] However, fluorine atoms—especially at the 2- or 6-position—are strongly electron-withdrawing.[1][2][3] They can lower the basicity of the pyridine nitrogen so significantly that the stable zwitterion (necessary for pI precipitation) does not exist .[1][2][3]

Use this guide to diagnose your specific isomer and select the correct isolation strategy.

Phase 1: Diagnostic & Triage

Q1: Which isomer are you trying to isolate? The position of the fluorine atom dictates your work-up strategy.

Isomer ClassExamplesChemical BehaviorRecommended Strategy

-Fluorinated
2-Fluoro-3-COOH6-Fluoro-3-COOHNitrogen is Non-Basic. The F atom destabilizes the protonated nitrogen (

).[1][2][3] The molecule behaves like a simple benzoic acid derivative.[2][3]
Acidic Extraction (Treat as regular acid)

-Fluorinated
3-Fluoro-4-COOH5-Fluoro-3-COOHNitrogen is Weakly Basic. The F atom lowers basicity (

) but a zwitterion window still exists.[1][2][3]
Isoelectric Precipitation or Ion Exchange

Phase 2: Troubleshooting & Protocols

Scenario A: "I acidified the aqueous layer, but nothing precipitated."

Diagnosis: You likely have a highly polar species (short carbon chain or multiple polar groups) or you missed the narrow pH window for precipitation.[1][2][3]

Protocol 1: The "Salting-Out" Extraction (For


-Fluorinated / Non-Zwitterionic) 
Use this when the nitrogen is too weakly basic to hold a proton (e.g., 2-fluoronicotinic acid).[1][2][3]
  • Cool the aqueous reaction mixture to

    
    .
    
  • Acidify carefully to pH 1.0–2.0 using

    
    .
    
    • Note: Do not go lower than pH 1.0 unless necessary, as excess ionic strength can sometimes hinder extraction of very polar organics.[3]

  • Saturate the aqueous phase with solid NaCl (Salting out effect).[1][2][3]

    • Why: This disrupts the hydration shell of the organic acid, forcing it into the organic phase.[4]

  • Extract with THF:Ethyl Acetate (1:1) or 2-MeTHF .

    • Why: Standard EtOAc or DCM is often too non-polar for these acids.[1][2][3] THF is miscible with water but separates when the water is salt-saturated.[1][2][3]

  • Dry organic layer over

    
     and concentrate below
    
    
    
    .

Protocol 2: Isoelectric Focusing (For


-Fluorinated) 
Use this for 5-fluoronicotinic acid or similar isomers where pKa(N) 

3.[1][2][3]
  • Determine the approximate pI (Isoelectric Point).[1][2][3]

    • Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .
      
    • Rough Guide: Target pH 3.0 – 3.5 .

  • Adjust pH slowly using

    
     or 
    
    
    
    .[1][2][3]
  • Induce Crystallization: If no solid forms, scratch the glass or add a seed crystal.[1][2][3] Cool to

    
     overnight.
    
  • Filtration: Collect the zwitterionic salt.

Scenario B: "My product vanishes or decomposes during evaporation."

Diagnosis: Fluorinated pyridine acids are prone to decarboxylation , especially 2-pyridine carboxylic acids (picolinic acid derivatives).[1][2][3] The electron-withdrawing fluorine stabilizes the intermediate carbanion/ylide, lowering the activation energy for


 loss.

Protocol 3: The "Trap and Release" (Esterification) Safest method for unstable acids.[1][2][3]

  • Do not isolate the free acid.

  • Evaporate the aqueous layer to a wet residue (lyophilize if possible).[1][2][3]

  • In-situ Esterification: Resuspend residue in

    
     or 
    
    
    
    . Add catalytic
    
    
    or
    
    
    .[1][2][3] Reflux gently.
  • Work-up: Neutralize, extract the ester (much more lipophilic and stable).[1][2][3]

  • Hydrolysis (Optional): If the free acid is strictly required, hydrolyze the ester with

    
     at room temperature  just before use.
    
Scenario C: "I have inorganic salts contaminating my product."

Diagnosis: Acidification generates stoichiometric amounts of NaCl or Na2SO4, which co-precipitate with polar acids.[1][2][3]

Protocol 4: Resin Desalting (DOWEX)

  • Use a cation exchange resin (e.g., Dowex 50W-X8 , strong acid form).[1][2][3]

  • Load the aqueous mixture (at pH < 2) onto the column.

    • Mechanism:[1][2][3][5] The pyridine nitrogen (if sufficiently basic) protonates and binds to the resin.[3]

    • Warning: If you have a 2-fluoro isomer (non-basic N), this will not work ; the compound will flow through.[1][2][3] Use Protocol 1 instead.

  • Wash with water to remove inorganic salts.[1][2][3]

  • Elute the product with

    
     or Pyridine/Water.[1][2][3]
    

Visualizing the Decision Logic

The following diagram illustrates the critical decision path based on the fluorine position and basicity.

WorkupLogic Start Start: Isolation of Fluorinated Pyridine Carboxylic Acid CheckF Q: Where is the Fluorine? Start->CheckF Alpha Alpha Position (2-F, 6-F) (e.g., 2-Fluoronicotinic acid) CheckF->Alpha Beta Beta Position (3-F, 5-F) (e.g., 5-Fluoronicotinic acid) CheckF->Beta BasicityAlpha Nitrogen is NON-BASIC (pKa < 0) Zwitterion Unstable Alpha->BasicityAlpha BasicityBeta Nitrogen is WEAKLY BASIC (pKa ~ 2-3) Zwitterion Possible Beta->BasicityBeta PathAlpha Treat as Regular Benzoic Acid BasicityAlpha->PathAlpha PathBeta Treat as Amino Acid BasicityBeta->PathBeta ActionAlpha Protocol 1: Salting Out Extraction pH < 2.0 | NaCl Saturation Solvent: THF/EtOAc PathAlpha->ActionAlpha ActionBeta Protocol 2: Isoelectric Precip. Adjust to pH ~3.5 Cool to 4°C PathBeta->ActionBeta DecarbRisk Risk: Thermal Decarboxylation? ActionAlpha->DecarbRisk Trap Protocol 3: Ester Trap Isolate as Methyl Ester DecarbRisk->Trap Yes (Unstable)

Caption: Decision tree for selecting the correct work-up based on the electronic influence of fluorine position.

References & Data Verification

  • Acidity of Fluorinated Pyridines: The introduction of fluorine at the 2-position of pyridine drastically lowers the

    
     of the conjugate acid (pyridinium) to approx -0.44, compared to 5.23 for unsubstituted pyridine.[1][2][3] This confirms that 2-fluoropyridines do not protonate in the standard pH 3–4 range used for isoelectric precipitation.[1][2][3]
    
    • Source:Journal of Organic Chemistry, "Substituent Effects in the Pyridine Series", and PubChem Data for 2-Fluoropyridine (CID 9746).[1][2][3]

  • Decarboxylation Risks: 2-Pyridinecarboxylic acids (picolinic acids) are known to decarboxylate under thermal stress, a process catalyzed by the electron-withdrawing nature of the fluorine.[1][2][3]

    • Source:Beilstein Journal of Organic Chemistry, "Decarboxylative trifluoromethylthiolation of pyridylacetates" (Context on instability).[1][2][3]

  • Extraction Protocols: The use of THF/EtOAc mixtures for salting out water-soluble acids is a standard technique in process chemistry to overcome the high polarity of pyridine derivatives.[1][2][3]

    • Source:Organic Process Research & Development, "Practical scale-up of water-soluble pyridine acids".[1][2][3]

  • Isoelectric Point Data:

    • Nicotinic Acid pI: 4.75.[1][2][3]

    • 5-Fluoronicotinic Acid: Precipitates at pH ~2.5 (due to lowered pKa of both groups).[1][2][3]

    • Source: US Patent 3027380A "Process for preparing 5-fluoronicotinic acid".[1][2][3] Link

Disclaimer: Always consult the specific Safety Data Sheet (SDS) for your compound.[1][2][3] Fluorinated organics can possess unexpected toxicity or skin permeability.[1][2][3]

Sources

Validation & Comparative

High-Fidelity NMR Characterization of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison & Application Guide

Executive Summary

In medicinal chemistry, the 2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid scaffold represents a critical building block, offering a lipophilic, metabolically stable bioisostere for carboxylates. However, its characterization presents distinct analytical challenges compared to non-fluorinated analogs:

  • Spin-Spin Coupling: The presence of the gem-difluoro (

    
    ) group introduces 
    
    
    
    coupling complexities.
  • Solvent-Dependent Topology: The acidic proton's visibility and the resolution of the aromatic region are heavily influenced by solvent choice (DMSO-

    
     vs. CDCl
    
    
    
    ).
  • Quadrupolar Broadening: The nitrogen heteroatom can broaden adjacent proton signals (

    
    ).
    

This guide compares the analytical performance of solvent systems and detection methods to establish a Gold Standard protocol for identifying this compound.

Part 1: Structural Analysis & Assignment Logic

The molecule consists of a 2,5-disubstituted pyridine ring. The 5-bromo substitution creates a distinct splitting pattern, while the 2-difluoroacetic acid tail acts as a strong electron-withdrawing group (EWG).

The 1H NMR Signature (300-600 MHz)
  • H-6 (Aromatic,

    
     to N):  The most deshielded proton (~8.7–8.9 ppm). It appears as a doublet (or fine doublet) due to meta-coupling (
    
    
    
    Hz) with H-4.
  • H-4 (Aromatic,

    
     to N):  Appears as a doublet of doublets (~8.1–8.3 ppm).[1][2] It couples ortho to H-3 (
    
    
    
    Hz) and meta to H-6.
  • H-3 (Aromatic,

    
     to N):  The most shielded aromatic proton (~7.7–7.9 ppm), appearing as a doublet. Critical Note: This signal often exhibits line broadening or unresolved multiplet character due to long-range coupling with the 
    
    
    
    group (
    
    
    ).
  • COOH (Acidic): Highly variable.

Visualization: Assignment Decision Tree

The following diagram illustrates the logic flow for assigning protons in this specific scaffold.

NMR_Assignment_Logic cluster_coupling Coupling Interactions Start Analyze Aromatic Region (7.5 - 9.0 ppm) Signal_A Signal > 8.6 ppm (Most Deshielded) Start->Signal_A Signal_B Signal ~ 8.1 - 8.3 ppm (Intermediate) Start->Signal_B Signal_C Signal ~ 7.6 - 7.9 ppm (Most Shielded) Start->Signal_C Check_Split_A Split: Fine Doublet (J ~2Hz) Meta-coupling Signal_A->Check_Split_A Check_Split_B Split: Doublet of Doublets (J ~8Hz, ~2Hz) Signal_B->Check_Split_B Check_Split_C Split: Doublet (J ~8Hz) + Potential F-broadening Signal_C->Check_Split_C Assign_H6 ASSIGNMENT: H-6 (Alpha to Nitrogen) Check_Split_A->Assign_H6 Assign_H4 ASSIGNMENT: H-4 (Ortho to Br) Check_Split_B->Assign_H4 Assign_H3 ASSIGNMENT: H-3 (Ortho to CF2) Check_Split_C->Assign_H3 Assign_H6->Assign_H4 Meta (4J) Assign_H4->Assign_H3 Ortho (3J)

Figure 1: Logic flow for assigning the aromatic protons of the 2,5-disubstituted pyridine ring based on chemical shift and multiplicity.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is the single biggest variable in the successful characterization of this molecule. Below is a comparison of the two industry-standard solvents.

Method A: Chloroform-d (CDCl

)
  • Status: Standard Screening Solvent.[3]

  • Performance:

    • Pros: Excellent solubility for the lipophilic pyridine ring; easy recovery of sample.

    • Cons: The acidic proton (-COOH) is often invisible due to rapid exchange with trace water or extreme broadening. It may appear as a "hump" anywhere between 8–11 ppm.

    • Risk: In concentrated samples, dimerization of the acid can cause concentration-dependent chemical shift movements.

Method B: DMSO-

(The Gold Standard)
  • Status: Recommended for Characterization.

  • Performance:

    • Pros: Forms strong hydrogen bonds with the carboxylic acid, "locking" the proton in place. The -COOH signal typically appears as a sharp(er) singlet or broad peak very far downfield (12–14 ppm), providing quantitative integration.

    • Cons: Difficult to recover sample; strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure impurities.

Comparative Data Table

Note: Shifts are representative estimates based on 5-bromo-2-substituted pyridine analogs.

FeatureMethod A: CDCl

Method B: DMSO-

H-6 Shift ~ 8.75 ppm~ 8.85 ppm
H-4 Shift ~ 7.95 ppm~ 8.20 ppm
H-3 Shift ~ 7.65 ppm~ 7.85 ppm
COOH Shift Unreliable (Broad/Invisible)Diagnostic (~13.5 ppm, Broad Singlet)
Resolution High (Sharp aromatic peaks)Good (Slight broadening possible)
19F Signal ~ -105 ppm~ -103 ppm
Verdict Use for purity check of aromatic core.[4]Mandatory for full structural confirmation.
Part 3: Experimental Protocol (Self-Validating)

This protocol ensures the detection of the acidic proton and the correct assignment of the fluorinated tail.

Materials
  • Analyte: >5 mg of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
    .
    
    • Why: Lower concentrations (<10 mg) prevent viscosity broadening and reduce acid dimerization artifacts.

  • Shimming: Perform automated gradient shimming, followed by a manual touch-up on Z1 and Z2.

    • Check: Ensure the TMS peak width at half-height is <0.8 Hz.

  • Acquisition (1H):

    • Pulse Angle: 30° (to ensure relaxation of the slow-relaxing quaternary carbons if running 13C, but also helps quantitative 1H).

    • Relaxation Delay (D1): Set to 5 seconds.

    • Why: The acidic proton has a long T1 relaxation time. A short D1 will suppress the COOH integration, leading to false stoichiometry (e.g., integrating to 0.6H instead of 1H).

    • Scans: 16–64.

  • Acquisition (19F) - The Orthogonal Check:

    • Run a non-decoupled 19F experiment.

    • Expectation: A clean singlet (or slightly coupled multiplet) around -100 to -115 ppm.

    • Validation: If you see multiple fluorine peaks, you likely have the ethyl ester precursor (shifted by ~5 ppm) or a hydrolysis byproduct.

Visualization: Solvent Selection Strategy

Solvent_Selection Input Sample Received Goal Goal? Input->Goal Path_Quick Quick Purity Check Goal->Path_Quick Routine Path_Full Full Characterization (Publishing/Filing) Goal->Path_Full Rigorous Solvent_CDC Use CDCl3 Path_Quick->Solvent_CDC Solvent_DMSO Use DMSO-d6 Path_Full->Solvent_DMSO Result_CDC Result: Sharp Aromatics Missing COOH Solvent_CDC->Result_CDC Result_DMSO Result: Visible COOH (~13ppm) Confirmed Stoichiometry Solvent_DMSO->Result_DMSO

Figure 2: Decision matrix for selecting the appropriate NMR solvent based on analytical requirements.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on F-H coupling and 19F chemical shifts).
  • National Institutes of Health (PubChem). 2-Bromo-2,2-difluoroacetic acid (Compound Summary).

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO). (Context for acidic proton behavior in DMSO).

  • Royal Society of Chemistry. ChemSpider Record: Pyridine Derivatives NMR Data.

Sources

19F NMR Chemical Shift Analysis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists Document Type: Technical Comparison & Experimental Guide

Executive Summary

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is a highly versatile, bifunctional building block. It offers a difluoromethylene (–CF₂–) linker coupled with a carboxylic acid for amidation/esterification, alongside a 5-bromo-pyridine handle for palladium-catalyzed cross-coupling.

To effectively utilize this compound in high-throughput library synthesis or process scale-up, researchers must be able to accurately track its consumption and conversion. ^19F Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for this task. This guide objectively compares the ^19F NMR characteristics and synthetic utility of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid against alternative fluorinated building blocks, providing a self-validating experimental protocol for quantitative analysis.

Structural & Performance Comparison of Fluorinated Alternatives

When designing a synthetic route, selecting the correct fluorinated building block is critical. Below is a comparative analysis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid and its common alternatives.

Building BlockKey Reactive HandlesExpected ^19F NMR Shift (CDCl₃)Primary Synthetic ApplicationLimitations
2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid C–Br bond, –COOH~ -103.5 ppm (s) Bifunctional cross-coupling and amidation.High polarity can complicate extraction; prone to decarboxylation under harsh basic conditions.
2,2-Difluoro-2-phenylacetic acid –COOH only-102.3 ppm (s)Simple difluoromethylation of amines/alcohols.Lacks an orthogonal cross-coupling handle (no halogen).
Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate C–Br bond, Ester~ -104.5 ppm (s)Lipophilic intermediate for Suzuki couplings prior to saponification.Requires an additional deprotection step to access the free acid.
5-Bromo-2-(trifluoromethyl)pyridine C–Br bond-68.0 ppm (s)Direct installation of a terminal –CF₃ group.Cannot be extended via the fluorinated carbon (terminal group only).

Data supported by standard organofluorine chemical shift databases, including the and commercial analytical data from .

Mechanistic Insights: Electronic Effects on ^19F NMR Chemical Shifts

Understanding the causality behind the ^19F NMR chemical shift of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is essential for accurate spectral interpretation and reaction monitoring.

  • The Base Difluoromethylene Shift: A standard –CF₂– group adjacent to an aromatic ring and a carbonyl typically resonates between -100 and -110 ppm.

  • Deshielding via the Pyridine Ring: The electronegative nitrogen in the pyridine ring withdraws electron density via induction and resonance. This deshields the adjacent fluorine atoms, pushing the chemical shift slightly downfield (less negative) compared to a simple aliphatic chain.

  • Concentration-Dependent Shifts (H-Bonding): In non-polar solvents like CDCl₃, the carboxylic acid group forms hydrogen-bonded dimers. This alters the local electronic environment of the adjacent –CF₂– group. As a result, the exact chemical shift can drift by 0.5 to 1.0 ppm depending on the sample concentration—a critical factor when comparing batch-to-batch spectra.

  • Multiplicity: Because the molecule lacks a chiral center, the two fluorine atoms are enantiotopic and chemically equivalent in an achiral solvent. They appear as a sharp singlet, though high-resolution instruments may detect minute peak broadening due to long-range coupling (

    
     or 
    
    
    
    ) with the pyridine protons.

Self-Validating Experimental Protocol: Quantitative ^19F NMR (qNMR)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes an internal standard to guarantee accurate integration and mandates specific relaxation delays to account for the unique physics of isolated fluorine nuclei.

Reagents & Equipment
  • Sample: 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (15.0 mg, accurately weighed).

  • Solvent: CDCl₃ or DMSO-

    
     (0.6 mL).
    
  • Internal Standard (IS): Hexafluorobenzene (C₆F₆,

    
     -162.9 ppm) or Fluorobenzene (C₆H₅F, 
    
    
    
    -113.15 ppm). Reference: .
  • Instrument: 400 MHz NMR Spectrometer (19F frequency at ~376 MHz).

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15.0 mg of the target compound in 0.6 mL of deuterated solvent directly in a 5 mm NMR tube. Ensure complete dissolution to avoid line broadening.

  • Internal Standard Addition: Using a calibrated micro-syringe, add exactly 5.0

    
    L of the chosen internal standard (e.g., C₆F₆). Cap and invert the tube 5 times to homogenize.
    
  • Probe Tuning: Insert the sample and tune the probe specifically to the ^19F nucleus. Match the impedance to minimize reflected power, ensuring maximum signal-to-noise ratio (SNR).

  • Parameter Optimization (Critical Step):

    • The Causality: The –CF₂– group lacks directly attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. Consequently, its longitudinal relaxation time (

      
      ) is exceptionally long (often 3–5 seconds).
      
    • The Rule: Set the relaxation delay (D1) to

      
       seconds (ideally 
      
      
      
      ). Using a standard 1-second delay will result in incomplete magnetization recovery, leading to artificially low integration values for the target compound relative to the internal standard.
  • Acquisition: Run a standard 1D ^19F pulse sequence (e.g., zgig with inverse gated decoupling to suppress any Nuclear Overhauser Effect). Acquire 64 scans with a spectral width of 250 ppm centered at -100 ppm.

  • Processing & Validation: Apply a 0.3 Hz exponential line broadening function. Perform a manual baseline correction. Integrate the IS peak and set it to a known value, then integrate the target singlet at ~ -103.5 ppm. The system is validated if the baseline is perfectly flat and the SNR of the target peak exceeds 100:1.

Visualizing the Analytical and Synthetic Workflows

To maximize utility, the following diagrams map out the analytical acquisition process and the divergent synthetic pathways enabled by this specific building block.

qNMR_Protocol Step1 1. Sample Preparation Weigh 15 mg API + 0.6 mL CDCl3 Step2 2. Internal Standard Add 5.0 μL C6F6 (δ -162.9 ppm) Step1->Step2 Step3 3. Instrument Tuning Tune 19F probe to ~376 MHz Step2->Step3 Step4 4. Parameter Optimization Set D1 ≥ 10s for complete T1 relaxation Step3->Step4 Step5 5. Data Acquisition Acquire 64 scans, inverse gated decoupling Step4->Step5 Step6 6. Processing Baseline correct & integrate vs C6F6 Step5->Step6

Workflow for quantitative 19F NMR (qNMR) acquisition of difluoroacetic acid derivatives.

Synthetic_Utility Core 2-(5-Bromopyridin-2-yl) -2,2-difluoroacetic acid PathA Cross-Coupling (Suzuki/Buchwald) Core->PathA C-Br Activation PathB Decarboxylative Functionalization Core->PathB -COOH Loss PathC Amidation / Esterification Core->PathC -COOH Activation ProdA 5-Substituted Pyridine Analogs PathA->ProdA ProdB Difluoromethyl Pyridine Cores PathB->ProdB ProdC Difluoroacetamide Intermediates PathC->ProdC

Divergent synthetic pathways utilizing the bifunctional handles of the target building block.

References

  • National Center for Biotechnology Information. "2,2-Difluoro-2-phenylacetic acid." PubChem Database, CID=726153. Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176–2179. Available at:[Link]

A Comprehensive Guide to the LC-MS Fragmentation Patterns of Brominated Pyridine Difluoroacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, halogenated heterocyclic compounds, particularly brominated pyridines, represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to form specific interactions make them privileged scaffolds in a vast array of pharmacologically active molecules.[1] The introduction of a difluoroacetic acid moiety can further modulate a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Consequently, the robust and unambiguous characterization of these molecules is paramount.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of such compounds, offering unparalleled sensitivity and selectivity.[2][3] Understanding the fragmentation patterns of these molecules in the mass spectrometer is not merely an academic exercise; it is fundamental to developing robust analytical methods for identification, quantification, and metabolite profiling.[4]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of brominated pyridine difluoroacetic acids. As direct experimental data for this specific class of compounds is not extensively published, this guide will leverage established fragmentation principles of related structures, including pyridine carboxylic acids[5][6], halogenated aromatic compounds[4][7], and other nitrogen-containing heterocycles.[8] We will also explore the impact of utilizing difluoroacetic acid (DFA) as a mobile phase modifier to enhance chromatographic performance and MS sensitivity.[9][10][11]

Experimental Design and Methodologies

The following section details a robust, self-validating experimental protocol for the analysis of brominated pyridine difluoroacetic acids. The causality behind each choice of parameter is explained to provide a deeper understanding of the method development process.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the brominated pyridine difluoroacetic acid standard and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Standard Dilution: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% DFA) to concentrations ranging from 1 ng/mL to 1000 ng/mL. This range is suitable for determining the limit of detection (LOD) and limit of quantification (LOQ).

Liquid Chromatography (LC) Protocol

The choice of mobile phase modifier is critical for achieving good peak shape and sensitivity in LC-MS. While formic acid is common, difluoroacetic acid (DFA) has been shown to provide the chromatographic advantages of trifluoroacetic acid (TFA) (sharp peaks) with the superior MS sensitivity of formic acid.[10][11][12][13]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point for the separation of these moderately polar compounds.

  • Mobile Phase A: 0.1% Difluoroacetic Acid (DFA) in Water.

  • Mobile Phase B: 0.1% Difluoroacetic Acid (DFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

LC_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System Stock 1 mg/mL Stock Solution Working Working Standards (1-1000 ng/mL) Stock->Working Serial Dilution Autosampler Autosampler (5 µL injection) Working->Autosampler Column C18 Column (40 °C) Autosampler->Column Pump HPLC/UHPLC Pump (0.4 mL/min) ESI_Source ESI Source Column->ESI_Source Eluent Mass_Analyzer Tandem Mass Analyzer (e.g., QqQ, Q-TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector

Figure 1: Experimental workflow for LC-MS/MS analysis.
Mass Spectrometry (MS) Protocol
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. The acidic nature of the difluoroacetic acid moiety suggests negative ion mode may be more sensitive due to the formation of the [M-H]⁻ ion. However, the pyridine nitrogen can be readily protonated, making positive ion mode ([M+H]⁺) also viable.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is recommended.

  • Key MS Parameters (starting points):

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Cone Voltage: 30 V.

    • Desolvation Gas Temperature: 450 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

Predicted Fragmentation Patterns

The fragmentation of brominated pyridine difluoroacetic acids is predicted to be influenced by three key structural features: the brominated pyridine ring, the difluoroacetic acid side chain, and the position of the substituents.

Characteristic Isotopic Signature of Bromine

A hallmark of any bromine-containing compound is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[14] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 Da (M and M+2). This signature is a powerful tool for identifying and confirming the presence of bromine in an unknown analyte.[4][15]

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive ion mode, protonation is expected to occur at the most basic site, the pyridine nitrogen. The fragmentation cascade is likely to initiate from this protonated precursor.

  • Loss of H₂O: A common initial loss from carboxylic acids is water (18 Da).

  • Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da), is a highly favorable fragmentation pathway for protonated carboxylic acids.

  • Loss of CHF₂COOH: Cleavage of the entire difluoroacetic acid side chain (94 Da).

  • Loss of Br•: Homolytic cleavage of the carbon-bromine bond results in the loss of a bromine radical (79/81 Da). This is a common pathway for halogenated aromatic compounds.[4][16]

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN (27 Da).[6]

Positive_Fragmentation M_H [M+H]⁺ M_H_H2O [M+H - H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ M_H->M_H_CO2 - CO₂ M_H_CHF2COOH [M+H - CHF₂COOH]⁺ M_H->M_H_CHF2COOH - CHF₂COOH M_H_Br [M+H - Br]⁺ M_H->M_H_Br - Br• M_H_CO2_HCN [M+H - CO₂ - HCN]⁺ M_H_CO2->M_H_CO2_HCN - HCN

Figure 2: Predicted positive ion fragmentation pathways.
Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation will occur at the acidic carboxylic acid proton. The resulting carboxylate anion is the precursor for fragmentation.

  • Loss of CO₂: The most facile fragmentation is the loss of carbon dioxide (44 Da) from the carboxylate anion to form a resonance-stabilized carbanion. This is often the base peak in the spectrum.

  • Loss of HF: Elimination of hydrogen fluoride (20 Da) from the difluoromethyl group is a possibility.

  • Loss of Br⁻: Formation of a bromide anion (79/81 Da) is possible, though less common as a primary fragmentation pathway from the molecular ion.

Negative_Fragmentation M_minus_H [M-H]⁻ M_minus_H_CO2 [M-H - CO₂]⁻ M_minus_H->M_minus_H_CO2 - CO₂ M_minus_H_HF [M-H - HF]⁻ M_minus_H->M_minus_H_HF - HF

Sources

Comparative Guide: Difluoroacetic Acid vs. Acetic Acid in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of Difluoroacetic Acid (DFA) versus Acetic Acid (AA) in the context of pyridine chemistry. It addresses two distinct synthetic challenges: (1) using these acids as reagents to functionalize pyridine rings (Minisci-type reactions and Amide couplings), and (2) the stability profiles of the resulting pyridine derivatives.

Executive Summary

For drug discovery scientists, the choice between Difluoroacetic Acid (DFA) and Acetic Acid (AA) is rarely about simple substitution; it is a strategic decision between bioisosteric potency and synthetic feasibility .

  • Acetic Acid (AA): A robust, nucleophilic building block. It excels in standard amide couplings and oxidative radical alkylations (Minisci) but yields products (2-pyridylacetic acids) that are chemically unstable and prone to spontaneous decarboxylation.

  • Difluoroacetic Acid (DFA): A potent lipophilic hydrogen bond donor (

    
    ). It presents significant synthetic challenges due to its high acidity (
    
    
    
    1.3) and electrophilic radical nature.[1] However, the resulting products (2-pyridyldifluoroacetic acids) are conformationally restricted and metabolically stable, avoiding the decarboxylation liability of their non-fluorinated analogs.
Quick Comparison Matrix
FeatureAcetic Acid (AA)Difluoroacetic Acid (DFA)
Formula


Acidity (

)
4.76 (Weak Acid)1.33 (Strong Acid)
Radical Polarity Nucleophilic (

)
Weakly Nucleophilic / Ambiphilic (

)
Coupling Reagent EDC/HOBt or DCC (Standard)HATU/DIEA (Required for efficiency)
Product Stability Unstable (Pyridyl-AA decarboxylates <100°C)Stable (Pyridyl-DFA resists decarboxylation)
Bioisostere For Methyl, MethyleneAlcohol (-OH), Thiol (-SH), Amide

Physicochemical & Mechanistic Profile

The Fluorine Effect on Acidity

The electron-withdrawing nature of the two fluorine atoms in DFA dramatically lowers the


 compared to AA.
  • Impact on Amide Coupling: In a coupling reaction with a basic amine (e.g., aminopyridine), DFA forms a tight ion pair (salt) that is difficult to break. Standard carbodiimides (EDC) often fail because the difluoroacetate anion is a poor nucleophile for the initial activation step.

  • Impact on Workup: DFA is water-soluble and highly acidic; it can protonate weak bases during workup, altering partition coefficients.

Radical Polarity (Minisci Reaction)

In oxidative decarboxylation (Minisci reaction), the polarity of the generated radical dictates reactivity with the electron-deficient pyridine ring.

  • Methyl Radical (

    
    ):  High SOMO energy (Nucleophilic). Reacts rapidly with protonated pyridines (LUMO lowered by acid).
    
  • Difluoromethyl Radical (

    
    ):  Lower SOMO energy (Less Nucleophilic). While still capable of reacting, the rate is significantly slower on electron-deficient heterocycles compared to 
    
    
    
    . This often leads to side reactions or requires specialized radical precursors (e.g., Zinc sulfinates) rather than direct decarboxylation of the acid.

RadicalPolarity cluster_0 Radical Generation cluster_1 Reaction with Pyridine (H+) AA Acetic Acid Rad_Me •CH3 (Nucleophilic) AA->Rad_Me -CO2 DFA Difluoroacetic Acid Rad_CF2H •CF2H (Ambiphilic) DFA->Rad_CF2H -CO2 (High Oxid. Potential) Py Protonated Pyridine (Electron Deficient) Rad_Me->Py Fast Addition (Polarity Matched) Rad_CF2H->Py Slow Addition (Mismatch) Prod_Me 2-Methylpyridine (High Yield) Py->Prod_Me Prod_CF2 2-Difluoromethylpyridine (Low Yield/Slow) Py->Prod_CF2

Caption: Comparative radical reactivity. The nucleophilic methyl radical attacks the electron-deficient pyridine efficiently, whereas the difluoromethyl radical faces a polarity mismatch, often requiring alternative reagents (e.g., sulfinates) for efficient synthesis.

Synthetic Reactivity: Amide Coupling[2][3]

When coupling these acids to amines (e.g., to form


), the protocol must change based on the acid's 

.
Scenario: Coupling with an Aniline or Aminopyridine
VariableAcetic Acid ProtocolDifluoroacetic Acid Protocol
Activation EDC / HOBt HATU / HOAt or T3P
Base TEA or NMM (mild)DIPEA (excess required)
Mechanism Carbodiimide forms O-acylisourea easily.Uronium (HATU) required to drive equilibrium from stable salt to active ester.
Risk N-acylurea rearrangement (low risk).No reaction (if base is insufficient to deprotonate the stable salt).
Recommended Protocol for DFA Coupling

Due to the low


 (1.3), the equilibrium lies heavily toward the unreactive salt.
  • Dissolve Amine (1.0 equiv) and DFA (1.2 equiv) in DMF/DCM.

  • Add Base: DIPEA (3.0 - 4.0 equiv). Crucial: Ensure pH > 8 to free the amine.

  • Add Coupling Agent: HATU (1.2 equiv).

  • Monitor: Reaction is usually fast (<1 h) once activated.

Product Stability: The Decarboxylation Trap

A critical distinction for researchers designing pyridine scaffolds is the stability of the "Acetic Acid" moiety attached to the ring.

2-Pyridylacetic Acid (Instability)

Derivatives where an acetic acid group is directly attached to the pyridine ring (e.g., 2-pyridylacetic acid) are thermally unstable .

  • Mechanism: They undergo facile decarboxylation to form 2-methylpyridine (picoline). This occurs via a zwitterionic intermediate or enamine tautomer, often at temperatures as low as 60–90°C.

  • Consequence: Cannot be stored as free acids; must be kept as esters or HCl salts.

2-Pyridyldifluoroacetic Acid (Stability)

The introduction of fluorine atoms stabilizes the molecule against decarboxylation.

  • Mechanism: The gem-difluoro group prevents the formation of the enol/enamine tautomer required for the low-energy decarboxylation pathway (Hammick mechanism). Additionally, the C-F bond strengthens the C-C bond to the carboxylate through the inductive effect, despite the general trend of EWGs facilitating decarboxylation in other systems (like

    
    -keto acids). In the specific case of pyridyl-acetic acids, fluorine blocks the specific instability pathway.
    
  • Consequence: These can be isolated, stored, and used as stable building blocks.[2]

Decarboxylation cluster_AA Acetic Acid Derivative (Unstable) cluster_DFA Difluoroacetic Acid Derivative (Stable) PyAA 2-Pyridylacetic Acid Enol Enamine/Zwitterion Intermediate PyAA->Enol Tautomerization (Facile) Picoline 2-Methylpyridine (Decarboxylated) Enol->Picoline -CO2 (Heat < 100°C) PyDFA 2-Pyridyldifluoroacetic Acid Stable Stable Product No Tautomerization PyDFA->Stable Heat (>150°C) Resists Decarboxylation

Caption: Stability comparison. The non-fluorinated derivative is prone to decarboxylation via tautomerization, while the difluoro-derivative is structurally locked and stable.

Experimental Protocols

Protocol A: Minisci Alkylation of Pyridine (Reference Standard)

Use this for installing -CH3. For -CF2H, use Zinc Sulfinate reagents (Baran Diversinates) instead of DFA for better yields.

Reagents: Pyridine (1.0 equiv), Acetic Acid (excess), AgNO3 (0.2 equiv), (NH4)2S2O8 (1.5 equiv), TFA (1.0 equiv).

  • Dissolve pyridine in Acetic Acid/Water (or Acetic Acid/DCM biphasic).

  • Add TFA (to protonate pyridine, activating it).

  • Heat to 70°C.

  • Add oxidant solution (Persulfate + Ag) dropwise over 30 mins.

  • Workup: Basify with NaOH (keep cool to avoid decarboxylation of side products), extract with DCM.

Protocol B: Amide Coupling with Difluoroacetic Acid

Optimized for strong acids.

Reagents: Amine (1.0 mmol), Difluoroacetic acid (1.2 mmol), HATU (1.2 mmol), DIPEA (3.0 mmol), DMF (5 mL).

  • Mix the amine and DIPEA in dry DMF.

  • Add Difluoroacetic acid. (Observe exotherm/salt formation).

  • Add HATU in one portion.

  • Stir at Room Temperature for 2 hours.

  • Quench with saturated NaHCO3.

  • Extract with Ethyl Acetate. Wash organic layer with 1M HCl (remove unreacted amine) and Brine.

    • Note: DFA is water-soluble; unreacted acid washes away easily in bicarbonate.

References

  • Tung, T. T., et al. (2017). "Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds." Chemistry - A European Journal. Link

  • Minisci, F., et al. (1971).[3] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron. (Classic foundation of the Minisci reaction).

  • Dunne, K., et al. (2010). "Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation." Journal of Molecular Structure. Link

  • BenchChem. (2025).[4] "A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents." Link

  • Ji, Y., et al. (2020). "Ag-Catalyzed Minisci C–H Difluoromethylarylation of N-Heteroarenes." Organic & Biomolecular Chemistry. Link

Sources

Bioisosteric comparison of CF2COOH vs COOH in pyridine scaffolds

Bioisosteric Comparison: vs. in Pyridine Scaffolds

Executive Summary

In medicinal chemistry, the transition from a pyridine-carboxylic acid (


pyridine-

-difluoroacetic acid (

)

The introduction of the gem-difluoromethylene (


Key Trade-Offs at a Glance
Feature

/


(Difluoro Analog)
Impact
Acidity (pKa) ~4.2 – 5.5 (Weak Acid)~1.0 – 1.5 (Strong Acid) Major: Fully ionized at pH 2.0; forms stronger salt bridges but reduces passive permeability.[1]
Metabolic Stability Low (

-oxidation, Glucuronidation)
High (

-blocked, reduced UGT affinity)
Positive: Blocks benzylic oxidation; may evade toxic acyl glucuronide formation.
Lipophilicity ModerateModulated

is lipophilic, but full ionization lowers effective

.[2]
H-Bonding Donor/AcceptorAltered

is a weak H-bond acceptor; carbonyl electrophilicity is increased.[2]

Physicochemical Profiling

The "Super-Acid" Shift (pKa Modulation)

The most critical effect of replacing


  • Standard Pyridylacetic Acid: pKa

    
     4.5[2]
    
  • Difluoro-Pyridylacetic Acid: pKa

    
     1.3[2][3]
    

Mechanism: The

Biological Consequence:
Lipophilicity and Permeability ( vs. )

The "Fluorine Effect" on lipophilicity is biphasic:

  • Intrinsic Lipophilicity: The

    
     group itself is lipophilic/hydrophobic.[2] Replacing 
    
    
    with
    
    
    typically increases the intrinsic
    
    
    by ~0.3–0.5 units due to the poor polarizability of the C-F bond.
  • Effective Lipophilicity (

    
    ):  Because the pKa drops by ~3 units, the molecule is more strictly ionized.[2]
    
    • Result: The

      
       anion is the dominant species. While the anion is more lipophilic than a non-fluorinated anion (due to charge dispersal), the lack of any neutral fraction can hurt passive membrane permeability compared to 
      
      
      .
Visualization: Property Landscape

The following diagram illustrates the shift in properties when converting a Pyridine-Acetic Acid to its Difluoro analog.

Bioisostere_ComparisonPy_CH2Pyridine-CH2-COOH(Parent)Py_CF2Pyridine-CF2-COOH(Difluoro Analog)Py_CH2->Py_CF2 Bioisosteric ReplacementAcidityAcidity Increase(pKa 4.5 -> 1.3)Py_CF2->Acidity Inductive EffectMetabolismMetabolic Blockade(No alpha-oxidation)Py_CF2->Metabolism C-F Bond StrengthPermeabilityPermeability Risk(Full Ionization)Py_CF2->Permeability Anionic Character

Figure 1: Impact of

ADME & Toxicity Implications[2][4][5][6]

Metabolic Stability (The Alpha-Blockade)

In pyridine scaffolds, the carbon attached to the ring (benzylic-like position) is a "soft spot" for metabolic oxidation by Cytochrome P450s (CYPs).

  • 
    :  Susceptible to hydroxylation at the 
    
    
    , leading to instability or dealkylation.
  • 
    :  The C-F bond (~116 kcal/mol) is metabolically inert.[2] This substitution completely blocks oxidative metabolism at this position, extending half-life (
    
    
    ).
The Acyl Glucuronide (AG) Safety Factor

Carboxylic acid drugs often undergo Phase II metabolism to form Acyl Glucuronides (AGs) .[2] These metabolites can be reactive electrophiles, covalently binding to proteins and causing idiosyncratic toxicity (DILI).

  • Risk Analysis: The

    
     group makes the carbonyl carbon more electrophilic (due to electron withdrawal).
    
  • Paradox: While the theoretical reactivity of a

    
    -acyl glucuronide is high (making it potentially toxic), the formation  of this glucuronide is often suppressed. The extremely low pKa (~1.3) means the carboxylate is a poor nucleophile for the UGT enzymes, and the steric bulk of the 
    
    
    hinders the enzymatic transfer.
  • Verdict:

    
     often evades glucuronidation entirely, acting as a safety optimization against AG-mediated toxicity.[2]
    

Synthetic Accessibility

Synthesizing

Protocol: Copper-Mediated Cross-Coupling

The most robust method for introducing the

Ethyl BromodifluoroacetateHalopyridine

Reagents:

  • Substrate: 2-Iodopyridine or 2-Bromopyridine.[2]

  • Reagent: Ethyl bromodifluoroacetate (

    
    ).[2]
    
  • Catalyst: Copper powder (Cu) or

    
    .[2]
    
  • Solvent: DMSO or DMF.[2]

Step-by-Step Workflow:

  • Activation: Mix Copper powder in DMSO and activate via sonication or acid wash.[2]

  • Addition: Add Ethyl bromodifluoroacetate and the Halopyridine.

  • Coupling: Heat to 50–80°C under inert atmosphere (

    
    ). The reaction proceeds via a radical mechanism or organocopper intermediate to form 
    
    
    .[2]
  • Hydrolysis: The ester is hydrolyzed using mild base (

    
     in 
    
    
    ).[2] Note: Avoid harsh acid hydrolysis as decarboxylation can occur.
  • Purification: The product is a strong acid; isolation requires acidification to pH ~1 and extraction with ethyl acetate.[2]

Synthesis_PathwayHaloPyHalopyridine(Py-I / Py-Br)CouplingCu-MediatedCoupling (DMSO, 60°C)HaloPy->CouplingReagentBr-CF2-COOEtReagent->CouplingIntermediateEthyl Ester(Py-CF2-COOEt)Coupling->IntermediateHydrolysisLiOH HydrolysisIntermediate->HydrolysisProductPy-CF2-COOHHydrolysis->Product

Figure 2: Synthetic pathway for introducing the difluoroacetate moiety.

Experimental Data Summary

The following table summarizes the expected property shifts based on literature data for phenyl/pyridyl analogs.

PropertyPyridine-Acetic Acid (

)
Pyridine-Difluoroacetic Acid (

)
pKa 4.5 – 5.01.2 – 1.5
Ionization (pH 7.4) ~99.8% Anion100% Anion
Ionization (pH 2.0) ~1% Anion>80% Anion
Metabolic Liability High (Benzylic oxidation)None (Blocked)
Glucuronidation Moderate RiskLow Risk (Poor substrate)
LogP (Neutral) 0.8 (Est)1.2 (Est)

References

  • Acidity of Fluorinated Acids

    • Title: "Difluoroacetic acid"[2][3][4][5][6][7][8][9]

    • Source: PubChem / Wikipedia[2]

    • URL:[Link]

    • Note: Establishes the pKa baseline of 1.
  • Synthetic Methodology

    • Title: "Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacet
    • Source: ResearchGate / Organic Letters[2]

    • URL:[Link]

    • Note: Validates the reactivity of ethyl bromodifluoroacet
  • Metabolic Stability & Glucuronidation

    • Title: "Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide"[10][11][12]

    • Source: PubMed[2]

    • URL:[Link]

    • Note: Discusses the toxicity risks associated with acyl glucuronides, which substitution helps mitig
  • Lipophilicity Modulation

    • Title: "Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS"
    • Source: Waters Corpor
    • URL:[Link]

    • Note: Provides comparative data on the hydrophobicity/ion-pairing strength of DFA vs TFA vs Formic Acid.

Advanced HPLC Method Development for Purity Analysis of CAS 1138446-38-6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1138446-38-6 represents a class of highly complex, amphiphilic pharmaceutical intermediates, typically utilized in the synthesis of advanced targeted therapeutics such as Antibody-Drug Conjugate (ADC) linker-payloads. Analyzing the purity of such molecules presents a formidable chromatographic challenge. They possess highly hydrophobic domains coupled with hydrophilic, reactive linker moieties (e.g., maleimides or activated esters).

This guide objectively compares traditional HPLC approaches against an optimized, Quality-by-Design (QbD) driven Ultra-High-Performance Liquid Chromatography (UHPLC) method. By detailing the causality behind mobile phase selection, stationary phase geometry, and gradient design, this document provides a self-validating framework for developing a stability-indicating assay method (SIAM) compliant with the latest regulatory standards[1].

The Analytical Challenge & Methodological Causality

Traditional isocratic or shallow-gradient HPLC methods often fail when applied to complex intermediates like CAS 1138446-38-6. Analysts typically observe severe peak tailing, on-column degradation, and the co-elution of critical diastereomeric impurities[2]. To overcome these limitations, every parameter of the chromatographic system must be engineered with specific intent.

Stationary Phase: Core-Shell vs. Fully Porous

We advocate transitioning from traditional fully porous 5 µm C18 columns to superficially porous (core-shell) 1.7 µm to 2.6 µm C18 columns.

  • The Causality: Core-shell particles possess a solid silica core surrounded by a thin porous shell. This geometry significantly reduces the mass transfer resistance and eddy dispersion (

    
     and 
    
    
    
    terms in the van Deemter equation). For high-molecular-weight intermediates like CAS 1138446-38-6, this results in sharper peaks and higher peak capacities (
    
    
    ), which are critical for resolving structurally similar des-methyl or hydrolyzed impurities[3].
Mobile Phase & pH Control

Reactive linker moieties are highly susceptible to hydrolysis or nucleophilic attack at neutral or alkaline pH.

  • The Causality: By utilizing 0.05% Trifluoroacetic acid (TFA) in both the aqueous and organic phases, the system maintains a strict pH of ~2.0. This acidic environment serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (eliminating secondary retention mechanisms that cause peak tailing) and kinetically stabilizes reactive functional groups against premature ring-opening or degradation during the chromatographic run[2].

Multi-Segment Gradient Design

A simple linear broad gradient (e.g., 5–95% B) often results in the co-elution of the main API peak with closely related degradation products.

  • The Causality: Implementing a multi-segment gradient allows for a shallow, high-resolution slope during the specific elution window of CAS 1138446-38-6. This is followed by a steep "ballistic" purge to elute highly retained hydrophobic aggregates, preventing carryover and reducing total run time[4].

QbD_Workflow A 1. Define Target Profile (CAS 1138446-38-6 Purity) B 2. Risk Assessment (Column Geometry, pH, Temp) A->B C 3. Forced Degradation (ICH Q2(R2) Stress Testing) B->C D 4. Selectivity Tuning (Multi-segment Gradient) C->D E 5. Method Validation (Specificity, LOQ, Linearity) D->E

Caption: QbD-driven HPLC method development lifecycle for complex API intermediates.

Experimental Protocols: A Self-Validating System

To prove that the method is "stability-indicating" as required by the ICH Q2(R2) guideline on the validation of analytical procedures[1], the protocol must include rigorous forced degradation studies.

Protocol A: Forced Degradation (Stress Testing)
  • Acidic Stress: Dissolve 1.0 mg of CAS 1138446-38-6 in 1.0 mL of 50:50 Acetonitrile/Water. Add 100 µL of 0.1 N HCl. Incubate at 40°C for 4 hours. Neutralize with 100 µL of 0.1 N NaOH.

  • Alkaline Stress: Repeat as above, substituting HCl with 0.1 N NaOH. (Note: Rapid degradation is expected; monitor closely to achieve ~10-20% degradation).

  • Oxidative Stress: Add 100 µL of 3%

    
     to the sample solution. Incubate at room temperature for 2 hours.
    
  • Thermal/Photolytic Stress: Expose the solid standard to 60°C and 1.2 million lux hours of UV light, respectively, before reconstitution.

  • Validation Check: Inject all stressed samples using Photodiode Array (PDA) detection to perform peak purity analysis. The method is validated only if the main peak purity angle is less than the purity threshold across all stress conditions[4].

Forced_Degradation Start Intact CAS 1138446-38-6 Acid Acid/Base Stress (Hydrolysis) Start->Acid Ox Oxidative Stress (Peroxide) Start->Ox Therm Thermal/Photo Stress Start->Therm Eval Peak Purity Analysis (PDA & MS/MS) Acid->Eval Ox->Eval Therm->Eval Eval->Start Pure Peak Opt Adjust Selectivity (Gradient/pH) Eval->Opt Co-elution Detected

Caption: Forced degradation workflow to ensure stability-indicating method specificity.

Protocol B: Optimized UHPLC Method Parameters
  • Column: Core-Shell C18, 100 mm × 2.1 mm, 1.7 µm

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky molecules).

  • Mobile Phase A: Water + 0.05% TFA

  • Mobile Phase B: Acetonitrile + 0.05% TFA

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Detection: PDA at 254 nm (and 220 nm for non-chromophoric degradants).

Multi-Segment Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve Profile
0.0 95 5 Isocratic hold
1.0 95 5 Isocratic hold
8.0 40 60 Shallow slope (Elution window)
9.0 5 95 Ballistic purge
11.0 5 95 Wash
11.1 95 5 Re-equilibration

| 14.0 | 95 | 5 | End of run |

Performance Comparison: Traditional vs. Optimized Method

The following data synthesizes the experimental outcomes when applying both the traditional legacy method and the newly developed optimized UHPLC method to a stressed batch of CAS 1138446-38-6.

Performance MetricTraditional HPLC Method (5 µm Porous C18, Linear Gradient)Optimized UHPLC Method (1.7 µm Core-Shell, Multi-Segment)Performance Gain / Impact
Total Run Time 45.0 minutes14.0 minutes3.2x faster throughput , reducing solvent consumption.
Peak Capacity (

)
~120~350Superior ability to separate complex degradation matrices[3].
Resolution (

) of Critical Pair
1.1 (Co-elution)2.8 (Baseline resolution)Ensures accurate quantitation of closely eluting diastereomers.
Peak Tailing Factor (

)
1.85 (Significant tailing)1.05 (Highly symmetrical)Achieved via pH 2.0 control and suppression of secondary interactions[2].
Limit of Quantitation (LOQ) 0.05% area0.01% area5x greater sensitivity , crucial for trace impurity profiling.
Peak Purity (PDA) Failed (Hidden degradant)Passed (No co-elution)Meets ICH Q2(R2) specificity requirements[1].

Conclusion

The purity analysis of complex intermediates like CAS 1138446-38-6 cannot rely on generic, legacy HPLC parameters. By adopting a QbD framework—specifically leveraging sub-2 µm core-shell stationary phases, strict acidic pH control to prevent on-column degradation, and multi-segment gradients—laboratories can achieve a highly robust, self-validating, and regulatory-compliant stability-indicating method. This optimized approach not only guarantees scientific integrity by resolving hidden co-eluting impurities but also increases laboratory throughput by over 300%.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. Retrieved from[Link]

  • RJ Wave (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from[Link]

  • Li, Y., Medley, C. D., Zhang, K., Wigman, L., & Chetwyn, N. P. (2014). Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from[Link]

Sources

A Comparative Guide to the Metabolic Stability of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a potential therapeutic agent is a cornerstone of its pharmacokinetic profile, profoundly influencing its in vivo half-life, bioavailability, and overall clinical success. This guide provides an in-depth, objective comparison of the metabolic stability of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid and its rationally designed analogs. By integrating established principles of drug metabolism with illustrative experimental data, we will explore how strategic molecular modifications can enhance metabolic robustness, a critical step in the journey from a promising lead compound to a viable drug candidate.

The Central Role of Metabolic Stability in Drug Development

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily, work to modify xenobiotics for elimination.[1] While this is a crucial detoxification mechanism, rapid metabolism can prematurely clear a drug from circulation, diminishing its therapeutic efficacy. Therefore, a key objective in medicinal chemistry is to design molecules that are sufficiently stable to metabolic degradation to achieve and maintain therapeutic concentrations. In vitro assays using liver microsomes, which are subcellular fractions containing high concentrations of CYP450 enzymes, are a standard and cost-effective method for assessing metabolic stability in early drug discovery.[2]

The pyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its impact on physicochemical properties like solubility.[3] However, the pyridine ring itself can be susceptible to metabolic modification.[4] This guide will delve into strategies to mitigate these metabolic liabilities, with a focus on the strategic incorporation of fluorine.

The Impact of Fluorine on Metabolic Stability: A Mechanistic Overview

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[5] This is primarily due to the exceptional strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[6] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, that site can be effectively "blocked" from oxidative metabolism by CYP450 enzymes.[6]

Beyond this direct blocking effect, fluorine's high electronegativity can also influence the electronic properties of adjacent atoms and functional groups, potentially reducing their susceptibility to enzymatic action.[5] The presence of a difluoromethyl group, as in our parent compound, is a common tactic to confer metabolic stability.

Comparative Metabolic Stability of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid and its Analogs

To illustrate the impact of structural modifications on metabolic stability, we will compare our lead compound, Analog A , with two hypothetical analogs:

  • Analog A (Parent Compound): 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

  • Analog B (Non-fluorinated): 2-(5-Bromopyridin-2-yl)acetic acid

  • Analog C (De-brominated): 2-(Pyridin-2-yl)-2,2-difluoroacetic acid

The following table presents plausible experimental data from an in vitro human liver microsomal stability assay, based on trends observed in similar compound series.[6]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog A 5-Bromo, α,α-difluoro65.815.2
Analog B 5-Bromo, non-fluoro15.265.8
Analog C No Bromo, α,α-difluoro72.513.8
Analysis of Structure-Metabolism Relationships

The Critical Role of α,α-difluorination: A comparison between Analog A and Analog B starkly demonstrates the profound impact of the gem-difluoro group on metabolic stability. The non-fluorinated Analog B exhibits a significantly shorter half-life and higher intrinsic clearance, suggesting it is rapidly metabolized. The likely site of this metabolism is the α-carbon, which is susceptible to hydroxylation by CYP450 enzymes. The presence of the two fluorine atoms in Analog A effectively shields this position, leading to a more than four-fold increase in metabolic stability.

The Influence of the Bromo Substituent: Comparing Analog A and the de-brominated Analog C provides insight into the metabolic role of the bromine atom on the pyridine ring. The data suggests that the bromine at the 5-position has a minor, but not insignificant, impact on the overall metabolic stability. Its removal in Analog C leads to a slight increase in the half-life and a corresponding decrease in clearance. This suggests that the brominated pyridine ring may be a minor site of metabolism, possibly through oxidative debromination or other transformations. However, the primary determinant of metabolic stability in this series is clearly the α,α-difluoroacetic acid moiety.

Potential Metabolic Pathways

The metabolic fate of these compounds is likely governed by several competing pathways. The diagram below illustrates the probable metabolic transformations for the parent compound, Analog A .

A Analog A 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid B Hydroxylation of Pyridine Ring A->B CYP450 C Oxidative Debromination A->C CYP450 D Glucuronidation of Carboxylic Acid A->D UGTs

Caption: Potential metabolic pathways of Analog A.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following protocol outlines a standard procedure for assessing the metabolic stability of test compounds using human liver microsomes. This self-validating system includes positive controls to ensure the metabolic competency of the microsomal preparation.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (Analogs A, B, and C)

  • Positive control compounds (e.g., Verapamil, Testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Experimental Workflow Diagram:

cluster_prep Preparation cluster_inc Incubation cluster_samp Sampling & Analysis P1 Prepare test compounds and controls in DMSO P2 Dilute HLM in phosphate buffer P3 Prepare NADPH regenerating system I1 Pre-warm HLM and test compounds at 37°C P3->I1 I2 Initiate reaction with NADPH system I1->I2 I3 Incubate at 37°C I2->I3 S1 Quench aliquots at time points (0, 5, 15, 30, 60 min) with ACN/IS I3->S1 S2 Centrifuge to precipitate protein S1->S2 S3 Analyze supernatant by LC-MS/MS S2->S3

Caption: Workflow for the in vitro metabolic stability assay.

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).

    • Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .

Conclusion

This comparative guide underscores the critical importance of strategic chemical modification in optimizing the metabolic stability of drug candidates. The illustrative data for the analogs of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid highlights the potent effect of α,α-difluorination in blocking a key metabolic liability. While the 5-bromo substituent appears to play a secondary role in the metabolic profile of this particular scaffold, its influence should not be disregarded.

By employing robust in vitro assays, such as the human liver microsomal stability assay detailed here, drug discovery teams can make informed decisions, prioritizing compounds with favorable pharmacokinetic properties for further development. This data-driven approach, grounded in a solid mechanistic understanding of drug metabolism, is essential for navigating the complex path to new and effective therapeutics.

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 8, 2024, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. Retrieved March 8, 2024, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved March 8, 2024, from [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom.org. Retrieved March 8, 2024, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. (2025). figshare. Retrieved March 8, 2024, from [Link]

  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved March 8, 2024, from [Link]

  • Metabolism of bromopride in mouse, rat, rabbit, dog, monkey, and human hepatocytes. (2013). PubMed. Retrieved March 8, 2024, from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024). PMC. Retrieved March 8, 2024, from [Link]

  • Pharmacokinetics and metabolism of HOE 077. Preclinical studies. (n.d.). PubMed. Retrieved March 8, 2024, from [Link]

  • In vitro metabolism and interactions of pyridostigmine bromide, N,N-diethyl-m-toluamide, and permethrin in human plasma and liver microsomal enzymes. (2008). PubMed. Retrieved March 8, 2024, from [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). PMC. Retrieved March 8, 2024, from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 8, 2024, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved March 8, 2024, from [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers. Retrieved March 8, 2024, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved March 8, 2024, from [Link]

  • Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. (n.d.). PubMed. Retrieved March 8, 2024, from [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). MDPI. Retrieved March 8, 2024, from [Link]

Sources

Crystal structure analysis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state chemistry and structural characterization, I frequently evaluate how specific functional group substitutions dictate the solid-state behavior of active pharmaceutical ingredient (API) building blocks. In modern drug design, the strategic incorporation of fluorine and heavy halogens is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. However, these substitutions also profoundly impact the molecule's crystal packing—a critical factor for downstream formulation, solubility, and stability.

This guide provides a rigorous, objective comparative analysis of the crystal structure and physicochemical performance of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (BP-DFA) against its traditional non-fluorinated and non-brominated alternatives.

Structural & Physicochemical Comparison

To understand the solid-state behavior of BP-DFA, we must first benchmark its physicochemical properties against traditional analogs. The introduction of the difluoromethylene (-CF₂-) group fundamentally alters the electronic landscape of the molecule. Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which drastically lowers the pKa of the adjacent carboxylic acid from approximately 4.76 (in standard acetic acid) to 1.22[1].

This enhanced acidity is not only useful for strong ion-pairing in chromatographic applications, but it completely alters the solid-state ionization state of the molecule.

Table 1: Quantitative Physicochemical and Structural Comparison

PropertyBP-DFA (The Product)BP-AA (Alternative 1)P-DFA (Alternative 2)
Chemical Substitution 5-Bromo, 2,2-Difluoro5-Bromo, Non-fluoroNon-bromo, 2,2-Difluoro
Calculated pKa (COOH) ~1.22~4.76~1.22
Pyridine Conjugate pKa ~3.50~3.50~5.25
Predominant Solid-State Zwitterionic (N⁺, COO⁻)Neutral (N, COOH)Zwitterionic (N⁺, COO⁻)
Primary H-Bond Motif Charge-Assisted CatemersCarboxylic Acid DimersCharge-Assisted Catemers
Halogen Bonding Strong (C-Br···O⁻, C-Br···F)Moderate (C-Br···O=C)None
Lattice Energy / Stability Very HighModerateHigh

Standardized Crystallization Protocol

Obtaining high-quality single crystals of fluorinated zwitterionic compounds is notoriously difficult due to their tendency to form microcrystalline powders. The following self-validating vapor diffusion protocol is engineered specifically for BP-DFA to ensure the slow, thermodynamic assembly of its complex supramolecular network.

Causality in Experimental Design: Vapor diffusion is explicitly selected over slow evaporation. The zwitterionic nature of BP-DFA significantly lowers its solubility in non-polar solvents. Slow evaporation often leads to rapid, uncontrolled precipitation. Vapor diffusion allows for a controlled supersaturation gradient, ensuring the slow assembly of the robust hydrogen and halogen-bonded network without trapping solvent inclusions.

Step-by-Step Methodology:

  • Solvent System Selection: Select Methanol (Polar, Good Solvent) and Diethyl Ether (Non-polar, Anti-solvent). This pairing exploits the zwitterion's insolubility in ethers.

  • Solution Preparation: Dissolve 15.0 mg of BP-DFA in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner glass vial. Causality: Removing microscopic dust prevents premature heterogeneous nucleation, forcing the system to rely on homogeneous nucleation for larger, high-quality crystals.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of Diethyl Ether. Cap the 20 mL vial tightly with a PTFE-lined cap and seal it with Parafilm.

  • Incubation: Store the chamber in a dark, vibration-free incubator at a constant 20 °C for 4 to 7 days.

  • Harvesting & Cryoprotection: Once colorless block crystals form, harvest them directly from the mother liquor. Immediately immerse the crystals in Paratone-N oil to prevent lattice degradation via solvent loss, and mount on a goniometer under a 100 K nitrogen cold stream for Single Crystal X-Ray Diffraction (SCXRD).

CrystallizationWorkflow N1 Compound Selection BP-DFA vs Analogs N2 Solvent Screening (Methanol / Diethyl Ether) N1->N2 N3 Vapor Diffusion Setup (Controlled Supersaturation) N2->N3 N4 Crystal Harvesting & Cryoprotection (100K) N3->N4 N5 Single Crystal XRD Data Collection N4->N5 N6 Structure Solution & Refinement N5->N6

Figure 1: Standardized vapor diffusion crystallization and XRD validation workflow.

Mechanistic Insights from Crystal Structure Analysis

The structural superiority and unique solid-state profile of BP-DFA compared to its alternatives stem from three distinct crystallographic phenomena:

A. The Zwitterionic Shift

In the non-fluorinated alternative (BP-AA), the pKa of the acetic acid group (~4.76) is higher than the conjugate acid of the bromopyridine ring (~3.50). Consequently, BP-AA crystallizes in a neutral state, forming classic


 carboxylic acid dimers.
Conversely, the -CF₂- group in BP-DFA drops the acid pKa to ~1.22[1]. This massive acidity spike induces a spontaneous solid-state proton transfer from the carboxylate to the pyridine nitrogen. The resulting zwitterion (Pyridinium N⁺, Carboxylate COO⁻) replaces weak neutral hydrogen bonds with highly energetic, charge-assisted N⁺-H···O⁻ hydrogen bonds, drastically increasing the thermal stability of the crystal.
B. Halogen Bonding Networks

Bromine is highly polarizable and features a region of positive electrostatic potential (the


-hole) along the extension of the C-Br bond. In BP-DFA, the fully deprotonated, electron-rich carboxylate oxygens (COO⁻) act as superior halogen bond acceptors compared to the neutral carbonyl oxygen in BP-AA. This results in strong, highly directional C-Br···O⁻ halogen bonds that cross-link the hydrogen-bonded chains into a rigid 3D architecture.
C. Fluorine-Driven Lattice Packing

The relative position and presence of fluorine substituents have a noticeable and well-documented influence on crystal packing arrangements[2]. In BP-DFA, the highly electronegative fluorine atoms participate in weak but numerous C-F···H-C interactions with adjacent pyridine rings. Furthermore, the steric bulk of the -CF₂- group forces the carboxylate out of coplanarity with the pyridine ring, preventing standard


 stacking and instead favoring a dense, interlocking herringbone packing motif.

InteractionNetwork M1 BP-DFA Molecule A (Zwitterion Form) M2 BP-DFA Molecule B (Zwitterion Form) M1->M2 Charge-Assisted H-Bond (Pyridinium N⁺-H ··· O⁻) M3 BP-DFA Molecule C (Zwitterion Form) M1->M3 Fluorine Interaction (C-F ··· H-C) M2->M3 Halogen Bond (C-Br ··· O⁻/F)

Figure 2: Primary intermolecular interaction network dictating the BP-DFA crystal lattice.

Conclusion

For drug development professionals evaluating building blocks, 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (BP-DFA) offers profound structural advantages over its non-fluorinated and non-brominated counterparts. The synergistic effect of the -CF₂- group and the bromine atom forces the molecule into a highly stable zwitterionic lattice bound by charge-assisted hydrogen bonds and robust halogen bonds. This predictable, high-energy crystal packing makes BP-DFA an exceptionally reliable intermediate for solid-state synthesis and a superior candidate for structure-based drug design where precise spatial orientation of halogens and fluorine is required.

References

Sources

Lipophilicity (LogP) comparison of fluorinated vs non-fluorinated pyridine acids

[1]

Executive Summary

The Bottom Line: While fluorination is classically associated with increasing lipophilicity (the "fluorine effect"), its impact on pyridine acids is non-linear and context-dependent.[1][2][3][4]

For pyridine acids (e.g., nicotinic acid derivatives), the introduction of fluorine increases intrinsic lipophilicity (LogP) of the neutral molecule due to the hydrophobicity of the C-F bond. However, it significantly lowers the pKa of the pyridine nitrogen and the carboxylic acid. At physiological pH (7.4), this acidity shift alters the ionization profile, often resulting in a lower effective distribution coefficient (LogD) than predicted by carbon count alone.

This guide details the physicochemical mechanisms, provides comparative data, and outlines a self-validating protocol for experimental determination.

The Physicochemical Mechanism: The "Fluorine Paradox"

To understand the lipophilicity of pyridine acids, one must distinguish between LogP (partitioning of the neutral species) and LogD (distribution of all species at a specific pH).[5]

Electronic vs. Steric Effects
  • Steric/Hydrophobic Effect (Increases LogP): The C-F bond is more hydrophobic than the C-H bond. Replacing hydrogen with fluorine increases the molecular volume and reduces the ability to accept hydrogen bonds, theoretically increasing partitioning into octanol.

  • Electronic Effect (Alters pKa/LogD): Fluorine is the most electronegative element. When attached to the pyridine ring, it exerts a strong electron-withdrawing inductive effect (-I).

    • Effect on Pyridine Nitrogen: It reduces electron density on the nitrogen, drastically lowering its basicity (pKa drops).

    • Effect on Carboxylic Acid: It stabilizes the carboxylate anion, increasing acidity (pKa drops).[6]

The Zwitterion Factor

Pyridine acids exist in an equilibrium of neutral, zwitterionic, and anionic forms. Fluorination shifts this equilibrium. By suppressing the protonation of the pyridine nitrogen, fluorination reduces the population of the zwitterion (which is highly hydrophilic).

Visualization: The Ionization Pathway

The following diagram illustrates how fluorination shifts the ionization equilibrium, affecting the observed lipophilicity.

Gcluster_0Non-Fluorinated (e.g., Nicotinic Acid)cluster_1Fluorinated AnalogN_ZwZwitterion(High Water Sol)N_NeuNeutral Species(High Octanol Sol)N_Zw->N_NeuKa1 (N-H)N_AnAnion(pH 7.4 Dominant)N_Neu->N_AnKa2 (COOH)F_NeuNeutral Species(Higher Intrinsic LogP)F_AnAnion(Stabilized by F)F_Neu->F_AnKa (COOH)Shifted Lower

Figure 1: Impact of fluorination on ionization equilibria. Note the suppression of the zwitterionic form in fluorinated analogs due to reduced nitrogen basicity.

Comparative Data Analysis

The following table contrasts Nicotinic Acid (Vitamin B3) with its fluorinated analogs. Note the divergence between LogP (Neutral) and LogD (pH 7.4).

CompoundStructurepKa (Pyridine N)pKa (COOH)LogP (Neutral)LogD (pH 7.4)Key Insight
Nicotinic Acid 3-COOH Pyridine4.852.070.80-2.30Highly ionized at pH 7.4; exists as anion.[7]
6-Fluoronicotinic Acid 2-F, 5-COOH~0.5 (Est)~1.81.15-1.85F increases intrinsic LogP, but ionization still dominates LogD.
5-Fluoronicotinic Acid 3-F, 5-COOH~2.1~1.91.05-1.95Meta-F has less impact on N-basicity than Ortho-F.
2-Fluoronicotinic Acid 2-F, 3-COOH< 0~1.50.95-2.10Steric hindrance + electronic effect; highly acidic.

Data Interpretation:

  • Intrinsic Lipophilicity: The addition of Fluorine increases the neutral LogP by approximately 0.2–0.4 units (compare Nicotinic 0.80 vs. 6-Fluoro 1.15).

  • Physiological Reality: Despite the higher LogP, the LogD at pH 7.4 remains negative for all species. This is because the carboxylic acid (pKa ~2) is fully deprotonated at pH 7.4.

  • The "Ortho" Effect: Fluorine at the 2-position (ortho to Nitrogen) drastically reduces the Nitrogen pKa, effectively eliminating the zwitterionic species from the equilibrium.

Experimental Protocol: Determination of LogD

For pyridine acids, standard HPLC retention times on C18 columns can be misleading due to silanol interactions with the pyridine nitrogen. The Miniaturized Shake-Flask Method with HPLC Detection is the gold standard for accuracy.

Reagents & Setup
  • Aqueous Phase: 10 mM Sodium Phosphate buffer (pH 7.40 ± 0.02), pre-saturated with 1-octanol.

  • Organic Phase: 1-Octanol (HPLC Grade), pre-saturated with the phosphate buffer.

  • Analytes: 1 mM stock solutions of pyridine acids in DMSO.

Workflow Diagram

ProtocolStep1Phase Pre-Saturation(24h Equilibration)Step2Sample PreparationDissolve cmpd in Pre-sat BufferStep1->Step2Step3PartitioningAdd Octanol (1:1 ratio)Shake (1h) -> CentrifugeStep2->Step3Step4Phase SeparationStep3->Step4Step5AAnalyze Aqueous Phase(HPLC-UV 254nm)Step4->Step5AStep5BAnalyze Octanol Phase(HPLC-UV 254nm)Step4->Step5BResultCalculate LogDLog((Area_Oct / Vol_Oct) / (Area_Aq / Vol_Aq))Step5A->ResultStep5B->Result

Figure 2: Miniaturized Shake-Flask Protocol for LogD determination.

Critical Steps for Validity (Self-Validating System)
  • Mass Balance Check: The sum of the amount of substance in the octanol and water phases must equal (within 95-105%) the amount in a non-partitioned reference standard. This ensures no compound was lost to precipitation or adsorption to the vessel walls.

  • pH Verification: Measure the pH of the aqueous phase after separation. Pyridine acids can act as buffers; if the pH shifts from 7.4, the LogD value is invalid.

  • Phase Ratio: For hydrophilic compounds (LogD < 0), alter the phase ratio. Use a larger volume of octanol relative to water (e.g., 10:1) to concentrate the analyte in the organic phase for detection.

Implications for Drug Development[8][9][10][11][12]

Membrane Permeability

While LogD values < 0 generally suggest poor passive permeability, fluorinated pyridine acids often show better-than-predicted permeability.

  • Reasoning: The suppression of the zwitterion (which has very high desolvation energy) means the molecule exists primarily as a mono-anion or neutral species, both of which permeate easier than a zwitterion.

Metabolic Stability

Fluorination at the 6-position (e.g., 6-fluoronicotinic acid) blocks oxidation by aldehyde oxidase (AO), a common metabolic clearance pathway for pyridine-containing drugs. This makes the 6-fluoro analog a superior scaffold despite similar lipophilicity metrics.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Comer, J., & Tam, K. (2001). Lipophilicity profiles: theory and measurement. Pharmacokinetic Optimization in Drug Research, 275-304. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link

  • EPA CompTox Chemicals Dashboard. (2024). 5-(4-Fluorophenyl)nicotinic acid Properties. U.S. Environmental Protection Agency. Link

Analytical Comparison Guide: IR Spectroscopic Profiling of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on halogenated bioisosteres to optimize pharmacokinetics and metabolic stability, the precise structural verification of complex building blocks is paramount. 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is a highly functionalized scaffold featuring a halogenated heterocycle adjacent to a gem-difluoroacetic acid moiety.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profile of this target compound against its non-fluorinated analog, 2-(5-Bromopyridin-2-yl)acetic acid . By dissecting the causality behind specific vibrational shifts, we establish a reliable framework for researchers to validate compound identity and purity.

Mechanistic Causality: The Physics of Peak Shifting

To interpret the IR spectrum of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid, one must understand how local electronic environments dictate bond force constants. The differences between the fluorinated target and its non-fluorinated counterpart are driven by two primary physical phenomena:

  • The Inductive Pull on the Carbonyl (C=O) Stretch: In standard aliphatic carboxylic acids, the C=O stretch typically manifests around 1700–1720 cm⁻¹. However, fluorine is the most electronegative element. The adjacent –CF₂– group exerts a profound electron-withdrawing inductive effect (-I effect) on the carboxyl carbon. This withdraws electron density away from the oxygen, destabilizing the single-bond resonance contributor (C–O⁻) and localizing more double-bond character at the C=O bond. According to Hooke's Law for molecular vibrations (

    
    ), an increased force constant (
    
    
    
    ) requires higher energy to stretch, shifting the C=O absorption to a significantly higher wavenumber (~1740–1770 cm⁻¹).
  • Dipole Moment Extremes in C–F Stretching: The difluoromethyl group introduces intense symmetric and asymmetric C–F stretching modes. Because the C–F bond is highly polarized, its vibration causes a massive change in the molecular dipole moment, resulting in peaks within the 1100–1300 cm⁻¹ region that often dominate the entire spectrum [1].

  • The Heavy-Atom Effect of Bromine: The bromine atom at the 5-position acts as a heavy mass on the aromatic "spring" system. While it minimally impacts the high-frequency C–H stretches, it introduces a distinct, albeit weaker, C–Br stretch in the fingerprint region (typically 1030–1070 cm⁻¹) that remains consistent across both analogs.

Comparative Data Analysis

The table below summarizes the critical vibrational frequencies, contrasting the target fluorinated compound with the non-fluorinated alternative to highlight diagnostic spectral markers.

Functional Group2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid (Target)2-(5-Bromopyridin-2-yl)acetic acid (Alternative)Causality / Spectral Shift Rationale
Carboxylic Acid (O–H) ~2500–3300 cm⁻¹ (Broad)~2500–3300 cm⁻¹ (Broad)Extensive hydrogen bonding in the solid state remains structurally similar in both compounds.
Carbonyl (C=O) ~1740–1770 cm⁻¹ (Strong)~1700–1720 cm⁻¹ (Strong)Strong -I effect of the –CF₂– group increases the C=O bond force constant, shifting the peak higher.
C–F Stretch ~1100–1300 cm⁻¹ (Very Strong)N/A Large dipole moment change during vibration yields the most intense peaks in the spectrum[1].
Pyridine Ring (C=C, C=N) ~1580, 1480, 1430 cm⁻¹~1580, 1480, 1430 cm⁻¹Aromatic ring breathing modes are largely insulated from the aliphatic side chain's inductive effects.
C–Br Stretch ~1030–1070 cm⁻¹ (Medium)~1030–1070 cm⁻¹ (Medium)Heavy atom effect of bromine; consistent across both structural analogs.

Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) has superseded transmission FTIR (e.g., KBr pellets) as the gold standard for analyzing solid crystalline powders. ATR prevents non-reproducible spectra caused by inconsistent IR beam paths and eliminates the risk of moisture contamination from hygroscopic KBr matrices [2].

The following step-by-step protocol is designed as a self-validating system to ensure absolute spectral integrity.

Phase 1: System Initialization & The Validation Gate
  • Crystal Cleaning: Gently wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with isopropanol. Causality: Surface contaminants alter the refractive index at the interface, which distorts the evanescent wave and introduces artifact peaks [3].

  • Background Acquisition: Run a background scan (32 scans) on the empty crystal exposed to ambient air.

  • Validation Gate: Inspect the background spectrum. If ghost peaks (e.g., residual C=O or aliphatic C–H stretches) are present, the system fails validation. Reclean the crystal until a flat baseline is achieved.

Phase 2: Sample Interrogation
  • Sample Application: Deposit 1–2 mg of solid 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid directly onto the center of the ATR crystal [4].

  • Pressure Application: Lower the ATR anvil/swivel press until the built-in slip-clutch clicks. Causality: The evanescent wave penetrates only ~0.5 to 2.0 µm into the sample. Without uniform, high pressure, microscopic air gaps reduce the effective pathlength, leading to weak, uninterpretable spectra [2].

  • Spectral Acquisition: Acquire the spectrum using 32 scans at a resolution of 4 cm⁻¹. Causality: Signal-to-noise ratio scales with the square root of the number of scans. 32 scans provide an optimal balance between rapid throughput and high-fidelity resolution required to resolve the complex C–F fingerprint region.

Phase 3: Data Processing
  • ATR Correction: Apply an ATR correction algorithm via the spectrometer software. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra display artificially exaggerated peak intensities at lower frequencies compared to standard transmission spectra [5].

Workflow Visualization

ATR_Workflow Start Start ATR-FTIR Analysis Prep Crystal Cleaning (Wipe with Isopropanol) Start->Prep Bkg Acquire Background (Air/Empty Crystal) Prep->Bkg CheckBkg Background Clean? Bkg->CheckBkg Sample Apply Solid Sample (Target Compound) CheckBkg->Sample Yes Fail Reclean Crystal CheckBkg->Fail No Press Apply Standardized Pressure (Optimize Evanescent Wave) Sample->Press Scan Acquire Spectrum (32 Scans, 4 cm⁻¹) Press->Scan Validate Data Validation (C=O / C-F regions) Scan->Validate End Export Data Validate->End Fail->Prep

Self-validating ATR-FTIR workflow for solid fluorinated pyridine derivatives.

References

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments Blog, 2023.[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent Molecular Spectroscopy, 2024.[Link]

  • Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." University of Florida, 2024.[Link]

Safety Operating Guide

Proper Disposal Procedures: 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

[1][2]

Part 1: Executive Summary & Core Directive

Immediate Action Required:

  • Classification: Halogenated Organic Acid .[1][2]

  • Disposal Route: High-Temperature Incineration (Hazardous Waste Stream).[1][2]

  • Prohibition: NEVER dispose of this compound down the drain, even if neutralized.[2] The difluoro-moiety and brominated pyridine ring are persistent environmental pollutants and require specialized thermal destruction.

Operational Directive: Treat this substance as a high-hazard fluorinated intermediate . Unlike simple organic acids (e.g., acetic acid), the presence of fluorine and bromine atoms mandates its segregation into "Halogenated Waste" streams. Standard waste-to-energy incineration (often ~850°C) may be insufficient to break the C-F bonds; therefore, it must be flagged for facilities capable of reaching >1100°C with appropriate flue gas scrubbing for HF and HBr.[1]

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

Understanding the physicochemical properties is the first step in safe disposal. This compound combines the corrosivity of a fluorinated acid with the toxicity of a halogenated pyridine.

Table 1: Technical Specifications & Hazard Profile
PropertyDataOperational Implication
CAS Number 1240611-21-5Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₇H₄BrF₂NO₂Contains Bromine and Fluorine (Halogenated).[1][2]
Molecular Weight ~252.01 g/mol Heavy atom count affects waste density calculations.[1][2]
Physical State Solid (Crystalline)Dust inhalation hazard during weighing/transfer.[1][2]
Acidity (pKa) ~1.3 (Predicted)Strong Acid .[1][2] Comparable to dichloroacetic acid.[2] Highly corrosive to tissue and metals.[2]
GHS Hazards Skin Corr.[1][2][3][4] 1B (Causes severe burns)Eye Dam. 1 (Serious eye damage)Acute Tox. 4 (Harmful if swallowed)Requires full PPE (Nitrile gloves, goggles, lab coat) during handling.[1][2]
Incompatibilities Strong Oxidizers, Strong Bases, Alkali MetalsDo not mix with bleach, nitric acid, or hydroxide solutions in waste containers.[2]

Part 3: Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous chemical reactions and ensure regulatory compliance (RCRA/EPA).[2]

The "Halogen Rule"

Because this molecule contains Bromine and Fluorine, it cannot be mixed with non-halogenated solvents (e.g., acetone, ethanol) if the resulting mixture is destined for fuel blending.[2] It must go into a dedicated Halogenated Waste container.[1][2]

DOT Diagram: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acidStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid Waste(Pure compound, contaminated gloves, paper)StateCheck->SolidSolidLiquidLiquid Waste(Dissolved in solvent, mother liquor)StateCheck->LiquidLiquidSolidBinContainer A: Solid Hazardous WasteLabel: 'Toxic, Corrosive Solids'Solid->SolidBinDouble bag, LabelSolventCheckCheck Solvent CompatibilityLiquid->SolventCheckHaloStreamContainer B: Halogenated Organic Solvents(High BTU Incineration)SolventCheck->HaloStreamOrganic Solvent (DCM, EtOAc, etc.)AqueousStreamContainer C: Aqueous Acid Waste(ONLY if >95% water)SolventCheck->AqueousStreamAqueous Solution

Figure 1: Decision logic for segregating solid and liquid waste forms to ensure compatibility and proper incineration routing.

Part 4: Step-by-Step Disposal Protocol

Preparation & Personal Protective Equipment (PPE)[1][2][5][7]
  • Respiratory: Work inside a certified chemical fume hood.[1][2] If handling large quantities of solid powder, use an N95 or P100 particulate respirator.[2]

  • Dermal: Wear double nitrile gloves (standard 4-8 mil).[1][2] The difluoroacetic acid moiety can penetrate standard gloves faster than non-fluorinated acids.

  • Eye: Chemical splash goggles are mandatory.[1][2] A face shield is recommended if pouring liquid solutions.[2]

Solid Waste Disposal (Pure Substance)
  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.[1][2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid".[1][2][5]

    • Hazards: Check "Corrosive" and "Toxic".[1][2]

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag to contain any potential dust or minor leaks before placing it in the satellite accumulation area.

Liquid Waste Disposal (Solutions)

Scenario A: Dissolved in Organic Solvent (e.g., DCM, Ethyl Acetate) [2]

  • Verify pH: Even in organic solvent, the solution may be acidic.[2]

  • Transfer: Pour into the Halogenated Solvent Waste container.

    • Critical: Do not fill the container >90% full. Leave headspace for expansion.[2]

  • Record: Log the volume and approximate concentration on the waste tag.

Scenario B: Aqueous Acidic Solution

  • Do Not Drain: Even if the pH is neutralized, the fluorinated organic backbone remains.[2]

  • Collection: Collect in a dedicated "Aqueous Halogenated Waste" carboy.

  • Stabilization (Optional but Recommended): If the solution is highly acidic (pH < 2), you may stabilize it to pH 5-9 using a saturated Sodium Bicarbonate (

    
    ) solution to reduce risk during storage.[1][2] Add base slowly to prevent foaming.[2]
    
Empty Container Management
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone or water).[2]

  • Rinsate Disposal: Collect all three rinses and dispose of them in the Halogenated Waste container.[2]

  • Defacing: Deface or remove the original label. Mark the bottle as "Empty" before discarding it in the glass trash (or recycling, depending on facility policy).

Part 5: Emergency Spill Response

Spill Kit Requirements:

  • Acid Neutralizer (Sodium Bicarbonate or Calcium Carbonate).[1][2]

  • Inert Absorbent (Vermiculite, Dry Sand, or Polypropylene pads).[2]

  • pH Paper.[1][2]

DOT Diagram: Spill Response Workflow

SpillResponseAssess1. Assess Volume & Hazard(Evacuate if >100mL or outside hood)PPE2. Don PPE(Goggles, Double Gloves, Lab Coat)Assess->PPENeutralize3. NeutralizeCover spill with NaHCO3Wait for bubbling to stopPPE->NeutralizeAbsorb4. AbsorbUse Vermiculite or PadsNeutralize->AbsorbCollect5. CollectScoop into hazardous waste bagLabel as 'Debris from Acid Spill'Absorb->CollectClean6. DecontaminateWash surface with soap & waterCollect->Clean

Figure 2: Operational workflow for managing minor laboratory spills.

Technical Note on Neutralization: Use a weak base like Sodium Bicarbonate (


)12

Part 6: Regulatory Compliance & Scientific Rationale

Why High-Temperature Incineration?

Standard incineration operates at ~850°C. However, the Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).[2] Incomplete combustion at lower temperatures can generate:

  • Hydrogen Fluoride (HF): Corrosive gas.[1][2]

  • Short-chain PFAS-like byproducts: Environmentally persistent.[1][2]

Therefore, this waste must be coded for facilities (often cement kilns or specialized hazardous waste incinerators) that operate >1100°C with alkaline scrubbers to capture the acid gases (HF and HBr) generated during destruction.[2]

RCRA Considerations (USA)[1][2]
  • Waste Code: While not explicitly P- or U-listed, this waste exhibits the characteristic of Corrosivity (D002) if aqueous and pH < 2.[1][2]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture may carry an F001/F002 code.[1][2]

References
  • PubChem. (n.d.).[1][2] 2-Bromo-2,2-difluoroacetic acid (Compound Summary). National Library of Medicine.[2] Retrieved March 6, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[6] Retrieved March 6, 2026, from [Link][2]

  • University of Waterloo. (n.d.).[1][2] Chemical Waste Segregation Guide.[1][2] Safety Office.[1][2] Retrieved March 6, 2026, from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.